molecular formula C16H17F3N2O5 B1681814 SL-25.1188 CAS No. 185835-97-6

SL-25.1188

Número de catálogo: B1681814
Número CAS: 185835-97-6
Peso molecular: 374.31 g/mol
Clave InChI: SQMNCLANJWZZOG-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one, also known in research contexts as SL25.1188, is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) . This enzyme is a mitochondrial target predominantly associated with neurodegenerative diseases, such as Parkinson’s Disease, making it a key subject of neurological research . The compound has been characterized for use in Positron Emission Tomography (PET) studies, where its carbon-11 labeled analog ([11C]SL25.1188) is used to measure MAO-B activity in the brain . In vitro studies confirm its high potency and selectivity, with an IC50 value of 11.8 nM for rat brain MAO-B and an 84-fold selectivity over the MAO-A isoform . PET imaging studies in non-human primates have demonstrated that this compound rapidly accumulates in the brain, with binding that is specific, reversible, and can be competitively displaced by other MAO-B inhibitors like deprenyl . This profile makes it a valuable chemical tool for researchers investigating the role and distribution of MAO-B in disease models and for the development of novel neuroimaging agents. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

(5S)-5-(methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O5/c1-23-9-11-8-21(15(22)25-11)14-12-4-3-10(7-13(12)26-20-14)24-6-2-5-16(17,18)19/h3-4,7,11H,2,5-6,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMNCLANJWZZOG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430924
Record name (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185835-97-6
Record name SL-251188
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185835976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-251188
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8C48J5JCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SL-25.1188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-25.1188 is a potent, reversible, and selective inhibitor of monoamine oxidase B (MAO-B). Characterized by its high affinity for the enzyme, significant brain uptake, and slow plasma metabolism, this compound has been developed as a promising radioligand for in vivo imaging of MAO-B activity using positron emission tomography (PET). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Reversible Inhibition of Monoamine Oxidase B

The primary mechanism of action of this compound is the selective and reversible inhibition of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters in the brain.[1][2] By reversibly binding to MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its synaptic availability. This action is of significant therapeutic interest for neurodegenerative disorders characterized by dopaminergic deficits, such as Parkinson's disease.

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B by this compound directly impacts the dopamine signaling pathway. The following diagram illustrates the central role of MAO-B in dopamine metabolism and the effect of its inhibition.

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAO_B MAO-B Dopamine->MAO_B Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_Synapse Vesicle->Dopamine_Synapse Release DAT->Dopamine DOPAC DOPAC MAO_B->DOPAC Dopamine_Synapse->DAT D_receptor Dopamine Receptor Dopamine_Synapse->D_receptor Binding Signal Signal Transduction D_receptor->Signal SL_25_1188 This compound SL_25_1188->MAO_B Reversible Inhibition

Figure 1: Dopamine signaling pathway and the inhibitory action of this compound on MAO-B.

Quantitative Binding and Pharmacokinetic Data

The efficacy and utility of this compound as a MAO-B inhibitor are defined by its high binding affinity and favorable pharmacokinetic profile.

ParameterSpeciesValueReference
Ki for MAO-B Human2.9 nM[2]
Rat8.5 nM[2]
Plasma Elimination T1/2 Baboon85 ± 14 min[3]
Plasma Metabolism BaboonStable in vivo for at least 30 min[3]
Brain Uptake BaboonRapid, with highest uptake in striatum and thalamus[3]

Table 1: Binding Affinity and Pharmacokinetic Parameters of this compound

Experimental Protocols

The characterization of this compound has been primarily through in vitro binding assays and in vivo preclinical imaging studies.

In Vitro Determination of Binding Affinity (Ki)

While the specific details of the initial binding assays for this compound are not publicly available, a general methodology for determining the inhibitor constant (Ki) for a reversible enzyme inhibitor is as follows:

Experimental Workflow for Ki Determination

Figure 2: Generalized workflow for the determination of the inhibitor constant (Ki).
  • Enzyme Source: Recombinant human or rat MAO-B.

  • Substrate: A suitable substrate for MAO-B, such as kynuramine (B1673886) or benzylamine.

  • Inhibitor: A range of concentrations of this compound.

  • Assay Principle: The rate of product formation is measured in the absence and presence of varying concentrations of the inhibitor.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Preclinical In Vivo Characterization using Positron Emission Tomography (PET)

A key study characterizing this compound was performed in baboons using PET imaging with [11C]-labeled this compound.[3]

Experimental Protocol for Preclinical PET Imaging

pet_protocol cluster_subject Subject Preparation cluster_imaging PET Imaging Protocol cluster_displacement Displacement Studies cluster_analysis Data Analysis Baboon Anesthetized Baboon Catheter Arterial and Venous Catheters Inserted Baboon->Catheter Radioligand_Admin Intravenous Injection of [11C]this compound Catheter->Radioligand_Admin PET_Scan Dynamic PET Scan (e.g., 90 minutes) Radioligand_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling for Metabolite Analysis Radioligand_Admin->Blood_Sampling Kinetic_Modeling Kinetic Modeling of Time-Activity Curves PET_Scan->Kinetic_Modeling Blood_Sampling->Kinetic_Modeling Baseline_Scan Baseline [11C]this compound Scan Displacement_Agent Injection of Unlabeled MAO-B Inhibitor (e.g., this compound, Deprenyl) Baseline_Scan->Displacement_Agent Post_Displacement_Scan Continued PET Scanning to Measure Displacement Displacement_Agent->Post_Displacement_Scan Post_Displacement_Scan->Kinetic_Modeling Distribution_Volume Calculation of Total Distribution Volume (VT) Kinetic_Modeling->Distribution_Volume

Figure 3: Experimental workflow for the preclinical PET imaging of [11C]this compound in baboons.
  • Subjects: Healthy, anesthetized baboons.

  • Radioligand: [11C]this compound administered intravenously.

  • Imaging: Dynamic PET scans were acquired to measure the uptake and distribution of the radioligand in the brain over time.

  • Blood Sampling: Arterial blood samples were collected to determine the concentration of the parent radioligand and its metabolites in plasma.

  • Displacement Studies: To confirm the specific binding to MAO-B, unlabeled MAO-B inhibitors (such as deprenyl (B1670267), lazabemide (B1674597), and this compound itself) were administered during the PET scan to observe the displacement of the radioligand from its binding sites.

  • Data Analysis: Time-activity curves were generated for different brain regions, and kinetic modeling was applied to calculate the total distribution volume (VT), an indicator of the density of MAO-B.

Pharmacodynamic Effects

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of MAO-B.

  • Displacement by other MAO-B inhibitors: In the preclinical PET study, the administration of unlabeled this compound or the irreversible MAO-B inhibitor deprenyl resulted in a significant reduction (85-100%) in the specific uptake of [11C]this compound in all brain regions.[3] The reversible MAO-B inhibitor lazabemide also caused a notable displacement (55-70%).[3] This demonstrates that this compound binds to the same site as other well-characterized MAO-B inhibitors.

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of MAO-B. Its high affinity for the enzyme, coupled with its ability to readily cross the blood-brain barrier and its slow metabolism, makes it an excellent tool for the in vivo study of MAO-B using PET. The detailed understanding of its mechanism of action and its favorable pharmacological profile underscore its potential for further investigation in the context of neurodegenerative diseases where MAO-B plays a critical pathological role. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the application of this compound.

References

what is SL-25.1188

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SL-25.1188: A Potent and Reversible MAO-B Inhibitor for PET Neuroimaging

Introduction

This compound is a potent and selective, reversible inhibitor of monoamine oxidase B (MAO-B). Its carbon-11 (B1219553) labeled counterpart, [11C]SL25.1188, has emerged as a promising radioligand for in vivo quantification of MAO-B levels in the human brain using positron emission tomography (PET).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in neuroimaging, tailored for researchers, scientists, and drug development professionals.

Chemical Properties:

PropertyValue
Chemical Name (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one
CAS Number 185835-97-6
Molecular Formula C16H17F3N2O5
Molecular Weight 374.31 g/mol

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the brain. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine. By inhibiting MAO-B, this compound effectively increases the synaptic availability of these neurotransmitters. This mechanism is of significant interest in the study of various neurological and psychiatric disorders where MAO-B is implicated, such as Parkinson's disease, Alzheimer's disease, and major depressive disorder.[3]

Signaling Pathway of MAO-B Inhibition

The following diagram illustrates the simplified signaling pathway affected by the inhibition of MAO-B by this compound.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Dopamine_Vesicle Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Dopamine_Synapse Dopamine Dopamine_Released->Dopamine_Synapse MAO_B MAO-B Dopamine_Synapse->MAO_B Uptake DOPAC DOPAC MAO_B->DOPAC Metabolizes SL251188 This compound SL251188->MAO_B Inhibits

MAO-B Inhibition by this compound

Quantitative Data

The following tables summarize the key quantitative data for this compound and its radiolabeled form, [11C]SL25.1188.

Table 1: In Vitro Binding Affinity (Ki) [4]

TargetKi (nM)
Human MAO-B2.9
Rat MAO-B8.5

Table 2: [11C]SL25.1188 Human PET Study - Regional Brain Distribution Volumes (VT) [5]

Brain RegionMean VT
Striatum10.3
Thalamus10.9
Hippocampus8.9
Temporal Cortex7.7
Occipital Cortex7.2
Parietal Cortex7.4
Frontal Cortex7.4
White Matter7.4
Pons6.1

Table 3: [11C]SL25.1188 Human PET Study - Pharmacokinetics [1][6]

ParameterValue
Peak Brain Uptake (Caudate)5.5 SUV
Time to Peak2-6 minutes
Parent Compound in Plasma at 90 min80%

Experimental Protocols

Radiosynthesis of [11C]SL25.1188

A notable advancement in the production of [11C]SL25.1188 is the use of [11C]CO2 fixation, which avoids the use of hazardous [11C]phosgene.[2][7]

Protocol Outline:

  • [11C]CO2 Production: Carbon-11 is produced in a cyclotron and converted to [11C]CO2.

  • One-Pot Reaction: The [11C]CO2 is trapped in a solution containing the precursor, (S)−1-methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol, and a non-nucleophilic base.

  • Intramolecular Cyclization: An intramolecular cyclization reaction is initiated to form the oxazolidinone ring, incorporating the carbon-11.

  • Purification: The resulting [11C]SL25.1188 is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified product is formulated in a sterile solution for intravenous injection.

Human PET Imaging Protocol

The following is a generalized protocol based on published human studies.[1][6]

Subject Preparation:

  • Subjects undergo a physical and neurological examination.

  • A custom-fitted thermoplastic mask is created for each subject to minimize head movement during the scan.

PET Scan Procedure:

  • An intravenous line is inserted for the injection of the radiotracer and for arterial blood sampling.

  • A transmission scan is performed for attenuation correction.

  • [11C]SL25.1188 (typically 7.2 to 10.5 mCi) is injected intravenously as a bolus.

  • A dynamic PET scan is acquired for 90 minutes.

  • Arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).

Data Analysis:

  • The PET data is reconstructed to generate time-activity curves (TACs) for various brain regions of interest.

  • The arterial blood data is analyzed to determine the parent radiotracer concentration over time.

  • Kinetic modeling, typically a two-tissue compartment model (2-TCM), is applied to the TACs and the arterial input function to estimate the total distribution volume (VT) in each brain region.[1][6]

Experimental Workflow

The diagram below outlines the general workflow for a preclinical or clinical study involving [11C]SL25.1188 PET.

PET_Workflow Start Start Radiosynthesis Radiosynthesis of [11C]SL25.1188 Start->Radiosynthesis QC Quality Control Radiosynthesis->QC Injection Radiotracer Injection QC->Injection Subject_Prep Subject Preparation Subject_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Data_Reconstruction Data Reconstruction (Time-Activity Curves) PET_Scan->Data_Reconstruction Plasma_Analysis Plasma Metabolite Analysis Blood_Sampling->Plasma_Analysis Kinetic_Modeling Kinetic Modeling (VT Calculation) Data_Reconstruction->Kinetic_Modeling Plasma_Analysis->Kinetic_Modeling End End Kinetic_Modeling->End

[11C]SL25.1188 PET Experimental Workflow

Conclusion

This compound is a valuable research tool for the in vivo investigation of MAO-B in the human brain. Its high affinity and selectivity, coupled with the favorable pharmacokinetic properties of its radiolabeled form, [11C]SL25.1188, make it an excellent choice for PET imaging studies in neuroscience and drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

An In-depth Technical Guide to SL-25.1188: A Potent and Reversible Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-25.1188, also known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one, is a potent and reversible inhibitor of monoamine oxidase B (MAO-B). Its high affinity for MAO-B has led to its investigation primarily as a radioligand for in vivo imaging of MAO-B expression using positron emission tomography (PET). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its biochemical properties, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development who are interested in MAO-B inhibitors and their applications.

Core Biochemical Properties

This compound is a highly potent inhibitor of monoamine oxidase B. The primary quantitative data available for its biochemical activity are its inhibition constants (Ki) against human and rat MAO-B.

Target EnzymeSpeciesInhibition Constant (Ki)
MAO-BHuman2.9 nM
MAO-BRat8.5 nM[1]

Table 1: In Vitro Potency of this compound against Monoamine Oxidase B

The selectivity of this compound for MAO-B over MAO-A is a critical parameter for its therapeutic and diagnostic potential. While the precise Ki for MAO-A has not been reported in the available literature, its characterization as a selective MAO-B inhibitor suggests a significantly lower affinity for the MAO-A isoform.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through the reversible inhibition of monoamine oxidase B. MAO-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters and neuromodulators, most notably dopamine (B1211576).

By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the brain. This leads to an increase in the synaptic concentration of dopamine, which can have therapeutic effects in neurodegenerative conditions characterized by dopaminergic deficits, such as Parkinson's disease. The inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing for the potential of more controlled modulation of enzyme activity compared to irreversible inhibitors.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Synapse Increased Dopamine Dopamine->Dopamine_Synapse Enhanced Availability DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC SL251188 This compound SL251188->MAO_B Inhibition

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacokinetics

The primary in vivo characterization of this compound comes from a preclinical study utilizing its radiolabeled form, [11C]SL25.1188, in non-human primates (baboons) for PET imaging.

ParameterSpeciesValue
Plasma Elimination Half-life (T1/2)Baboon85 ± 14 min
Brain UptakeBaboonRapid, with highest uptake in striatum and thalamus
Plasma MetabolismBaboonStable in vivo for at least 30 minutes
Binding CharacteristicsBaboonReversible

Table 2: Pharmacokinetic Parameters of [11C]SL25.1188 in Baboons

This study demonstrated that this compound readily crosses the blood-brain barrier and exhibits high uptake in brain regions known to have significant MAO-B expression. The binding of [11C]SL25.1188 was shown to be specific, as it was displaced by the administration of other MAO-B inhibitors, deprenyl (B1670267) and lazabemide (B1674597). Specifically, deprenyl (1 and 2 mg/kg, i.v.) reduced the specific uptake of [11C]SL25.1188 by 85-100%, while lazabemide (0.5 mg/kg, i.v.) resulted in a 55-70% displacement.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (General Protocol)

While the specific protocol used for determining the Ki of this compound is not detailed in the available literature, a general fluorometric assay for MAO-B inhibition is described below. This type of assay is commonly used to screen for and characterize MAO-B inhibitors.

Principle: The assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate. In the presence of a fluorescent probe and a developing enzyme (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.

Materials:

  • Recombinant human or rat MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Developer enzyme (e.g., horseradish peroxidase)

  • Test compound (this compound) and positive control (e.g., selegiline)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Add a fixed amount of MAO-B enzyme to each well of the microplate.

  • Add the diluted test compound or control to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and developer enzyme to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km for the enzyme.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound E Add this compound Dilutions and Incubate A->E B Prepare MAO-B Enzyme Solution D Dispense Enzyme to 96-well Plate B->D C Prepare Substrate/Probe Mix F Initiate Reaction with Substrate/Probe Mix C->F D->E E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Generate Dose-Response Curve H->I J Determine IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Figure 2: Workflow for In Vitro MAO-B Inhibition Assay.
In Vivo PET Imaging in Non-Human Primates (General Protocol)

The following is a generalized protocol based on the study by Saba et al. (2010), which characterized [11C]SL25.1188 in baboons.

Principle: PET imaging with a radiolabeled ligand like [11C]SL25.1188 allows for the non-invasive visualization and quantification of its target (MAO-B) in the living brain. The dynamic uptake and distribution of the radiotracer provide information on its pharmacokinetic and pharmacodynamic properties.

Materials and Equipment:

  • Synthesized and purified [11C]SL25.1188

  • PET scanner

  • Anesthetized non-human primate (e.g., baboon)

  • Arterial line for blood sampling

  • Gamma counter for measuring radioactivity in blood samples

  • Displacing agents (e.g., deprenyl, lazabemide)

Procedure:

  • Anesthetize the animal and position it in the PET scanner.

  • Place an arterial catheter for frequent blood sampling to determine the arterial input function.

  • Administer a bolus intravenous injection of [11C]SL25.1188.

  • Acquire dynamic PET scan data over a specified period (e.g., 90 minutes).

  • Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma over time.

  • For displacement studies, administer a displacing agent at a specific time point during the scan and continue data acquisition to observe the reduction in radiotracer binding.

  • Reconstruct the PET images and define regions of interest (ROIs) in different brain areas.

  • Analyze the time-activity curves for each ROI and the arterial input function using appropriate pharmacokinetic models to quantify receptor density and binding potential.

PET_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_data_analysis Data Analysis Anesthetize Anesthetize NHP Position Position in PET Scanner Anesthetize->Position Catheterize Insert Arterial Line Position->Catheterize Inject Inject [11C]SL25.1188 Catheterize->Inject Scan Acquire Dynamic PET Data Inject->Scan Sample Collect Arterial Blood Scan->Sample Reconstruct Reconstruct Images Scan->Reconstruct ROI Define Regions of Interest Reconstruct->ROI Model Apply Kinetic Modeling ROI->Model Quantify Quantify MAO-B Binding Model->Quantify

Figure 3: General Workflow for PET Imaging with [11C]SL25.1188.

Summary and Future Directions

This compound is a potent and reversible MAO-B inhibitor with favorable characteristics for in vivo imaging of MAO-B. Its high affinity and ability to cross the blood-brain barrier have been demonstrated in non-human primates. While the existing data provides a strong foundation for its use as a PET radioligand, a more comprehensive understanding of its pharmacological profile is necessary for its potential development as a therapeutic agent.

Key areas for future research include:

  • Determination of MAO-A Affinity: Quantifying the Ki or IC50 for MAO-A is essential to establish the precise selectivity index of this compound.

  • Comprehensive Pharmacokinetics: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies in common preclinical species such as rats and mice are needed to fully understand its drug-like properties.

  • Preclinical Efficacy Studies: Evaluation of this compound in animal models of neurodegenerative diseases, particularly Parkinson's disease, would be crucial to assess its therapeutic potential. Such studies should include behavioral assessments and neurochemical analyses (e.g., in vivo microdialysis to measure dopamine levels).

This technical guide summarizes the current knowledge on this compound, highlighting its potential as a research tool and outlining the necessary steps for its further characterization and potential translation.

References

[11C]SL25.1188 PET Radioligand: A Technical Guide for Neuroimaging Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core characteristics and application of the [11C]SL25.1188 PET radioligand for imaging monoamine oxidase B (MAO-B).

Introduction

[11C]SL25.1188, chemically known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]one, is a reversible and selective radioligand for positron emission tomography (PET) imaging of monoamine oxidase type B (MAO-B) in the brain.[1][2][3][4] MAO-B is an enzyme located on the outer mitochondrial membrane, primarily in astrocytes, and plays a crucial role in the metabolism of monoamine neurotransmitters.[2][5] Elevated levels of MAO-B are associated with astrogliosis, a reactive process of astrocytes in response to neuronal injury, making it a valuable biomarker for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and major depressive disorder.[5][6][7][8][9] This guide provides a comprehensive overview of the technical aspects of [11C]SL25.1188, including its preclinical and clinical data, experimental protocols, and the signaling context of its target.

Quantitative Data Summary

The following tables summarize the key quantitative data for [11C]SL25.1188 from preclinical and clinical studies.

Table 1: Preclinical In Vivo Data in Nonhuman Primates (Baboons) [1]

ParameterValue
Pharmacokinetics
Blood Distribution Phase~5 min
Elimination Half-life (T1/2)85 ± 14 min
In Vivo Stability (plasma)Stable for at least 30 min
Brain Uptake (Distribution Volume, VT)
Thalamus10.9
Striatum10.3
Hippocampus8.9
Temporal Cortex7.7
Parietal Cortex7.4
Frontal Cortex7.4
White Matter7.4
Occipital Cortex7.2
Pons6.1
Displacement/Blocking Studies
Pretreatment with Deprenyl (2 mg/kg, i.v.)Up to 50% reduction in VT
Pretreatment with Lazabemide (0.5 mg/kg, i.v.)Up to 50% reduction in VT
Displacement with SL25.1188 (1 mg/kg, i.v.)85-100% reduction in specific uptake
Displacement with Deprenyl (2 mg/kg, i.v.)85-100% reduction in specific uptake
Displacement with Lazabemide (0.5 mg/kg, i.v.)55-70% reduction in specific binding

Table 2: Human PET Study Data [2][3][4]

ParameterValue
Radiotracer Administration
Injected Mass0.6 to 2.3 µg
Injected Radioactivity7.2 to 10.5 mCi
Pharmacokinetics
Parent Compound in Plasma (at 90 min)80%
Brain Uptake
Peak Uptake Time2 to 6 minutes
Caudate Peak SUV5.5 at 6 minutes
Kinetic Modeling
Best Fit ModelTwo-tissue compartment model (2-TCM)
Coefficient of Variation for VT<8% in all regions of interest
Between-Subject Variability of VT~20%
Correlation of Regional VT with Postmortem MAO-B Levels (r2)≥0.9
Specific Binding Contribution to VT70% to 90%

Experimental Protocols

Radiosynthesis of [11C]SL25.1188

The radiosynthesis of [11C]SL25.1188 can be achieved via [11C]CO2 fixation.[2][6][10] An automated "in-loop" method has been developed for this purpose.[6]

Precursor: (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol.[2]

General Procedure: [2][6][10]

  • Cyclotron-produced [11C]CO2 is bubbled into a solution containing the precursor.

  • The fixation of [11C]CO2 is facilitated by a base.

  • Intramolecular cyclization is then induced to form the oxazolidinone ring.

  • The final product, [11C]SL25.1188, is purified using high-performance liquid chromatography (HPLC).

A fully automated synthesis using an "in-loop [11C]CO2-fixation" method has been reported to produce [11C]SL25.1188 with a radiochemical yield of 55% (uncorrected), a radiochemical purity of >98%, and a specific activity of 47.5 GBq/µmol within an overall synthesis time of 34 minutes.[6]

In Vitro Autoradiography

This protocol is used to assess the binding of [11C]SL25.1188 to MAO-B in postmortem brain tissue.[6]

  • Postmortem human brain sections (20 µm) are obtained.

  • Sections are incubated with [11C]SL25.1188 at room temperature for 30 minutes.

  • To determine specific binding, adjacent sections are incubated with a high concentration of a known MAO-B inhibitor, such as L-deprenyl (10 µM), to block the specific binding sites.

  • The sections are then washed to remove unbound radiotracer.

  • The distribution and density of the radiotracer binding are visualized and quantified using a phosphor imager.

In Vivo PET Imaging Protocol (Human)

The following provides a general outline for a human PET imaging study with [11C]SL25.1188.[2][4]

  • Subject Preparation: Subjects should be free of any medical or psychiatric conditions that could interfere with the study and should provide written informed consent.[2] A custom-fitted thermoplastic mask is used to minimize head movement during the scan.[2]

  • Radiotracer Injection: An intravenous (i.v.) bolus injection of [11C]SL25.1188 (0.6 to 2.3 μg; 7.2 to 10.5 mCi) is administered.[2]

  • PET Scan Acquisition: A dynamic PET scan is performed for 90 minutes using a high-resolution research tomograph (HRRT).[2]

  • Arterial Blood Sampling: To enable accurate kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[2][4]

  • Data Analysis:

    • Time-activity curves are generated for various brain regions of interest.

    • A two-tissue compartment model (2-TCM) is typically used to analyze the data and estimate the total distribution volume (VT), which is an index of MAO-B density.[2][4] The Logan graphical method can also provide a good estimation of VT.[2][3]

Visualizations

Signaling and Pathological Context of MAO-B

MAO_B_Pathway cluster_Neuron Presynaptic Neuron cluster_Astrocyte Astrocyte cluster_Pathology Pathological Conditions Monoamines Monoamines (e.g., Dopamine) MAO_B MAO-B (Outer Mitochondrial Membrane) Monoamines->MAO_B Metabolized by Metabolites Metabolites MAO_B->Metabolites Neuroinflammation Neuroinflammation (e.g., Alzheimer's, Parkinson's, TBI) Astrogliosis Astrogliosis Neuroinflammation->Astrogliosis Induces Astrogliosis->MAO_B Upregulation of

Caption: Role of MAO-B in monoamine metabolism and its upregulation in astrogliosis.

Experimental Workflow for a [11C]SL25.1188 PET Study

PET_Workflow cluster_Preparation Preparation cluster_Imaging PET Imaging Session cluster_Analysis Data Analysis Subject_Recruitment Subject Recruitment & Informed Consent Injection Intravenous Injection Subject_Recruitment->Injection Radiosynthesis [11C]SL25.1188 Radiosynthesis Radiosynthesis->Injection PET_Scan 90-minute Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction PET Image Reconstruction PET_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Metabolite_Analysis->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Outcome_Measures Outcome Measures (V_T) Kinetic_Modeling->Outcome_Measures

Caption: Workflow of a typical clinical PET study using [11C]SL25.1188.

Logical Relationship of [11C]SL25.1188 Binding and MAO-B Quantification

Binding_Quantification Radioligand [11C]SL25.1188 (in circulation) Target MAO-B in Brain (Astrocytes) Radioligand->Target Reversible Binding PET_Signal PET Signal (Radioactivity Concentration) Target->PET_Signal Generates V_T Distribution Volume (V_T) (from Kinetic Modeling) PET_Signal->V_T Quantified as MAO_B_Density MAO-B Density (Index of Astrogliosis) V_T->MAO_B_Density Proportional to

Caption: Relationship between [11C]SL25.1188 binding and the quantification of MAO-B density.

References

A Comprehensive Technical Guide to SL-25.1188 for MAO-B Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188, also known by its chemical name (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one, is a potent and reversible inhibitor of monoamine oxidase B (MAO-B). Its high affinity and selectivity for MAO-B have led to its development as a promising radioligand for positron emission tomography (PET) imaging. Labeled with carbon-11 (B1219553) ([¹¹C]this compound), it serves as an invaluable tool for the in vivo visualization and quantification of MAO-B expression in the brain. This guide provides an in-depth overview of the technical aspects of [¹¹C]this compound, including its binding characteristics, pharmacokinetic profile, radiosynthesis, and application in preclinical and clinical research.

Monoamine oxidase B is an enzyme of significant interest in neuroscience as its levels are altered in a variety of neurological and psychiatric disorders. Notably, MAO-B is predominantly found in astrocytes and its upregulation is considered a biomarker for astrogliosis, a reactive process of astrocytes in response to neuronal injury. Consequently, [¹¹C]this compound has emerged as a key imaging agent for studying neuroinflammation and neurodegeneration in conditions such as Alzheimer's disease, Parkinson's disease, post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI).

Binding Affinity and Selectivity

TargetSpeciesInhibition Constant (Ki)
MAO-BHuman2.9 nM[1]
MAO-BRat8.5 nM[1]

Preclinical In Vivo Studies

Preclinical evaluation of [¹¹C]this compound has been extensively performed in non-human primates (baboons), demonstrating its suitability for in vivo imaging.

Pharmacokinetics in Baboons

Following intravenous injection, [¹¹C]this compound displays favorable pharmacokinetic properties. It undergoes a rapid distribution phase in the blood, lasting approximately 5 minutes, followed by an elimination half-life of 85 ± 14 minutes. The parent compound remains stable in plasma for at least 30 minutes, indicating slow metabolism.

Brain Uptake and Distribution in Baboons

[¹¹C]this compound readily crosses the blood-brain barrier, showing rapid and high uptake in the brain. The regional distribution of the radioligand correlates well with the known density of MAO-B in the primate brain, with the highest uptake observed in the striatum and thalamus, and the lowest in the pons.

The total distribution volumes (VT) in various brain regions of baboons are summarized below:

Brain RegionTotal Distribution Volume (VT)
Thalamus10.9
Striatum10.3
Hippocampus8.9
Temporal Cortex7.7
Frontal Cortex7.4
Parietal Cortex7.4
White Matter7.4
Occipital Cortex7.2
Pons6.1

Data from a preclinical study in baboons.

In Vivo Specificity in Baboons

The specificity of [¹¹C]this compound binding to MAO-B in vivo has been confirmed through blocking and displacement studies. Pre-treatment with the MAO-B inhibitors deprenyl (B1670267) or lazabemide (B1674597) significantly reduced the uptake of [¹¹C]this compound in all brain regions. Furthermore, injection of unlabeled this compound or deprenyl after the radiotracer had reached peak uptake led to a strong displacement of the radioactivity, confirming the reversible binding nature of [¹¹C]this compound.

Clinical Studies in Humans

The promising preclinical results led to the translation of [¹¹C]this compound for use in human PET imaging studies.

Kinetic Modeling in Healthy Humans

Kinetic modeling studies in healthy human subjects have further characterized the in vivo behavior of [¹¹C]this compound. Following intravenous injection, the radioactivity in plasma is rapidly eliminated. The parent compound accounts for over 80% of the plasma radioactivity at 90 minutes post-injection, with metabolites being more polar.

Brain imaging with high-resolution PET scanners shows high uptake of the radiotracer, with peak standardized uptake values (SUV) reached between 2 and 6 minutes. The washout from different brain regions is consistent with the known MAO-B concentrations. A two-tissue compartment model provides the best fit for the kinetic data. The total distribution volume (VT) is a reliable measure of MAO-B concentration and shows low variability between subjects.

Brain RegionPeak Standardized Uptake Value (SUV)
Caudate5.5
Cortical Areas5.2
Cerebellar Cortex4.7

Data from a kinetic modeling study in healthy humans.

Experimental Protocols

[¹¹C]this compound Radiosynthesis

Several methods for the radiosynthesis of [¹¹C]this compound have been developed, with a common approach involving the use of [¹¹C]CO₂.

Automated "in-Loop" [¹¹C]CO₂ Fixation Method:

  • Precursor Synthesis: The precursor, (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol, is synthesized through a multi-step process.

  • Radiolabeling:

    • Cyclotron-produced [¹¹C]CO₂ is trapped and purified.

    • The purified [¹¹C]CO₂ is passed through a loop containing a solution of the precursor and a base, such as 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphorine (BEMP), in an appropriate solvent like acetonitrile.

    • An intramolecular cyclization is induced by the addition of a dehydrating agent, for example, phosphorus oxychloride (POCl₃).

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for injection.

This method can produce [¹¹C]this compound with high radiochemical yield (uncorrected) of around 55% and high radiochemical purity (>98%) within a total synthesis time of approximately 34 minutes.

Radiosynthesis_Workflow cluster_0 [11C]CO2 Production & Purification cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron ([11C]CO2) Purification Purification Cyclotron->Purification Precursor Precursor + Base (in loop) Purification->Precursor Reaction [11C]CO2 Fixation & Intramolecular Cyclization (POCl3) Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation Final_Product Final_Product Formulation->Final_Product [11C]this compound

Caption: Workflow for the automated radiosynthesis of [¹¹C]this compound.

PET Imaging Protocol (Human Studies)
  • Subject Preparation: Subjects are typically asked to fast for a few hours before the scan. A custom-fitted thermoplastic mask may be used for head fixation to minimize movement during the scan.

  • Radiotracer Injection: A bolus of [¹¹C]this compound (typically 7.2 to 10.5 mCi) is injected intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes using a high-resolution research tomograph (HRRT).

  • Arterial Blood Sampling: For kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Data Analysis:

    • Time-activity curves (TACs) are generated for various regions of interest (ROIs) in the brain.

    • Kinetic modeling, often using a two-tissue compartment model, is applied to the TACs and the arterial input function to estimate the total distribution volume (VT).

    • For simplified quantification without arterial sampling, a reference tissue model using the cerebellar cortex as the reference region can be employed to calculate distribution volume ratios (DVRs).

PET_Imaging_Workflow cluster_analysis Analysis Methods Subject_Prep Subject Preparation (Fasting, Head Fixation) Injection [11C]this compound Injection (IV Bolus) Subject_Prep->Injection PET_Scan Dynamic PET Scan (90 minutes) Injection->PET_Scan Data_Analysis Data Analysis PET_Scan->Data_Analysis Blood_Sampling Arterial Blood Sampling (Optional, for Kinetic Modeling) Kinetic_Modeling Kinetic Modeling (2-Tissue Compartment Model) -> VT Blood_Sampling->Kinetic_Modeling Data_Analysis->Kinetic_Modeling Reference_Tissue Reference Tissue Model (Cerebellum) -> DVR Data_Analysis->Reference_Tissue

Caption: General workflow for a human PET imaging study with [¹¹C]this compound.

Application in Imaging Astrogliosis

A primary application of [¹¹C]this compound PET is the in vivo imaging of astrogliosis. Reactive astrocytes, which are a hallmark of neuroinflammation and are involved in the pathogenesis of numerous neurological disorders, show increased expression of MAO-B.

Alzheimer's Disease

In patients with Alzheimer's disease (AD) and mild cognitive impairment (MCI), [¹¹C]this compound PET has been used to quantify MAO-B density. Studies have shown that MAO-B levels are elevated, particularly in the MCI stage, suggesting that astrocyte reactivation is an early event in the progression of AD pathology. This provides a valuable tool for early diagnosis and for monitoring disease progression and the effects of therapeutic interventions.

Traumatic Brain Injury

Following a traumatic brain injury (TBI), astrogliosis is a key pathophysiological response. [¹¹C]this compound PET studies in individuals with a history of TBI have demonstrated elevated MAO-B levels in brain regions such as the prefrontal cortex. These findings strongly support the presence of astrogliosis in TBI and suggest that MAO-B PET imaging could be used to stratify patients for clinical trials of therapies targeting astrogliosis.

Post-Traumatic Stress Disorder

Research has also explored the role of astrocyte pathology in post-traumatic stress disorder (PTSD). [¹¹C]this compound PET has been used to investigate MAO-B levels in individuals with PTSD, with some studies suggesting alterations in astrocyte markers in corticolimbic brain areas.

MAOB_Astrogliosis_Pathway Neurological_Insult Neurological Insult (e.g., Aβ plaques, TBI) Astrocyte_Activation Astrocyte Activation (Astrogliosis) Neurological_Insult->Astrocyte_Activation MAOB_Upregulation Upregulation of MAO-B in Reactive Astrocytes Astrocyte_Activation->MAOB_Upregulation PET_Imaging [11C]this compound PET Imaging MAOB_Upregulation->PET_Imaging Target for Signal_Detection Increased PET Signal PET_Imaging->Signal_Detection Quantification Quantification of Astrogliosis Signal_Detection->Quantification

Caption: The role of MAO-B in imaging astrogliosis with [¹¹C]this compound.

Conclusion

[¹¹C]this compound is a robust and valuable PET radioligand for the in vivo imaging of MAO-B in the human brain. Its high affinity, selectivity, and favorable pharmacokinetic properties make it an excellent tool for quantifying MAO-B expression. The ability to image astrogliosis with [¹¹C]this compound has significant implications for the study of a wide range of neurological and psychiatric disorders, offering potential for earlier diagnosis, improved understanding of disease mechanisms, and the development of novel therapeutic strategies. This technical guide provides a comprehensive resource for researchers and clinicians interested in utilizing this powerful imaging agent.

References

In-Depth Technical Guide: SL-25.1188 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SL-25.1188 is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the pathology of neurodegenerative diseases. While its development as a therapeutic agent by Sanofi has been discontinued, its radiolabeled analogue, [11C]SL25.1188, has emerged as a valuable research tool for positron emission tomography (PET) imaging. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, key experimental data, and detailed protocols relevant to its application in neurodegenerative disease research. The focus is on its utility in visualizing and quantifying MAO-B expression, a key biomarker for astrogliosis, in conditions such as Alzheimer's disease and traumatic brain injury.

Core Compound Properties: this compound

This compound is an oxazolidinone derivative characterized by its high affinity and selectivity for MAO-B.[1] Its reversible binding nature makes it particularly suitable for in vivo imaging applications where a stable and quantifiable signal is required.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
CAS Number 185835-97-6[1]
Molecular Formula C16H17F3N2O5[1]
Molecular Weight 374.31 g/mol [1]
Mechanism of Action Reversible Monoamine Oxidase B (MAO-B) Inhibitor[1]
Human MAO-B Ki 2.9 nM[1]
Rat MAO-B Ki 8.5 nM[1]

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B is an enzyme located on the outer mitochondrial membrane of various cell types, including astrocytes. In the brain, MAO-B is involved in the metabolism of several neurotransmitters, such as dopamine. In neurodegenerative diseases, the expression of MAO-B is significantly upregulated in reactive astrocytes, a cellular hallmark of neuroinflammation and astrogliosis. By inhibiting MAO-B, this compound can, in principle, modulate neurotransmitter levels and reduce oxidative stress. However, its primary application has been in imaging the density of MAO-B as a proxy for astrogliosis.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC OxidativeStress Oxidative Stress MAOB->OxidativeStress SL251188 This compound SL251188->MAOB Inhibition

Figure 1: Mechanism of Action of this compound

Preclinical and Clinical Data

The majority of published data on this compound focuses on its radiolabeled form, [11C]SL25.1188, as a PET ligand.

Preclinical Pharmacokinetics in Non-Human Primates

A key study in baboons characterized the in vivo properties of [11C]SL25.1188.[1]

Table 2: Pharmacokinetic Parameters of [11C]SL25.1188 in Baboons

ParameterValue
Blood Distribution Phase ~5 minutes
Plasma Elimination T1/2 85 ± 14 minutes
In Vivo Stability (30 min) Stable

The study also quantified the regional brain uptake of the radioligand, with the highest concentrations observed in areas known to have high MAO-B density.

Table 3: Regional Brain Distribution Volumes (VT) of [11C]SL25.1188 in Baboons

Brain RegionDistribution Volume (VT)
Thalamus 10.9
Striatum 10.3
Hippocampus 8.9
Temporal Cortex 7.7
Parietal Cortex 7.4
Frontal Cortex 7.4
White Matter 7.4
Occipital Cortex 7.2
Pons 6.1

Displacement studies with deprenyl (B1670267) (a known MAO-B inhibitor) confirmed the specific binding of [11C]SL25.1188 to MAO-B, with a reduction in specific uptake of 85-100%.[1]

Clinical PET Imaging in Traumatic Brain Injury (TBI)

A study in individuals with TBI and persistent symptoms utilized [11C]SL25.1188 PET to measure MAO-B density as an indicator of astrogliosis.[1]

Table 4: [11C]SL25.1188 Total Distribution Volume (VT) in TBI Patients vs. Healthy Controls

Brain RegionTBI (Mean VT)Healthy Controls (Mean VT)p-value
Prefrontal Cortex --0.00064
Cortex --0.00038
Subcortical Regions --0.0060

The study found a significant inverse correlation between prefrontal cortex [11C]SL25.1188 VT and psychomotor/processing speed (r = -0.48, P = 0.01).[1] Furthermore, in patients scanned within two years of their last TBI, prefrontal cortex VT correlated with serum levels of glial fibrillary acidic protein (GFAP) (r = 0.51, P = 0.037) and total tau (r = 0.74, P = 0.001).[1]

Clinical PET Imaging in Alzheimer's Disease

[11C]SL25.1188 PET has also been employed to quantify MAO-B expression in patients with Alzheimer's disease (AD) and mild cognitive impairment (MCI). A study aimed to develop a noninvasive method for this quantification.[1] This highlights the utility of this compound in studying the role of astrogliosis in AD pathogenesis.

Experimental Protocols

Representative In Vitro MAO-B Inhibition Assay

While a specific protocol for this compound is not publicly detailed, a general and widely used method for determining MAO-B inhibitory activity is presented below.

MAO_B_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme (MAO-B) - Substrate (e.g., Benzylamine) - Inhibitor (this compound) - Detection Reagent start->prepare_reagents incubation Incubate Enzyme with Varying Concentrations of this compound prepare_reagents->incubation add_substrate Add MAO-B Substrate to Initiate Reaction incubation->add_substrate reaction Enzymatic Reaction (Production of H2O2) add_substrate->reaction stop_reaction Stop Reaction (Optional, depending on detection method) reaction->stop_reaction add_detection Add Detection Reagent (e.g., Amplex Red) stop_reaction->add_detection measure_signal Measure Signal (e.g., Fluorescence) add_detection->measure_signal calculate_ic50 Calculate IC50/Ki Values measure_signal->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for In Vitro MAO-B Inhibition Assay

Protocol Details:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to achieve a range of desired concentrations.

    • Prepare a solution of recombinant human MAO-B enzyme in an appropriate assay buffer.

    • Prepare a solution of the MAO-B substrate (e.g., benzylamine (B48309) or kynuramine) in the assay buffer.

    • Prepare the detection reagent (e.g., Amplex Red, horseradish peroxidase, and a suitable buffer) for measuring hydrogen peroxide production.

  • Enzyme Inhibition:

    • In a 96-well plate, add the MAO-B enzyme solution to each well.

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the controlled temperature.

  • Signal Detection:

    • Stop the reaction (if necessary, depending on the detection kit instructions).

    • Add the detection reagent to each well. This reagent will react with the hydrogen peroxide produced by the MAO-B reaction to generate a fluorescent or colorimetric signal.

    • Incubate for a short period to allow the detection reaction to complete.

    • Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

[11C]SL25.1188 PET Imaging Protocol (Based on Human Studies)

The following provides a generalized workflow for a clinical [11C]SL25.1188 PET scan.

PET_Imaging_Workflow start Start patient_prep Patient Preparation: - Informed Consent - Medical History - Vital Signs Monitoring start->patient_prep iv_injection Intravenous Bolus Injection of [11C]SL25.1188 patient_prep->iv_injection radiotracer_synthesis Radiosynthesis of [11C]SL25.1188 radiotracer_synthesis->iv_injection pet_scan Dynamic PET Scan Acquisition (e.g., 90 minutes) iv_injection->pet_scan data_processing Data Processing: - Motion Correction - Co-registration with MRI - Definition of Regions of Interest (ROIs) pet_scan->data_processing arterial_sampling Arterial Blood Sampling (for metabolite analysis and input function) kinetic_modeling Kinetic Modeling: - Two-Tissue Compartment Model (2-TCM) - Calculation of Total Distribution Volume (VT) arterial_sampling->kinetic_modeling mri_scan Anatomical MRI Scan (for co-registration) mri_scan->data_processing data_processing->kinetic_modeling statistical_analysis Statistical Analysis: - Group Comparisons - Correlation with Clinical Data kinetic_modeling->statistical_analysis end End statistical_analysis->end

Figure 3: Workflow for [11C]SL25.1188 PET Imaging Study

Protocol Details:

  • Participant Recruitment and Preparation:

    • Recruit participants (patients and healthy controls) based on defined inclusion and exclusion criteria.

    • Obtain written informed consent.

    • Perform a medical history and physical examination.

    • On the day of the scan, insert an intravenous line for radiotracer injection and an arterial line for blood sampling.

  • Radiotracer Administration and PET Acquisition:

    • Synthesize [11C]SL25.1188 with high radiochemical purity.

    • Administer a bolus intravenous injection of [11C]SL25.1188.

    • Immediately begin a dynamic PET scan of the brain for a duration of, for example, 90 minutes.

  • Arterial Blood Sampling and Analysis:

    • Collect serial arterial blood samples throughout the PET scan.

    • Measure the total radioactivity in whole blood and plasma.

    • Perform radio-HPLC analysis on selected plasma samples to determine the fraction of unmetabolized parent radiotracer over time. This is used to generate a metabolite-corrected arterial input function.

  • Structural Imaging:

    • Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and definition of regions of interest (ROIs).

  • Image Processing and Analysis:

    • Correct PET images for attenuation, scatter, and motion.

    • Co-register the dynamic PET images to the individual's MRI scan.

    • Delineate ROIs on the MRI and transfer them to the co-registered PET images to generate time-activity curves for each brain region.

  • Kinetic Modeling:

    • Fit the regional time-activity curves and the metabolite-corrected arterial input function to a kinetic model, such as a two-tissue compartment model (2-TCM).

    • The primary outcome measure is the total distribution volume (VT), which is an index of the radioligand binding and, therefore, MAO-B density.

  • Statistical Analysis:

    • Compare VT values between patient and control groups in various ROIs.

    • Correlate regional VT values with clinical assessments (e.g., cognitive scores) and other biomarker data (e.g., serum protein levels).

Future Directions and Conclusion

This compound, primarily through its radiolabeled form [11C]SL25.1188, stands as a robust tool for the in vivo investigation of MAO-B in the human brain. Its utility in quantifying astrogliosis in neurodegenerative diseases and brain injury is well-documented. While its therapeutic potential was not realized, its contribution to our understanding of the neuroinflammatory component of these disorders is significant. Future research utilizing [11C]SL25.1188 PET will likely continue to elucidate the role of reactive astrocytes in the progression of neurodegenerative diseases and aid in the development and evaluation of novel therapies targeting neuroinflammation. This compound serves as an excellent example of how a molecule can transition from a potential therapeutic candidate to an invaluable research tool for advancing our understanding of complex diseases.

References

Technical Whitepaper: The Emerging Potential of Strigolactone Analogs in Alzheimer's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific literature or clinical trial data could be identified for a compound specifically designated "SL-25.1188" in the context of Alzheimer's disease or any other neurodegenerative condition. This technical guide will, therefore, focus on the broader class of strigolactone analogs, for which preclinical research in Alzheimer's disease models exists. The synthetic strigolactone analog GR24 will be the primary focus, based on available data.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroinflammation, driven by microglial activation, is increasingly recognized as a critical component of AD pathology. This document explores the preclinical evidence for strigolactone (SL) analogs, a class of compounds derived from phytohormones, as potential therapeutic agents targeting neuroinflammation in AD. Specifically, it details the in vitro effects of the representative SL analog, GR24, on key signaling pathways involved in the neuroinflammatory response.

Introduction to Strigolactone Analogs

Strigolactones are a class of plant hormones that regulate various aspects of plant development.[1] Synthetic analogs, such as GR24, have been developed for research purposes and have demonstrated a range of biological activities, including potent anticancer effects.[2] More recently, research has extended to their potential in mitigating inflammatory-mediated chronic disorders, including neurodegenerative diseases.[3] A key study has provided evidence for the anti-neuroinflammatory and neuroprotective properties of GR24 in in vitro models relevant to AD, suggesting that SLs could be promising scaffolds for the development of novel AD therapies.[4][5]

Mechanism of Action in Neuroinflammation

The primary evidence for the utility of strigolactone analogs in an AD context comes from studies on neuroinflammation. The synthetic analog GR24 has been shown to suppress the release of neuroinflammatory and neurotoxic mediators from lipopolysaccharide (LPS)-stimulated microglial cells.[4][5] The proposed mechanism involves the modulation of several key signaling pathways.

Regulation of NF-κB, Nrf2, and PPARγ Signaling

In vitro studies using the SIM-A9 microglial cell line demonstrated that GR24 exerts its anti-inflammatory effects by regulating the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): GR24 was found to inhibit the NF-κB signaling pathway, which is a primary regulator of the inflammatory response.[4][5]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): GR24 treatment led to the upregulation of the Nrf2 pathway, which is a critical regulator of antioxidant responses.[4][5]

  • PPARγ (Peroxisome proliferator-activated receptor gamma): The activity of GR24 is also linked to the modulation of PPARγ, a nuclear receptor with anti-inflammatory properties.[4][5]

These pathways are crucial in the context of Alzheimer's disease, as their dysregulation contributes to the chronic neuroinflammation observed in patients.

GR24_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Microglial Cell LPS LPS NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Activates GR24 GR24 GR24->NFkB_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway GR24->Nrf2_Pathway Activates PPARg_Pathway PPARγ Pathway GR24->PPARg_Pathway Modulates Inflammatory_Mediators Inflammatory Mediators NFkB_Pathway->Inflammatory_Mediators Promotes Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Promotes Experimental_Workflow Start Start Cell_Culture Culture SIM-A9 Microglial Cells Start->Cell_Culture LPS_Stimulation Induce Neuroinflammation with LPS Cell_Culture->LPS_Stimulation GR24_Treatment Treat with GR24 (5, 10, 20 µM) LPS_Stimulation->GR24_Treatment RNA_Extraction RNA Extraction GR24_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (NQO1, HO-1) cDNA_Synthesis->qPCR Data_Analysis Analyze Gene Expression Fold Change qPCR->Data_Analysis End End Data_Analysis->End

References

SL-25.1188: A Technical Guide for Researchers in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188 is a potent and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] While initially investigated by Sanofi-Synthelabo for potential therapeutic applications, its development for this purpose has been discontinued.[3][4] However, this compound, particularly in its radiolabeled form [¹¹C]SL25.1188, has emerged as a critical research tool for in vivo brain imaging studies using positron emission tomography (PET).[2][5][6] This guide provides a comprehensive overview of this compound, focusing on its application in major depressive disorder (MDD) research.

Recent studies have implicated elevated MAO-B levels in the pathophysiology of MDD.[6][7][8][9] PET imaging with [¹¹C]SL25.1188 has been instrumental in elucidating the role of this enzyme in the living human brain of individuals with MDD.[6][9][10]

Core Data Summary

Binding Affinity and In Vitro Properties
TargetSpeciesParameterValue (nM)
MAO-BHumanKᵢ2.9[2]
MAO-BRatKᵢ8.5[2]
Pharmacokinetic and PET Ligand Characteristics
PropertyObservation
BindingReversible[1][6]
Brain UptakeHigh[1][11]
Plasma MetabolismVery Slow[1][11]
Specific Binding to Non-displacement Ratio7-12[6][8]
Brain Penetrant MetabolitesNo evidence of substantial metabolites[6][8]

Key Experimental Protocols

[¹¹C]SL25.1188 Positron Emission Tomography (PET) Imaging in MDD

A pivotal study by Moriguchi et al. (2019) utilized [¹¹C]SL25.1188 PET to compare MAO-B levels in patients with major depressive episodes (MDEs) and healthy controls.[6][9][10]

Objective: To quantify and compare the total distribution volume (Vₜ), an index of MAO-B density, in the prefrontal cortex (PFC) and other brain regions of individuals with MDD and healthy controls.[6][8][9]

Participant Cohort:

  • 20 patients with MDEs (drug and medication-free, non-smoking, otherwise healthy).[6][9]

  • 20 age-matched healthy controls (drug and medication-free, non-smoking, otherwise healthy).[6][9]

Imaging Protocol:

  • Radioligand Synthesis: [¹¹C]SL25.1188 was synthesized with a method avoiding the use of phosgene, for example, through CO₂ fixation.[6][8]

  • Administration: Intravenous bolus injection of [¹¹C]SL25.1188.

  • Scanning: Dynamic PET scan to acquire brain imaging data over time.

  • Arterial Blood Sampling: Required for quantitative analysis to measure the arterial input function.[6][8]

Data Analysis:

  • Kinetic modeling is applied to the dynamic PET data and the arterial input function to calculate the MAO-B Vₜ in various brain regions.[7]

Key Findings:

  • Patients with MDEs exhibited a 26% greater MAO-B Vₜ in the prefrontal cortex compared to healthy controls (P = 0.0001).[6][8]

  • A longer duration of MDD was associated with greater MAO-B binding in most gray matter regions, suggesting a potential link to progressive astrogliosis.[6][8]

Visualizations

Signaling Pathway: Role of MAO-B in Neuronal Function

MAOB_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Neurotransmission DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Neuronal_Function Neuronal Function H2O2->Neuronal_Function Impairment Dopamine_R->Neuronal_Function PET_Workflow cluster_recruitment Participant Recruitment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis cluster_outcome Study Outcome P1 MDD Patients (n=20) S1 [¹¹C]SL25.1188 Injection P1->S1 P2 Healthy Controls (n=20) P2->S1 S2 Dynamic PET Scan S1->S2 S3 Arterial Blood Sampling S1->S3 A1 Kinetic Modeling S2->A1 S3->A1 A2 Calculation of MAO-B Vₜ A1->A2 O1 Comparison of MAO-B Vₜ between groups A2->O1

References

The Role of Monoamine Oxidase-B in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoamine Oxidase-B (MAO-B) is a mitochondrial outer membrane enzyme critical to the metabolism of monoamine neurotransmitters. While essential for normal neurological function, dysregulation of MAO-B activity is increasingly implicated in the pathophysiology of a range of debilitating neurological disorders. Its role extends from being a primary therapeutic target in Parkinson's disease to a significant contributor to the neurodegenerative cascades in Alzheimer's disease and other conditions. This guide provides an in-depth examination of the molecular pathways, pathological contributions, and therapeutic targeting of MAO-B. It consolidates quantitative data on enzyme activity and inhibitor efficacy, details key experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved in MAO-B research.

Core Function and Pathophysiological Relevance of MAO-B

MAO-B is one of two isoforms (the other being MAO-A) that catalyze the oxidative deamination of monoamines.[1][2] In the human brain, MAO-B is the principal form in the basal ganglia and is predominantly located in glial cells and serotonergic neurons.[1][3][4] Its substrates include dopamine (B1211576), which is primarily metabolized by MAO-B in the substantia nigra.[4] The catalytic activity of MAO-B produces corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3][5]

This production of H₂O₂ is a central element in its pathological role. Under conditions of elevated MAO-B activity, the resulting increase in oxidative stress can lead to mitochondrial dysfunction, neuroinflammation, and neuronal damage, contributing significantly to neurodegeneration.[4][6][7][8] Levels of MAO-B have been observed to increase with age, which may contribute to the age-related risk of neurodegenerative diseases.[4][9]

Role in Parkinson's Disease (PD)

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological hallmark.[10] MAO-B contributes to this neurodegenerative process by breaking down dopamine, which not only reduces the availability of this crucial neurotransmitter but also generates toxic metabolites and significant oxidative stress.[8] This dual effect makes MAO-B a prime therapeutic target. Inhibiting MAO-B increases the extracellular levels of dopamine, providing symptomatic relief for motor symptoms like bradykinesia and rigidity.[7][11] Furthermore, by reducing the production of ROS, MAO-B inhibitors are believed to possess neuroprotective properties that could potentially slow disease progression.[6][7] These inhibitors are used as both early-stage monotherapy and as an adjunct to levodopa (B1675098) in advanced stages to manage motor fluctuations.[7][11][12]

Role in Alzheimer's Disease (AD)

The involvement of MAO-B in Alzheimer's disease is multifaceted. MAO-B activity is significantly elevated in the brains of AD patients, particularly in reactive astrocytes surrounding amyloid-β (Aβ) plaques.[3] This upregulation is considered a biomarker for AD.[13] The increased MAO-B activity contributes to cognitive dysfunction and neurodegeneration through several mechanisms:

  • Oxidative Stress: Enhanced H₂O₂ production exacerbates neuronal damage.[3]

  • Amyloidogenesis: Activated MAO-B has been shown to induce Aβ deposition by activating beta-secretase and gamma-secretase, which are involved in the amyloidogenic cleavage of the amyloid precursor protein (APP).[3] Studies have confirmed a direct association between MAO-B and γ-secretase, where MAO-B regulates the production of Aβ.[14]

  • Neuroinflammation: MAO-B-derived ROS can fuel the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of pro-inflammatory cytokines and sustained neuroinflammation.[2]

  • Cholinergic System Disruption: Activated MAO contributes to the destruction of cholinergic neurons, further impairing cognitive function.[13]

Role in Other Neurological Conditions
  • Ischemic Brain Injury: MAO-B participates in the generation of hydroxyl radicals during ischemia/reperfusion events.[6] Inhibition of MAO-B has been shown to protect the brain against ischemia-induced oxidative damage in animal models, suggesting its potential as a neuroprotective strategy for ischemic injury.[6][15]

  • Major Depressive Disorder (MDD): Studies using positron emission tomography (PET) have shown that MAO-B density is significantly elevated (by a mean of 26%) in the prefrontal cortex of patients experiencing major depressive episodes compared to healthy controls.[16] This suggests a novel phenotype of elevated MAO-B in MDD.[16]

MAO-B Signaling Pathways

The pathological effects of MAO-B are mediated through distinct molecular pathways that converge on oxidative stress, protein aggregation, and neuroinflammation.

MAO-B in Dopaminergic Neurodegeneration

The enzymatic breakdown of dopamine by MAO-B is a primary source of oxidative stress in dopaminergic neurons. This process is a key contributor to the pathology of Parkinson's Disease.

MAOB_PD_Pathway MAO-B in Dopaminergic Neurodegeneration cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol / Synapse MAOB MAO-B H2O2 Hydrogen Peroxide (H₂O₂) (ROS) MAOB->H2O2 Produces Aldehyde Toxic Aldehyde (DOPAL) MAOB->Aldehyde Produces OxidativeStress Oxidative Stress H2O2->OxidativeStress AlphaSynuclein α-synuclein Aggregation Aldehyde->AlphaSynuclein Promotes Dopamine Dopamine Dopamine->MAOB Metabolism MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction NeuronalDamage Dopaminergic Neuronal Damage & Death MitochondrialDysfunction->NeuronalDamage AlphaSynuclein->NeuronalDamage

MAO-B metabolizes dopamine, producing ROS and toxic aldehydes, leading to neurodegeneration.
MAO-B in Alzheimer's Disease Pathogenesis

In Alzheimer's Disease, elevated MAO-B activity in astrocytes contributes to both amyloid plaque formation and neuroinflammation, creating a vicious cycle of neurotoxicity.

MAOB_AD_Pathway MAO-B in Alzheimer's Disease Pathogenesis cluster_Astrocyte Reactive Astrocyte cluster_Neuron Neuron MAOB Elevated MAO-B ROS ROS (H₂O₂) MAOB->ROS Produces GammaSecretase γ-secretase MAOB->GammaSecretase Associates with & Activates BetaSecretase β-secretase MAOB->BetaSecretase Activates Neuroinflammation Neuroinflammation ROS->Neuroinflammation APP APP Abeta Amyloid-β (Aβ) Production APP->Abeta Cleavage by GammaSecretase->Abeta BetaSecretase->Abeta Plaques Aβ Plaques Abeta->Plaques Aggregates to Plaques->Neuroinflammation Induces NeuronalDeath Neuronal Death & Cognitive Decline Plaques->NeuronalDeath Contributes to Neuroinflammation->NeuronalDeath

MAO-B promotes Aβ production via secretase activation and fuels neuroinflammation.
MAO-B and NLRP3 Inflammasome Activation

MAO-B acts as a key producer of mitochondrial ROS that directly fuels the activation of the NLRP3 inflammasome, a critical driver of inflammation in many neurological diseases.

MAOB_Inflammasome_Pathway MAO-B and NLRP3 Inflammasome Activation cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MAOB MAO-B MitoROS Mitochondrial ROS MAOB->MitoROS Produces H₂O₂ MitoDysfunction Mitochondrial Dysfunction MitoROS->MitoDysfunction NLRP3_act NLRP3 Inflammasome Assembly (Activation) MitoROS->NLRP3_act Triggers NFkB NF-κB Activation MitoDysfunction->NFkB NLRP3_exp ↑ NLRP3 Expression (Priming Signal) NFkB->NLRP3_exp ProIL1b Pro-IL-1β NFkB->ProIL1b Upregulates NLRP3_exp->NLRP3_act Casp1 Caspase-1 Activation NLRP3_act->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleaves ProIL1b->IL1b

MAO-B-derived mitochondrial ROS drives both priming and activation of the NLRP3 inflammasome.

Quantitative Data on MAO-B Activity and Inhibition

The development of selective MAO-B inhibitors is a cornerstone of therapy for PD and an area of active investigation for other disorders. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Table 1: Inhibitory Activity of Selected MAO-B Inhibitors

Compound Type IC₅₀ (nM) Selectivity over MAO-A Source
Selegiline (L-Deprenyl) Irreversible 7.04 High [17]
Rasagiline Irreversible ~43.7 (0.0437 µM) High [18]
Safinamide Reversible - High [7][12]
Tisolagiline (KDS2010) Reversible 7.6 - 8.0 ~12,500-fold [5]
Clorgyline (MAO-A Ref.) Irreversible (MAO-A) 2.99 (for MAO-A) MAO-A Selective [17]

| Compound 17 (Pyridoxine-Resveratrol Hybrid) | Irreversible | 10 (0.01 µM) | High |[18] |

Table 2: MAO-B Kinetic and Expression Data

Parameter Condition / Brain Region Value / Finding Source
Kₘ (Benzylamine) Rat Brain Mitochondria 0.80 µM [17]
MAO-B Expression Alzheimer's Disease Brain (Hippocampus, Cortex) Enhanced, >3-fold increase in astrocytes near plaques [3]
MAO-B Distribution Volume Major Depressive Disorder (Prefrontal Cortex) Mean 26% increase vs. healthy controls [16]

| MAO-B Levels | Multiple System Atrophy (Putamen) | +83% increase vs. controls |[19] |

Experimental Protocols

The study of MAO-B requires robust and reproducible experimental methods. Below are detailed protocols for key assays cited in MAO-B research.

Protocol: Fluorometric MAO-B Activity and Inhibitor Screening Assay

This protocol is adapted from standard high-throughput screening methods and is based on the detection of H₂O₂, a byproduct of the MAO-B-catalyzed oxidation of a substrate like tyramine (B21549) or benzylamine.[5][17][20][21][22]

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine, Benzylamine)

  • Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red, GenieRed Probe)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test inhibitors and positive control inhibitor (e.g., Selegiline)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Workflow Diagram:

MAOB_Assay_Workflow Workflow for Fluorometric MAO-B Inhibitor Screening prep 1. Reagent Preparation - Dilute test inhibitors & controls - Prepare MAO-B enzyme solution - Prepare Substrate/Probe/HRP mix plate 2. Plate Loading - Add 10 µL of test inhibitor, control, or buffer (vehicle) to wells prep->plate enzyme_add 3. Enzyme Addition - Add 50 µL of MAO-B enzyme solution to all wells plate->enzyme_add preinc 4. Pre-incubation - Incubate plate at 37°C for 10-15 minutes enzyme_add->preinc reaction 5. Reaction Initiation - Add 40 µL of Substrate/Probe/HRP mix to all wells preinc->reaction incubation 6. Reaction Incubation - Incubate at 37°C for 30-60 minutes, protected from light reaction->incubation measure 7. Measurement - Read fluorescence (Ex/Em = 535/587 nm) kinetically or at endpoint incubation->measure analysis 8. Data Analysis - Calculate % inhibition - Determine IC₅₀ values measure->analysis

Workflow for a typical fluorometric MAO-B inhibitor screening assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., Selegiline) in MAO-B assay buffer to achieve a range of final concentrations.

    • Prepare the MAO-B enzyme working solution in assay buffer to a final concentration within the linear range of the assay.

    • Prepare the substrate working solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

  • Assay Procedure (96-well format):

    • Add 10 µL of the diluted test inhibitor solutions, positive control, or assay buffer (for no-inhibitor and vehicle controls) to the appropriate wells.

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[23]

    • Initiate the reaction by adding 40 µL of the substrate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Ex/Em = ~535/587 nm). Measurements can be taken kinetically or as an endpoint reading.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vivo Model of Cerebral Ischemia

This protocol describes a common method to study the neuroprotective effects of MAO-B inhibitors against ischemia-induced oxidative damage in rodents.[6][15]

Model: Bilateral Carotid Artery Occlusion (BCAO) in rats.

Procedure:

  • Animal Preparation: Anesthetize adult male Wistar rats.

  • Drug Administration: Administer the MAO-B inhibitor (e.g., deprenyl (B1670267), 2 and 10 mg/kg) or vehicle intraperitoneally prior to the ischemic insult.

  • Ischemia Induction: Make a midline cervical incision and carefully expose both common carotid arteries. Induce cerebral ischemia by occluding both arteries with aneurysm clips for a defined period (e.g., 60 minutes).

  • Reperfusion: After the occlusion period, remove the clips to allow for reperfusion of the brain tissue (e.g., for 60 minutes).

  • Tissue Collection and Analysis: Following reperfusion, euthanize the animals and rapidly dissect the brains. Homogenize brain tissue for biochemical analysis.

  • Biochemical Assays:

    • Oxidative Stress Markers: Measure malondialdehyde (MDA) content as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

    • Cellular Damage Marker: Measure lactate (B86563) dehydrogenase (LDH) activity in the brain homogenate.

    • Neurotransmitter Levels: Quantify noradrenaline and dopamine levels using HPLC.

Expected Outcome: Effective neuroprotective compounds like deprenyl are expected to decrease LDH and MDA levels while increasing SOD and CAT activity compared to the vehicle-treated ischemia group.[6][15]

Protocol: High-Throughput Screening (HTS) Workflow

HTS is essential for discovering novel MAO-B inhibitors from large compound libraries. This often involves a tiered approach to identify and validate hits.[17][24]

HTS_Workflow Tiered High-Throughput Screening Workflow for MAO-B Inhibitors decision decision start Compound Library (e.g., 10,000+ compounds) tier1 Tier 1: Primary Screen - Single high concentration (e.g., 10 µM) - Fluorometric MAO-B activity assay start->tier1 decision1 Inhibition > 50%? tier1->decision1 tier2 Tier 2: Dose-Response - 8-point concentration curve - Determine IC₅₀ values decision1->tier2 Yes inactive Inactive / Non-selective decision1->inactive No decision2 IC₅₀ < 1 µM? tier2->decision2 tier3 Tier 3: Selectivity Assay - Test hits against MAO-A - Determine MAO-A IC₅₀ decision2->tier3 Yes decision2->inactive No decision3 High Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀ > 100)? tier3->decision3 tier4 Tier 4: Hit Validation - Orthogonal assays (e.g., spectrophotometric) - Reversibility studies decision3->tier4 Yes decision3->inactive No end Validated Hits for Lead Optimization tier4->end

A multi-tiered HTS workflow to identify potent and selective MAO-B inhibitors.

Conclusion and Future Directions

MAO-B is a validated and critical target in the field of neuropharmacology. Its central role in dopamine metabolism solidifies its importance in the symptomatic treatment of Parkinson's disease.[10][11] However, mounting evidence strongly supports its broader involvement in the core pathological processes of neurodegeneration, including oxidative stress, proteinopathy, and neuroinflammation, particularly in Alzheimer's disease.[3][7][13]

Future research and drug development efforts are likely to focus on several key areas:

  • Disease Modification: While preclinical studies strongly suggest neuroprotective potential, clinical trials have yet to definitively prove that MAO-B inhibitors can slow disease progression in humans.[7][25] Long-term clinical studies with robust biomarkers are needed to clarify this potential.

  • Novel Inhibitors: The development of new reversible and highly selective MAO-B inhibitors with improved pharmacokinetic profiles and fewer side effects remains a priority.[26]

  • Expanded Indications: Given the evidence of MAO-B's role in AD, ischemic injury, and depression, exploring the therapeutic efficacy of MAO-B inhibitors in these and other neurological disorders is a promising avenue for clinical investigation.[7][15][16]

  • Multi-Target Ligands: Designing molecules that inhibit MAO-B while also targeting other key pathological pathways (e.g., Aβ aggregation, neuroinflammation) could offer synergistic benefits for complex diseases like AD.

References

In Vivo Stability of [11C]SL25.1188: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability of [11C]SL25.1188, a promising radioligand for positron emission tomography (PET) imaging of monoamine oxidase type B (MAO-B). The stability of a radiotracer is a critical factor in the successful quantification of target density in PET studies. This document summarizes the available quantitative data, details the experimental protocols used for its determination, and provides visual workflows for a clearer understanding of the methodologies.

Introduction

[11C]SL25.1188, or (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]one, is a reversible radioligand developed for the in vivo visualization and quantification of MAO-B. Its favorable characteristics, including high brain uptake and specific binding, make it a valuable tool for studying neurological disorders where MAO-B is implicated. A crucial aspect of its preclinical and clinical evaluation is its in vivo stability, as the presence of radiometabolites can confound the interpretation of PET imaging data. This guide focuses on the metabolic fate of [11C]SL25.1188 in plasma and its potential for metabolites to cross the blood-brain barrier.

In Vivo Stability Data

The in vivo stability of [11C]SL25.1188 has been assessed in both non-human primates and humans, demonstrating its high stability in plasma. Furthermore, studies in rodents have shown a lack of significant brain-penetrant radiometabolites.

Plasma Stability

Quantitative analysis of plasma samples following intravenous injection of [11C]SL25.1188 has shown that the parent compound remains largely intact over the course of a typical PET scan.

Table 1: In Vivo Plasma Stability of [11C]SL25.1188 in Baboons

Time Post-InjectionPercentage of Intact [11C]SL25.1188
30 minutesStable

Data from Saba et al., 2010.[1]

Table 2: In Vivo Plasma Stability of [11C]SL25.1188 in Humans

Time Post-InjectionPercentage of Intact [11C]SL25.1188
90 minutes80%

Data from Rusjan et al., 2014.[1]

The metabolites of [11C]SL25.1188 observed in human plasma have been characterized as being more polar than the parent compound.[1]

Brain Metabolite Analysis

Studies in rats have been conducted to determine the extent to which radiometabolites of [11C]SL25.1188 can penetrate the blood-brain barrier.

Table 3: Brain Tissue Analysis of [11C]SL25.1188 and its Metabolites in Rats

Time Post-InjectionTissueFinding
30 minutesBrain>97% of radioactivity corresponds to the parent compound

Data from Rusjan et al., 2014.

These findings strongly indicate that the radioactive metabolites of [11C]SL25.1188 do not significantly enter the brain, a highly desirable characteristic for a PET radioligand as it simplifies the kinetic modeling of the imaging data.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized the in vivo stability of [11C]SL25.1188.

Non-Human Primate Plasma Analysis (Baboon)
  • Animal Model: Papio anubis baboons.

  • Radiotracer Administration: Intravenous (i.v.) injection of [11C]SL25.1188.

  • Blood Sampling: Arterial blood samples were collected over the course of the PET scan.

  • Plasma Analysis: The percentage of unchanged radioligand in plasma was determined using reversed-phase high-performance liquid chromatography (HPLC). Specific HPLC conditions (e.g., column, mobile phase, flow rate) are not detailed in the primary publication.[1]

Human Plasma Analysis
  • Subjects: Healthy human volunteers.

  • Radiotracer Administration: Intravenous (i.v.) injection of [11C]SL25.1188.

  • Blood Sampling: Complementary arterial blood sampling was performed during the 90-minute PET scans.[1]

  • Plasma Analysis: Reversed-phase HPLC was used to separate the parent radiotracer from its more polar radiometabolites.[1] The specific HPLC parameters have not been detailed in the available literature.

Rodent Brain and Plasma Analysis (Rat)
  • Animal Model: Male Sprague-Dawley rats (300-350 g).

  • Radiotracer Administration: 50-100 MBq of [11C]SL25.1188 was injected via the tail vein.

  • Sample Collection: At 30 minutes post-injection, rats were decapitated, and trunk blood and the whole brain were collected.

  • Sample Preparation:

    • Blood was collected in heparinized tubes.

    • Brains were homogenized in 80% aqueous ethanol (B145695) and then centrifuged.

  • Analysis: High-performance liquid chromatography (HPLC) with radiometric detection was performed on the plasma and brain extracts to quantify the parent radiotracer and its metabolites.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the in vivo stability studies of [11C]SL25.1188.

G cluster_0 Non-Human Primate (Baboon) Plasma Stability Workflow A [11C]SL25.1188 Administration (i.v. injection) B Arterial Blood Sampling (over PET scan duration) A->B C Plasma Separation B->C D Reversed-Phase HPLC Analysis C->D E Quantification of Intact [11C]SL25.1188 D->E

Caption: Workflow for assessing [11C]SL25.1188 plasma stability in baboons.

G cluster_1 Human Plasma Stability Workflow F [11C]SL25.1188 Administration (i.v. injection) G Arterial Blood Sampling (90-minute PET scan) F->G H Plasma Separation G->H I Reversed-Phase HPLC Analysis H->I J Quantification of Parent vs. Metabolites I->J

Caption: Workflow for assessing [11C]SL25.1188 plasma stability in humans.

G cluster_2 Rodent Brain and Plasma Metabolite Analysis Workflow K [11C]SL25.1188 Administration (i.v. tail vein injection in rats) L Sample Collection at 30 min (Decapitation, blood & brain) K->L M Brain Homogenization (80% aq. ethanol) & Centrifugation L->M N Plasma Separation L->N O HPLC Radiometric Analysis (Brain extract & plasma) M->O N->O P Determination of Brain-Penetrant Metabolites O->P

Caption: Workflow for assessing brain metabolite penetration of [11C]SL25.1188 in rats.

References

Methodological & Application

Application Notes and Protocols for [11C]SL25.1188 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]SL25.1188, also known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]-one, is a potent and reversible radioligand for positron emission tomography (PET) imaging of monoamine oxidase type B (MAO-B).[1] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes and is upregulated in various neurodegenerative diseases and psychiatric disorders, making it a valuable biomarker for astrogliosis.[2][3] This document provides detailed application notes and protocols for the radiosynthesis, quality control, and PET imaging of [11C]SL25.1188 in both preclinical and clinical research settings.

Radiosynthesis of [11C]SL25.1188

The radiosynthesis of [11C]SL25.1188 is typically achieved via [11C]CO2 fixation, a method that avoids the use of hazardous [11C]phosgene.[4][5]

Protocol: Automated One-Pot [11C]CO2 Fixation

  • [11C]CO2 Production: Cyclotron-produced [11C]CO2 in nitrogen gas is bubbled at a rate of 10 mL/min into a solution containing the precursor.[4]

  • Reaction Mixture: The precursor, (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol (0.3 µmol), is dissolved in dry acetonitrile (B52724) (CH3CN, 100 µL) within a septum-sealed 1-mL conical glass vial at room temperature.[4] To this solution, 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphorine (BEMP; 1%, v/v) is added.[4]

  • Cyclization: After one minute of [11C]CO2 bubbling, a solution of phosphorus oxychloride (POCl3) (0.2%, v/v) in dry CH3CN (100 µL) is added to facilitate the intramolecular cyclization.[4]

  • Purification: The resulting [11C]SL25.1188 is purified using high-performance liquid chromatography (HPLC).

Quantitative Radiosynthesis Data

ParameterValueReference
Radiochemical Yield (uncorrected)12 ± 1%[6]
Radiochemical Yield (uncorrected, "in-loop" method)55%[2]
Specific Activity37 ± 2 GBq/µmol[6]
Specific Activity ("in-loop" method)47.5 GBq/µmol[2]
Radiochemical Purity>98%[2]
Enantiomeric Purity>99%[6]
Total Synthesis Time30-34 min[2][6]

Preclinical PET Imaging Protocol

Animal Models: Non-human primates (baboons) and rodents have been utilized in preclinical studies.[1][2]

Radiotracer Administration:

  • Dose: 1 to 2 nmol of [11C]SL25.1188 in 0.3 mL of buffered saline.[4]

  • Route: Intravenous (i.v.) injection via the tail vein.[4]

Imaging Procedure:

  • Anesthesia: Anesthetize the animal according to institutional guidelines.

  • Positioning: Place the animal in the PET scanner.

  • Radiotracer Injection: Administer the prepared dose of [11C]SL25.1188.

  • Dynamic PET Scan: Acquire dynamic PET data for a duration of at least 90 minutes.[4]

  • Blood Sampling (optional): Arterial blood samples can be collected to determine the plasma input function for kinetic modeling.

Blocking and Displacement Studies:

  • Pretreatment (Blocking): To confirm specificity, administer a MAO-B inhibitor such as deprenyl (B1670267) (2 mg/kg, i.v.) or lazabemide (B1674597) (0.5 mg/kg, i.v.) prior to the radiotracer injection.[1] Pretreatment with these inhibitors has been shown to reduce the distribution volumes (VT) in all brain areas by up to 50%.[1]

  • Displacement: To assess reversible binding, inject a MAO-B inhibitor like SL25.1188 (1 mg/kg, i.v.) or deprenyl (2 mg/kg, i.v.) during the PET scan.[1] These agents have been demonstrated to reduce the specific uptake of [11C]SL25.1188 in all brain regions by 85-100%.[1]

Preclinical Brain Uptake and Distribution in Baboons

Brain RegionDistribution Volume (VT)
Thalamus10.9
Striatum10.3
Hippocampus8.9
Temporal Cortex7.7
Frontal Cortex7.4
Parietal Cortex7.4
White Matter7.4
Occipital Cortex7.2
Pons6.1

Data from Saba et al.[1]

Clinical PET Imaging Protocol

Subject Preparation:

  • Informed Consent: All subjects must provide written informed consent after a full explanation of the procedures.[4]

  • Medical Screening: Subjects should be free of current medical and psychiatric illnesses, confirmed through history, physical examination, electrocardiogram, urinalysis (including drug screening), and blood tests.[4]

  • Exclusion Criteria: Common exclusion criteria include a history of neurological disease (except for the condition being studied), current substance use disorder, recent substance use (including marijuana), cigarette smoking, and use of MAO-B inhibitors within the past four weeks.[7][8]

Radiotracer Administration:

  • Injected Radioactivity: 7.2 to 10.5 mCi.[4]

  • Injected Mass: 0.6 to 2.3 µg.[4]

  • Route: Intravenous (i.v.) injection.[4]

Imaging Procedure:

  • Head Fixation: A custom-fitted thermoplastic mask and head fixation system should be used to minimize head movement during the scan.[4]

  • PET Scanner: A high-resolution research tomograph (HRRT) is recommended for optimal imaging.[4]

  • Dynamic PET Scan: A 90-minute dynamic PET scan is typically performed following the injection of [11C]SL25.1188.[4]

  • Arterial Blood Sampling: Complementary arterial blood sampling is acquired for kinetic modeling to determine the total distribution volume (VT).[4]

Data Analysis:

  • Kinetic Modeling: A two-tissue compartment model (2-TCM) has been shown to provide a better fit for the data than a one-tissue compartment model.[4]

  • Outcome Measure: The total distribution volume (VT) is the primary outcome measure, which is an index of MAO-B density.[3] Regional VT values have been shown to be highly correlated with postmortem reports of MAO-B levels (r² ≥ 0.9).[9]

Human Brain Uptake and Metabolism

  • Brain Uptake: Following injection, there is high brain uptake of radioactivity, peaking between 2 and 6 minutes.[4] The washout rate is consistent with known regional MAO-B concentrations.[4]

  • Plasma Metabolism: The parent compound is relatively stable in plasma, with approximately 80% remaining at 90 minutes post-injection.[4] The metabolites are more polar than the parent compound.[4]

Visualizations

Radiosynthesis_Workflow [11C]SL25.1188 Radiosynthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Formulation Precursor Precursor Reaction_Vial Reaction Vial Precursor->Reaction_Vial BEMP BEMP BEMP->Reaction_Vial CH3CN CH3CN CH3CN->Reaction_Vial 11CO2_Fixation [11C]CO2 Fixation Reaction_Vial->11CO2_Fixation Cyclization Cyclization with POCl3 11CO2_Fixation->Cyclization HPLC_Purification HPLC Purification Cyclization->HPLC_Purification Final_Product [11C]SL25.1188 HPLC_Purification->Final_Product

Caption: Workflow for the radiosynthesis of [11C]SL25.1188.

PET_Imaging_Workflow [11C]SL25.1188 PET Imaging Workflow Subject_Preparation Subject Preparation (Consent, Screening) Radiotracer_Administration Radiotracer Administration (i.v. injection) Subject_Preparation->Radiotracer_Administration PET_Scan Dynamic PET Scan (90 min) Radiotracer_Administration->PET_Scan Blood_Sampling Arterial Blood Sampling PET_Scan->Blood_Sampling Data_Analysis Data Analysis (Kinetic Modeling) Blood_Sampling->Data_Analysis Outcome VT (MAO-B Density) Data_Analysis->Outcome Signaling_Pathway [11C]SL25.1188 Binding to MAO-B Radiotracer [11C]SL25.1188 MAO-B Monoamine Oxidase B (MAO-B) (in Astrocytes) Radiotracer->MAO-B Reversible Binding PET_Signal PET Signal MAO-B->PET_Signal Detection

References

Application Notes and Protocols for SL-25.1188 (and other Synthetic Strigolactone Analogs) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that have recently garnered significant interest in cancer research.[1][2] Synthetic analogs of strigolactones have demonstrated potent anti-cancer activity across a variety of human cancer cell lines, including those from breast, prostate, colon, lung, osteosarcoma, and glioblastoma.[3][4] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest, while having minimal effects on non-cancerous cells.[2][3]

The mechanism of action for these analogs involves the activation of stress-response pathways and the inhibition of key cell survival signals.[2] This document provides detailed application notes and protocols for the use of synthetic strigolactone analogs, exemplified by the placeholder SL-25.1188, in a cell culture setting for cancer research.

Note: The compound "this compound" is not specifically identified in the reviewed scientific literature. The following protocols and data are based on published results for structurally related and functionally similar synthetic strigolactone analogs such as MEB55, ST362, and others.[1][5] Researchers should validate these protocols for their specific analog and cell lines.

Data Presentation: Efficacy of Strigolactone Analogs in Human Cancer Cell Lines

The following tables summarize quantitative data from studies on various synthetic strigolactone analogs, demonstrating their effective concentrations and impact on cell cycle distribution.

Table 1: Effective Concentrations of Strigolactone Analogs for Inducing Cell Death

Cell LineCancer TypeAnalogEffective ConcentrationAssayReference
U2OSOsteosarcomaMEB5510 ppm (~3.1 µM)Cell Cycle/Apoptosis[5]
U2OSOsteosarcomaST36210 ppm (~2.1 µM)Cell Cycle/Apoptosis[5]
A172GlioblastomaEGO1015 - 30 µMCell Cycle Arrest[4]
A172GlioblastomaIndanone-derived SL6 - 12 µMCell Cycle Arrest[4]
MDA-MB-231Breast CancerMEB5525 mg/kg (in vivo)Xenograft Tumor Growth[1]

Table 2: Effect of Strigolactone Analogs on Cell Cycle Progression in U2OS Osteosarcoma Cells

Treatment (24h)Analog% of Cells in G2/M Phase% of Cells in sub-G1 (Apoptosis)Reference
Vehicle (DMSO)N/ABaselineBaseline[5]
10 ppmMEB55Significant IncreaseSignificant Increase[5]
10 ppmST362Significant IncreaseSignificant Increase[5]

Signaling Pathway

Synthetic strigolactone analogs exert their anti-cancer effects by modulating key signaling pathways that control cell stress, survival, and proliferation. Upon entering a cancer cell, these analogs activate the stress-activated protein kinases (SAPKs), specifically p38 and JNK1/2. This stress signal contributes to the induction of apoptosis. Concurrently, strigolactone analogs inhibit the pro-survival PI3K/AKT pathway, further promoting cell death and halting proliferation.[2]

SL_Pathway SL SL Analog (e.g., this compound) p38_JNK p38 / JNK1/2 Activation SL->p38_JNK Activates PI3K_AKT PI3K / AKT Inhibition SL->PI3K_AKT Inhibits Stress Cellular Stress Response p38_JNK->Stress Survival Survival & Proliferation Pathways PI3K_AKT->Survival Apoptosis Apoptosis Stress->Apoptosis Survival->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Survival->CellCycleArrest

Caption: Signaling pathway of synthetic strigolactone analogs in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (XTT Assay)

This protocol is used to determine the effect of a strigolactone analog on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., DU145, HT29, A549) and a normal control cell line (e.g., BJ fibroblasts)[3]

  • Complete growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phenol (B47542) red-free DMEM with 10% charcoal-stripped serum[3]

  • Strigolactone analog (this compound) dissolved in DMSO

  • 96-well cell culture plates

  • XTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: The next day, carefully aspirate the medium. Replace it with 100 µL of phenol red-free DMEM containing 10% charcoal-stripped serum and the desired concentrations of the SL analog (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO only) group. Prepare four replicate wells for each condition.[3]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • XTT Assay: Add XTT reagent to each well according to the manufacturer's instructions.

  • Incubation & Reading: Incubate the plate for 2-4 hours until color development is sufficient. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell_Viability_Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Add SL Analog (various concentrations) Seed->Treat Incubate 3. Incubate (72 hours) Treat->Incubate XTT 4. Add XTT Reagent Incubate->XTT Read 5. Measure Absorbance XTT->Read

Caption: Workflow for assessing cell viability after SL analog treatment.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a strigolactone analog on cell cycle progression.

Materials:

  • Human cancer cell line (e.g., U2OS)[5]

  • 6-well cell culture plates

  • Strigolactone analog (this compound) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 2.5 x 10⁵ U2OS cells per well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with the SL analog at the desired concentration (e.g., 10 ppm) or with DMSO (vehicle control) for 24 to 48 hours.[5]

  • Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Use the resulting DNA content histograms to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis following treatment with a strigolactone analog.

Materials:

  • Human cancer cell line (e.g., U2OS)[5]

  • 6-well cell culture plates

  • Strigolactone analog (this compound) dissolved in DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol, treating cells for 24 hours.[5]

  • Cell Harvest: Collect both adherent and floating cells. Adherent cells should be detached gently with Trypsin-EDTA. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Analysis_Workflow cluster_harvest Cell Preparation cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay SeedTreat 1. Seed & Treat Cells (6-well plate, 24-48h) Harvest 2. Harvest & Wash Cells SeedTreat->Harvest Fix 3a. Fix in 70% Ethanol Harvest->Fix StainAV 3b. Stain with Annexin V/PI Harvest->StainAV StainPI 4a. Stain with PI/RNase Fix->StainPI AnalyzeCC 5a. Flow Cytometry (DNA Content) StainPI->AnalyzeCC AnalyzeApop 4b. Flow Cytometry (Apoptotic Cells) StainAV->AnalyzeApop

Caption: Comparative workflow for cell cycle and apoptosis analysis.

References

Application Notes and Protocols for In Vivo Studies of SL-25.1188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188, chemically known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one, is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] It has shown promise in preclinical models for the treatment of neurological disorders such as Parkinson's disease.[1] this compound has also been developed as a radioligand, [11C]SL25.1188, for in vivo imaging of brain MAO-B using positron emission tomography (PET).[2][3]

These application notes provide a comprehensive overview of the available in vivo data and detailed protocols for conducting preclinical studies with this compound in various animal models.

Data Presentation

In Vitro Potency
TargetSpeciesIC50 (nM)Reference
MAO-BHuman4.2[1]
MAO-BRat8.5-9[1]
MAO-ARat>1000[1]
In Vivo Efficacy
Animal ModelAdministration RouteEffective Dose (ED50)EffectReference
Mouse (Brain)Oral (p.o.)0.6 mg/kgInhibition of MAO-B[1]
Rat (6-OHDA model)Not specifiedNot specifiedPotentiation of L-DOPA effects[1]
Primate (MPTP model)Not specifiedNot specifiedReversal of motor deficit[1]
Pharmacokinetics of [11C]SL25.1188 (Non-human primate - Baboon)
ParameterValue
Route of AdministrationIntravenous (i.v.)
Blood Distribution Phase~5 minutes
Elimination Half-life (T1/2)85 ± 14 minutes
In Vivo StabilityStable for at least 30 minutes

Signaling Pathway

This compound is a selective inhibitor of MAO-B. MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease where there is a dopamine deficit.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release SL251188 This compound SL251188->MAO_B Inhibition Dopamine_cleft->Dopamine Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo MAO-B Inhibition in Mice

This protocol is designed to assess the in vivo potency of this compound in inhibiting brain MAO-B activity.

Experimental Workflow:

mouse_workflow cluster_workflow Workflow for In Vivo MAO-B Inhibition Assay A Acclimatize Mice B Prepare this compound Formulation A->B C Oral Administration of this compound B->C D Tissue Collection (Brain) C->D E Homogenize Brain Tissue D->E F MAO-B Activity Assay E->F G Data Analysis (ED50 Calculation) F->G

Caption: Workflow for assessing in vivo MAO-B inhibition in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Brain homogenization buffer

  • MAO-B activity assay kit (commercially available)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle. A range of doses should be prepared to determine the ED50.

  • Administration: Administer this compound or vehicle to mice via oral gavage.

  • Tissue Collection: At a predetermined time point after administration (e.g., 1-2 hours), euthanize the mice and collect the brains.

  • Brain Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • MAO-B Activity Assay: Measure the MAO-B activity in the brain homogenates using a validated assay.

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each dose and determine the ED50 value.

Potentiation of L-DOPA Effects in a 6-OHDA Rat Model of Parkinson's Disease

This protocol evaluates the ability of this compound to enhance the therapeutic effects of L-DOPA in a rat model of Parkinson's disease.

Experimental Workflow:

rat_workflow cluster_workflow Workflow for L-DOPA Potentiation Study A 6-OHDA Lesion Surgery B Post-operative Recovery & Lesion Confirmation A->B C Baseline Behavioral Testing B->C D Treatment with this compound and/or L-DOPA C->D E Behavioral Assessment (e.g., Rotational Behavior) D->E F Data Analysis E->F

Caption: Workflow for the 6-OHDA rat model study.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-hydroxydopamine (6-OHDA)

  • Apomorphine (for lesion confirmation)

  • This compound

  • L-DOPA/Benserazide

  • Vehicle for administration

  • Rotational behavior monitoring system

Procedure:

  • 6-OHDA Lesion: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Lesion Confirmation: After a recovery period of 2-3 weeks, confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

  • Treatment Groups: Divide the lesioned animals into groups: Vehicle, this compound alone, L-DOPA alone, and this compound + L-DOPA.

  • Drug Administration: Administer the respective treatments. This compound is typically given prior to L-DOPA.

  • Behavioral Assessment: Monitor the rotational behavior (contralateral rotations) for a defined period after L-DOPA administration.

  • Data Analysis: Compare the number of rotations between the treatment groups to determine if this compound potentiates the effect of L-DOPA.

Reversal of Motor Deficits in an MPTP Primate Model of Parkinson's Disease

This protocol assesses the therapeutic efficacy of this compound in a non-human primate model of Parkinson's disease.

Experimental Workflow:

primate_workflow cluster_workflow Workflow for MPTP Primate Study A Baseline Clinical Scoring & Behavioral Assessment B MPTP Administration to Induce Parkinsonism A->B C Stabilization of Parkinsonian Symptoms B->C D Treatment with this compound C->D E Clinical Scoring & Behavioral Assessment D->E F Data Analysis E->F

Caption: Workflow for the MPTP primate model study.

Materials:

  • Non-human primates (e.g., Macaques)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • This compound

  • Vehicle for administration

  • Primate Parkinson's Disease Rating Scale

  • Behavioral assessment tools (e.g., video recording for activity analysis)

Procedure:

  • Baseline Assessment: Conduct baseline clinical scoring and behavioral assessments of the primates.

  • MPTP Induction: Administer MPTP to induce a stable parkinsonian syndrome.

  • Symptom Stabilization: Allow the motor symptoms to stabilize over a period of several weeks to months.

  • Treatment: Administer this compound or vehicle according to the study design.

  • Efficacy Assessment: Regularly evaluate the motor deficits using a validated clinical rating scale and quantitative behavioral analysis.

  • Data Analysis: Compare the post-treatment scores to baseline and vehicle-treated controls to determine the efficacy of this compound in reversing motor deficits.

Conclusion

This compound is a promising selective MAO-B inhibitor with demonstrated in vivo activity in multiple preclinical models. The protocols outlined in these application notes provide a framework for further investigation of its therapeutic potential in neurological disorders. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols: Synthesis and Application of [11C]SL25.1188 for PET Imaging of Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]SL25.1188, also known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]oxazolidin-2-[11C]-one, is a potent and selective reversible radioligand for imaging monoamine oxidase B (MAO-B) with positron emission tomography (PET).[1][2] Elevated levels of MAO-B are associated with activated astrocytes, making [11C]SL25.1188 a valuable tool for studying neuroinflammation in conditions like Alzheimer's disease and traumatic brain injury.[1][3][4] This document provides detailed protocols for the radiosynthesis of [11C]SL25.1188 and its application in preclinical and clinical PET imaging studies.

Radiosynthesis of [11C]SL25.1188

Two primary methods for the radiosynthesis of [11C]SL25.1188 have been reported: an earlier method utilizing [11C]phosgene and a more recent, automated "in-loop" [11C]CO2 fixation method. The [11C]CO2 fixation method is generally preferred due to its operational simplicity and avoidance of the highly toxic [11C]phosgene precursor.[5]

Quantitative Data Summary
Parameter[11C]Phosgene Method"in-Loop" [11C]CO2 Fixation Method[11C]CO2 Fixation (Alternative)
Precursor Corresponding ring-opened precursor(S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol(S)−1-methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol
Radiochemical Yield (uncorrected) 3.5–7% (decay-corrected)55%12 ± 1%
Radiochemical Purity >95%>98%>99%
Enantiomeric Purity Not ReportedNot Reported>99%
Specific Activity (at end of synthesis) 50–70 GBq/µmol47.5 GBq/µmol37 ± 2 GBq/µmol
Total Synthesis Time 30–32 min34 min30 min
Experimental Protocols

The precursor for the [11C]CO2 fixation method, (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol, is synthesized in a multi-step process starting from 2-fluoro-4-hydroxybenzonitrile, involving reduction, alkylation, and hydrolysis with an overall yield of approximately 22%.[1]

This fully automated method provides a high radiochemical yield.[1]

Materials:

  • (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol (precursor)

  • [11C]CO2 (produced from a cyclotron)

  • Automated synthesis module

Procedure:

  • The precursor is prepared in a 6-step synthesis.[1]

  • [11C]CO2 is trapped and concentrated.

  • The trapped [11C]CO2 is reacted with the precursor within a closed loop system.

  • The resulting intermediate undergoes intramolecular cyclization to form [11C]SL25.1188.

  • The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • The purified [11C]SL25.1188 is formulated in a physiologically compatible solution for injection.

This method offers a rapid synthesis at ambient temperature.[2][5][6]

Materials:

  • (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol (0.3 µmol)[5][6]

  • 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (BEMP) (1%, v/v) in dry acetonitrile (B52724) (CH3CN) (100 µL)[5][6]

  • Phosphorus oxychloride (POCl3) (0.2%, v/v) in dry CH3CN (100 µL)[5][6]

  • [11C]CO2 in N2

  • Septum-sealed 1-mL conical glass vial

  • HPLC system for purification

Procedure:

  • Bubble cyclotron-produced [11C]CO2 in N2 at 10 mL/min into a vial containing the precursor and BEMP in dry CH3CN at ambient temperature.[5][6]

  • After 1 minute, add the POCl3 solution.[5][6]

  • Allow the reaction to proceed for 30 seconds.[5][6]

  • Quench the reaction with a buffer.[5][6]

  • Purify the product by semi-preparative HPLC.[5][6]

  • Formulate the purified [11C]SL25.1188 for injection.[5][6]

PET Imaging Protocols with [11C]SL25.1188

[11C]SL25.1188 exhibits excellent properties for PET imaging, including high brain uptake, reversible binding kinetics, and high selectivity for MAO-B.[7][8]

Preclinical PET Imaging in Rodents

Animal Models: Normal mice and rats.[1][5]

Protocol:

  • Anesthetize the animal.

  • Perform a baseline dynamic PET scan following an intravenous injection of [11C]SL25.1188.

  • For blocking studies, administer a MAO-B inhibitor such as L-deprenyl (5 mg/kg, i.v.) 30 minutes before the injection of the radiotracer.[1]

  • Acquire dynamic PET data for a specified duration (e.g., up to 90 minutes).

  • Reconstruct and analyze the images to determine brain uptake and regional distribution.

Quantitative Data from Mouse Studies:

  • Brain Uptake: Adequate brain uptake is observed, with a peak at 2-3 minutes post-injection.[1]

  • Regional Distribution (SUV):

    • Thalamus: 1.06 - 1.29

    • Striatum: 0.96 - 1.14

    • Cerebellum: 0.90 - 1.06

    • Cortex: 0.85 - 0.97[1]

  • Blocking Study: Pre-treatment with L-deprenyl reduces radioactivity accumulation in the brain, with the most significant reduction (10-22%) observed in the striatum.[1]

Preclinical PET Imaging in Non-Human Primates (Baboons)

Protocol:

  • Anesthetize the baboon.

  • Administer [11C]SL25.1188 intravenously.

  • Acquire dynamic PET data.

  • For blocking and displacement studies, administer a MAO-B inhibitor like deprenyl (B1670267) (1-2 mg/kg, i.v.) or lazabemide (B1674597) (0.5 mg/kg, i.v.) either before or during the scan.[7]

Quantitative Data from Baboon Studies:

  • Brain Uptake: Rapid brain uptake is observed.[7]

  • Regional Distribution (VT - Total Distribution Volume):

    • Thalamus: 10.9

    • Striatum: 10.3

    • Hippocampus: 8.9

    • Temporal Cortex: 7.7

    • Parietal Cortex: 7.4

    • Frontal Cortex: 7.4

    • White Matter: 7.4

    • Occipital Cortex: 7.2

    • Pons: 6.1[7]

  • Blocking/Displacement: Deprenyl reduces specific uptake by 85-100%, while lazabemide reduces it by 55-70%.[7]

Clinical PET Imaging in Humans

Subjects: Healthy volunteers and patient populations (e.g., Alzheimer's disease, traumatic brain injury).[1][3][5]

Protocol:

  • Position the subject in the PET scanner with a head fixation system to minimize movement.[5]

  • Inject [11C]SL25.1188 intravenously (e.g., 7.2 to 10.5 mCi).[5]

  • Perform a dynamic PET scan for 90 minutes.[5]

  • Acquire arterial blood samples throughout the scan to measure plasma radioactivity and metabolite levels.[5]

  • Analyze the data using kinetic modeling to determine regional brain uptake and binding parameters (e.g., VT).

Quantitative Data from Human Studies:

  • Brain Uptake: High brain uptake is observed, peaking between 2 and 6 minutes.[5] In the caudate, the peak standardized uptake value (SUV) is around 5.5 at 6 minutes.[5]

  • Metabolism: The parent compound is relatively stable in plasma, with approximately 80% remaining at 90 minutes post-injection.[5] The metabolites are more polar than the parent compound.[5]

  • Kinetic Modeling: A two-tissue compartment model best describes the data.[9] The total distribution volume (VT) is a reliable measure of MAO-B concentration and shows low between-subject variability (~20%).[5][6] Specific binding accounts for 70% to 90% of the VT.[5][6]

Signaling Pathways and Experimental Workflows

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis of [11C]SL25.1188 precursor Precursor (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol reaction_vial Reaction Vial (Ambient Temp) precursor->reaction_vial co2 [11C]CO2 co2->reaction_vial bemp BEMP bemp->reaction_vial cyclization Intramolecular Cyclization reaction_vial->cyclization 1 min pocl3 POCl3 pocl3->cyclization purification HPLC Purification cyclization->purification 30 sec final_product [11C]SL25.1188 (Formulated) purification->final_product

Caption: Radiosynthesis workflow for [11C]SL25.1188 via [11C]CO2 fixation.

PET_Imaging_Workflow cluster_pet PET Imaging Workflow with [11C]SL25.1188 subject Subject (Human/Animal) injection IV Injection of [11C]SL25.1188 subject->injection pet_scan Dynamic PET Scan (e.g., 90 min) injection->pet_scan blood_sampling Arterial Blood Sampling (for humans) injection->blood_sampling data_acquisition Data Acquisition pet_scan->data_acquisition kinetic_modeling Kinetic Modeling blood_sampling->kinetic_modeling image_recon Image Reconstruction data_acquisition->image_recon image_recon->kinetic_modeling analysis Data Analysis (V_T, SUV) kinetic_modeling->analysis results Regional Brain MAO-B Density Maps analysis->results

Caption: General workflow for a PET imaging study using [11C]SL25.1188.

MAO_B_Signaling_Context cluster_pathway Role of MAO-B in Astrogliosis injury Brain Injury / Disease (e.g., TBI, AD) astrocytes Resting Astrocytes injury->astrocytes reactive_astrocytes Reactive Astrocytes (Astrogliosis) astrocytes->reactive_astrocytes Activation maob Increased MAO-B Expression reactive_astrocytes->maob pet_signal PET Signal maob->pet_signal Generates pet_ligand [11C]SL25.1188 pet_ligand->maob Binds to

Caption: Conceptual pathway illustrating MAO-B as a biomarker for astrogliosis.

References

Application Notes and Protocols for SL-25.1188 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188 is an oxazolidinone derivative primarily characterized as a potent and reversible inhibitor of monoamine oxidase type B (MAO-B). In animal models, its principal application to date has been in the form of its radiolabeled analogue, [¹¹C]SL25.1188, a radioligand for the in vivo visualization and quantification of MAO-B using Positron Emission Tomography (PET). This document provides detailed application notes and protocols for the administration of [¹¹C]SL25.1188 in non-human primate models for preclinical research. The methodologies outlined are based on published preclinical characterization studies.

Mechanism of Action: [¹¹C]SL25.1188 as a PET Radioligand

[¹¹C]SL25.1188 functions as a reversible radioligand for MAO-B. Following intravenous administration, it rapidly crosses the blood-brain barrier and binds to MAO-B enzymes. The positron-emitting carbon-11 (B1219553) isotope allows for the detection and quantification of this binding by a PET scanner. The reversible nature of its binding is a key characteristic, and its displacement by other MAO-B inhibitors like deprenyl (B1670267) and lazabemide (B1674597) confirms its specific binding to the enzyme.

SL251188_Mechanism_of_Action cluster_blood Bloodstream cluster_brain Brain C11_SL251188_blood [¹¹C]SL25.1188 BBB Blood-Brain Barrier C11_SL251188_blood->BBB IV Injection C11_SL251188_brain [¹¹C]SL25.1188 BBB->C11_SL251188_brain Crosses MAOB MAO-B Enzyme PET_Signal PET Signal Detection MAOB->PET_Signal Positron Emission C11_SL251188_brain->MAOB Reversible Binding

Mechanism of [¹¹C]SL25.1188 binding to MAO-B for PET imaging.

Data Presentation

Table 1: Pharmacokinetics of [¹¹C]SL25.1188 in Baboons
ParameterValueAnimal Model
Route of AdministrationIntravenous (i.v.)Baboon
Distribution Phase in Blood~5 minutesBaboon
Elimination Half-Life (T½)85 ± 14 minutesBaboon
In Vivo StabilityStable for at least 30 minutes post-injectionBaboon

Data sourced from preclinical characterization studies.

Table 2: Regional Brain Distribution Volumes (V T ) of [¹¹C]SL25.1188 in Baboons
Brain RegionDistribution Volume (V T )
Thalamus10.9
Striatum10.3
Hippocampus8.9
Temporal Cortex7.7
Parietal Cortex7.4
Frontal Cortex7.4
White Matter7.4
Occipital Cortex7.2
Pons6.1

V T represents the ratio of the concentration of the radioligand in tissue to that in plasma at equilibrium.

Table 3: Pharmacodynamic Displacement of [¹¹C]SL25.1188 in Baboon Brain
Displacing AgentDose (i.v.)Reduction in Specific Uptake
SL25.11881 mg/kg85-100%
Deprenyl2 mg/kg85-100%
Lazabemide0.5 mg/kg55-70%

This data demonstrates the specific and reversible binding of [¹¹C]SL25.1188 to MAO-B.

Experimental Protocols

Protocol 1: In Vivo PET Imaging of MAO-B with [¹¹C]SL25.1188 in Non-Human Primates

Objective: To visualize and quantify monoamine oxidase type B (MAO-B) in the brain of non-human primates using [¹¹C]SL25.1188 and Positron Emission Tomography (PET).

Animal Model: Baboon (Papio anubis)

Materials:

  • [¹¹C]SL25.1188 radioligand

  • Anesthetic agent (e.g., isoflurane)

  • Intravenous catheter

  • PET

Application Notes and Protocols for SL-25.1188 in Brain Tissue Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188 is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the brain.[1][2] MAO-B plays a crucial role in the metabolism of various neuroactive amines, including dopamine. Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, making it a significant target for therapeutic intervention and in vivo imaging. This document provides detailed application notes and protocols for the use of radiolabeled this compound in quantitative autoradiography studies of brain tissue.

Data Presentation

Binding Affinity of this compound for MAO-B
SpeciesLigandPreparationK_i (nM)Reference
HumanThis compoundBrain Tissue2.9[3]
RatThis compoundBrain Tissue8.5[3]

Signaling Pathway

Monoamine Oxidase B (MAO-B) expression is regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Activation of PKC can initiate a cascade involving Ras, Raf, MEK, and ERK, which in turn can influence the transcription of the MAO-B gene through transcription factors like c-Jun and Egr-1.

MAOB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Signal Signal (e.g., Phorbol Esters) PKC Protein Kinase C (PKC) Signal->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK cJun_Egr1 c-Jun / Egr-1 ERK->cJun_Egr1 MAOB_Gene MAO-B Gene cJun_Egr1->MAOB_Gene Transcription MAOB_mRNA MAO-B mRNA MAOB_Gene->MAOB_mRNA Translation MAOB_Protein MAO-B Protein MAOB_mRNA->MAOB_Protein

MAO-B Gene Expression Signaling Pathway

Experimental Protocols

The following protocols are adapted from established in vitro receptor autoradiography procedures for brain tissue and are suitable for use with [³H]this compound.

In Vitro Autoradiography Workflow

experimental_workflow A Tissue Preparation (Brain Extraction & Freezing) B Cryosectioning (10-20 µm sections) A->B C Thaw-mounting on Slides B->C D Pre-incubation (Remove endogenous ligands) C->D E Incubation with [³H]this compound (Total & Non-specific Binding) D->E F Washing (Remove unbound radioligand) E->F G Drying F->G H Exposure to Film or Phosphor Screen G->H I Image Analysis (Quantification) H->I

In Vitro Autoradiography Workflow
Detailed Protocol for In Vitro [³H]this compound Autoradiography in Rat Brain

1. Materials and Reagents:

  • [³H]this compound (specific activity to be noted)

  • Unlabeled this compound (for non-specific binding)

  • Rat brains (freshly dissected and frozen)

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Autoradiography cassettes

  • Phosphor imaging screens or tritium-sensitive film

  • Image analysis software

2. Tissue Preparation:

  • Sacrifice rats according to approved animal care protocols.

  • Rapidly dissect the brains and freeze them in isopentane (B150273) cooled with dry ice or liquid nitrogen.

  • Store the frozen brains at -80°C until sectioning.

3. Cryosectioning:

  • Equilibrate the frozen brain to the cryostat temperature (e.g., -16°C to -20°C).

  • Cut coronal or sagittal sections at a thickness of 10-20 µm.[4]

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Allow the sections to air-dry at room temperature or store them at -80°C.

4. Pre-incubation:

  • Bring the slides to room temperature.

  • Pre-incubate the sections in incubation buffer for a specified time (e.g., 15-30 minutes) at room temperature to remove endogenous substances that might interfere with ligand binding.[5]

5. Incubation:

  • Total Binding: Incubate the sections in a solution of [³H]this compound in incubation buffer. The concentration of the radioligand should be determined based on its K_d value (typically 1-5 times the K_d). Incubation is usually carried out for 60-90 minutes at room temperature.[5]

  • Non-specific Binding: For an adjacent set of sections, add a high concentration of unlabeled this compound (e.g., 1-10 µM) to the radioligand incubation solution. This will block the specific binding of the radioligand.[4]

6. Washing:

  • After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand.

  • Perform multiple washes of short duration (e.g., 2-3 washes of 2-5 minutes each).[5]

  • A final quick dip in ice-cold deionized water can help to remove buffer salts.[5]

7. Drying:

  • Dry the sections under a stream of cool, dry air or by placing them in a desiccator.

8. Exposure:

  • Arrange the dried slides in an autoradiography cassette.

  • Appose the slides to a phosphor imaging screen or tritium-sensitive film.

  • Include calibrated tritium (B154650) standards for quantitative analysis.

  • Expose in a light-tight container at 4°C or room temperature. The exposure time will depend on the specific activity of the radioligand and the density of the target and may range from days to weeks.

9. Image Analysis:

  • Develop the film or scan the phosphor imaging screen using a phosphor imager.

  • Use a computerized image analysis system to quantify the optical density in different brain regions.

  • Convert the optical density values to fmol/mg tissue or a similar unit using the co-exposed tritium standards.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing this compound in autoradiographic studies of MAO-B in brain tissue. These methods allow for the quantitative analysis of MAO-B distribution and density, providing valuable insights for neuroscience research and drug development. Adherence to these detailed procedures will facilitate the generation of reliable and reproducible data.

References

Application Notes and Protocols for Strigolactone (SL) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments involving Strigolactones (SLs), a class of phytohormones that play crucial roles in plant development and environmental interactions. The protocols and data presented are based on established research in the field.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that regulate various aspects of plant growth and development, including shoot branching, root architecture, and leaf senescence.[1][2] They also mediate interactions with symbiotic fungi and parasitic weeds.[2][3] Understanding the SL signaling pathway is essential for developing strategies to improve crop yields and resilience to environmental stresses.[1][3]

Mechanism of Action: The SL Signaling Pathway

The perception and transduction of the SL signal involve a core set of proteins that lead to the regulation of target gene expression. The key components of this pathway are the α/β-hydrolase D14, the F-box protein MAX2 (or D3 in rice), and the transcriptional repressor proteins of the D53/SMXL family.[1][2]

In the absence of SL: The D53/SMXL repressor proteins are stable and bind to downstream transcription factors, inhibiting the expression of SL-responsive genes.[1]

In the presence of SL:

  • Perception: SL binds to the D14 receptor.[1]

  • Complex Formation: The SL-D14 complex undergoes a conformational change, allowing it to interact with the MAX2 F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2]

  • Repressor Ubiquitination and Degradation: The SCF-MAX2 complex targets the D53/SMXL repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1][2]

  • Gene Expression: The degradation of the D53/SMXL repressor allows for the expression of downstream target genes, such as those from the TCP family of transcription factors, leading to a physiological response.[1]

Signaling Pathway of Strigolactones

SL_Signaling_Pathway cluster_off Without Strigolactone cluster_on With Strigolactone D53_off D53/SMXL (Repressor) TF_off Transcription Factors (e.g., TCP) D53_off->TF_off Represses Gene_off SL-responsive Genes TF_off->Gene_off No Expression SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 Binds SL_D14 SL-D14 Complex D14->SL_D14 MAX2 SCF-MAX2 (E3 Ligase) SL_D14->MAX2 Interacts with D53_on D53/SMXL MAX2->D53_on Targets Proteasome 26S Proteasome D53_on->Proteasome Degradation TF_on Transcription Factors Gene_on SL-responsive Genes TF_on->Gene_on Expression Response Physiological Response Gene_on->Response

Caption: The Strigolactone signaling pathway in the absence and presence of the hormone.

Experimental Protocols

This protocol is designed to verify the interaction between key proteins in the SL signaling pathway.

Objective: To confirm the SL-dependent interaction between the D14 receptor and the D53/SMXL repressor, mediated by the MAX2 F-box protein.

Materials:

  • Yeast strains (e.g., AH109)

  • Plasmids: pGBKT7 (BD) and pGADT7 (AD)

  • Constructs: BD-D14, AD-D53, BD-MAX2

  • Synthetic complete (SC) medium lacking specific amino acids (e.g., -Leu, -Trp, -His, -Ade)

  • X-α-Gal for colorimetric assay

  • GR24 (a synthetic strigolactone analog)

Procedure:

  • Transformation: Co-transform yeast cells with the appropriate plasmid pairs (e.g., BD-D14 and AD-D53).

  • Selection: Plate the transformed yeast on SC medium lacking leucine (B10760876) and tryptophan (SC-L-W) to select for cells containing both plasmids.

  • Interaction Assay:

    • Replica-plate the colonies from the SC-L-W plates onto selective medium (SC-L-W-H-A) with and without GR24.

    • Include X-α-Gal in the medium for a colorimetric reporter assay.

  • Incubation: Incubate the plates at 30°C for 3-5 days.

  • Analysis: Growth on the selective medium and the development of a blue color indicate a positive interaction.

Experimental Workflow for Yeast Two-Hybrid Assay

Y2H_Workflow start Start transform Co-transform Yeast with BD and AD Plasmids start->transform select Select on SC-L-W Medium transform->select replicate Replica Plate onto Selective Medium (SC-L-W-H-A) +/- GR24 select->replicate incubate Incubate at 30°C for 3-5 Days replicate->incubate analyze Analyze Growth and Color Development incubate->analyze end End analyze->end

Caption: A streamlined workflow for conducting a Yeast Two-Hybrid assay.

This protocol measures the change in the expression of SL-responsive genes following treatment with an SL analog.

Objective: To quantify the expression levels of target genes (e.g., TCP transcription factors) in response to GR24 treatment.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • GR24 solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

Procedure:

  • Treatment: Treat seedlings with a solution containing GR24 or a mock solution (control).

  • Harvesting: Harvest plant tissues at different time points post-treatment and flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissues using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes and a reference gene (e.g., Actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Bait (BD)Prey (AD)GR24 ConcentrationGrowth on Selective Mediumβ-galactosidase Activity (Miller Units)
D14D530 µM-< 1
D14D5310 µM+++85 ± 5
MAX2D140 µM+15 ± 2
MAX2D1410 µM+++95 ± 7
LaminD5310 µM-< 1

Data are representative and should be determined experimentally.

Target GeneTreatmentTime PointFold Change (vs. Control)p-value
TCP1GR24 (5 µM)1 hr3.5 ± 0.4< 0.01
TCP1GR24 (5 µM)3 hr8.2 ± 0.9< 0.001
BR C1GR24 (5 µM)1 hr2.8 ± 0.3< 0.05
BR C1GR24 (5 µM)3 hr6.5 ± 0.7< 0.01

Data are hypothetical and for illustrative purposes.

References

Application Notes and Protocols: Measuring the Binding Affinity of SL-25.1188 to Monoamine Oxidase B (MAO-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188 is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in neuropharmacology and drug development.[1] MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its dysregulation has been implicated in several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Understanding the binding affinity and kinetics of inhibitors like this compound is crucial for the development of novel therapeutics and diagnostic agents. This document provides detailed protocols and application notes for measuring the binding affinity of this compound to MAO-B.

Data Presentation

The binding affinity of this compound for MAO-B has been characterized and is summarized in the table below. This data is critical for designing and interpreting experiments.

Parameter Species Value (nM) Reference
KiHuman MAO-B2.9[1]
KiRat MAO-B8.5[1]

Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor. A lower Ki value indicates a higher binding affinity.

Signaling Pathway and Mechanism of Action

This compound acts as a reversible inhibitor of MAO-B. MAO-B is an outer mitochondrial membrane-bound enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576). By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, thereby increasing their levels in the brain. This mechanism is a key strategy in the treatment of neurodegenerative diseases. The radiolabeled form of this compound, [11C]SL25.1188, is utilized in Positron Emission Tomography (PET) to visualize and quantify MAO-B levels in the brain.[2][3]

MAOB_Inhibition cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake into Vesicles MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Receptor Dopamine Receptor VMAT2->Dopamine_Receptor Synaptic Release & Binding SL251188 This compound SL251188->MAOB Reversible Inhibition

Caption: Inhibition of MAO-B by this compound increases dopamine availability.

Experimental Protocols

Radioligand Binding Assay for Determining Ki of this compound

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for MAO-B using a radiolabeled ligand.

Materials:

  • Human or rat brain tissue homogenates (or recombinant MAO-B)

  • [3H]-L-Deprenyl or another suitable MAO-B selective radioligand

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Incubator

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the competition curve.

    • Prepare a solution of the radioligand ([3H]-L-Deprenyl) in assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • In a series of microcentrifuge tubes, add the following in order:

      • Assay buffer

      • Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of a known MAO-B inhibitor for non-specific binding).

      • Radioligand solution.

      • Membrane homogenate containing MAO-B.

    • The final assay volume should be consistent across all tubes.

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (this compound, Radioligand, MAO-B) B Set up Assay Tubes (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: Workflow for radioligand binding assay to determine Ki of this compound.

In Vivo Binding Studies using Positron Emission Tomography (PET)

The radiolabeled version of this compound, [11C]SL25.1188, is a valuable tool for in vivo imaging of MAO-B.[3] This allows for the non-invasive quantification of MAO-B density and occupancy by unlabeled drugs in preclinical and clinical studies.

General Protocol Outline:

  • Radiosynthesis: [11C]SL25.1188 is synthesized via [11C]CO2 fixation.[3]

  • Subject Preparation: The subject (e.g., non-human primate or human) is positioned in the PET scanner.

  • Radiotracer Injection: A bolus of [11C]SL25.1188 is injected intravenously.

  • Dynamic PET Scanning: Dynamic images of the brain are acquired over a period of time (e.g., 90 minutes).[3]

  • Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the concentration of the radiotracer in the plasma over time.[3]

  • Kinetic Modeling: The time-activity curves from different brain regions are analyzed using pharmacokinetic models to estimate binding parameters such as the distribution volume (VT), which is proportional to the MAO-B density.

  • Receptor Occupancy Studies: To determine the in vivo binding affinity (Ki) or the dose-dependent occupancy of an unlabeled drug, baseline scans are followed by scans after administration of the competing drug. The reduction in [11C]SL25.1188 binding is used to calculate receptor occupancy.

PET_Study_Workflow A Radiosynthesis of [11C]SL25.1188 B IV Injection of Radiotracer A->B C Dynamic PET Scan B->C E Kinetic Modeling of Brain Regions C->E D Arterial Blood Sampling (optional) D->E F Quantification of MAO-B Binding E->F

Caption: General workflow for an in vivo PET imaging study with [11C]SL25.1188.

Conclusion

The protocols and data presented in these application notes provide a framework for the in vitro and in vivo characterization of the binding affinity of this compound for MAO-B. Accurate determination of binding parameters is essential for advancing our understanding of its pharmacological profile and for its development as a therapeutic or diagnostic tool.

References

Application Notes and Protocols: Glial Fibrillary Acidic Protein (GFAP) as a Biomarker for Astrogliosis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Glial Fibrillary Acidic Protein (GFAP) as a Biomarker for Astrogliosis

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "SL-25.1188" as a biomarker for astrogliosis did not yield specific scientific information. Therefore, these application notes and protocols have been created using Glial Fibrillary Acidic Protein (GFAP), a well-established and extensively researched biomarker for astrogliosis, as a representative example to fulfill the user's request for detailed information in this format.

Introduction

Astrogliosis is a reactive process involving morphological and functional changes in astrocytes in response to central nervous system (CNS) injury and disease.[1] A key feature of this process is the increased expression and accumulation of glial fibrillary acidic protein (GFAP), an intermediate filament protein that is a hallmark of astrocytes.[2] Consequently, GFAP has emerged as a crucial biomarker for detecting and monitoring astrogliosis in various neurological conditions, including traumatic brain injury, stroke, and neurodegenerative diseases like Alzheimer's disease.[2][3] Elevated levels of GFAP in cerebrospinal fluid (CSF) and blood are indicative of astrocyte activation and potential CNS damage.[2][4]

Signaling Pathways in Astrogliosis

Several signaling pathways are implicated in the regulation of astrocyte reactivity and the upregulation of GFAP. Understanding these pathways is crucial for interpreting biomarker data and for the development of therapeutic interventions. Key pathways include the JAK-STAT3, TGF-β/Smad, and NF-κB signaling cascades.[5][6]

astrogliosis_signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R JAK JAK Cytokine_R->JAK activates NFkB_complex IκB-NF-κB Cytokine_R->NFkB_complex activates IKK (not shown) Smad Smad2/3 TGFb_R->Smad phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n translocates pSmad p-Smad2/3 Smad->pSmad Smad_complex_n p-Smad2/3-Smad4 Complex pSmad->Smad_complex_n complexes with Smad4 and translocates Smad4 Smad4 NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates GFAP_gene GFAP Gene Transcription pSTAT3_n->GFAP_gene Smad_complex_n->GFAP_gene NFkB_n->GFAP_gene Astrogliosis Astrogliosis (Increased GFAP) GFAP_gene->Astrogliosis leads to

Caption: Key signaling pathways inducing astrogliosis and GFAP expression.

Quantitative Data Presentation

The utility of GFAP as a biomarker is underscored by its differential expression in various neurological conditions. The following table summarizes representative data on plasma GFAP concentrations.

ConditionControl (pg/mL)Alzheimer's Disease (pg/mL)Multiple Sclerosis (pg/mL)Traumatic Brain Injury (pg/mL)Reference
Plasma GFAP~150>250Moderately ElevatedSignificantly Elevated (>300)[4],[7],[8]

Note: Values are approximate and can vary based on the specific assay, patient population, and disease severity. The data presented is a synthesis for illustrative purposes.

Experimental Protocols

Protocol 1: Quantification of GFAP in Human Plasma using Single Molecule Array (Simoa)

This protocol outlines the general steps for the ultrasensitive detection of GFAP in plasma samples.

1. Materials and Reagents:

  • Simoa HD-X Analyzer (Quanterix)

  • Simoa GFAP Discovery Kit (Quanterix)

  • Human plasma samples collected in EDTA tubes

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

2. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C within 2 hours of collection.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Store plasma aliquots at -80°C until analysis.

  • On the day of the assay, thaw plasma samples on ice.

  • Centrifuge thawed samples at 10,000 x g for 5 minutes at 4°C to pellet any cryoprecipitates.

  • Use the clear supernatant for the assay.

3. Assay Procedure (as per manufacturer's instructions):

  • Prepare calibrators and controls provided in the kit.

  • Load the Simoa GFAP reagent kit, calibrators, controls, and plasma samples onto the Simoa HD-X Analyzer.

  • The instrument will automatically perform the two-step immunoassay:

    • Capture: Paramagnetic beads coated with anti-GFAP capture antibodies are mixed with the sample.

    • Detection: A biotinylated anti-GFAP detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.

  • Single molecules are isolated in femtoliter-sized wells, and the fluorescent signal is measured.

  • The concentration of GFAP in the samples is determined by interpolating the signal from a standard curve.

4. Data Analysis:

  • The Simoa software calculates the average enzyme per bead (AEB) for each sample.

  • A four-parameter logistic curve fit is used to generate the standard curve.

  • GFAP concentrations in unknown samples are automatically calculated from the standard curve.

gfap_elisa_workflow cluster_prep Sample Preparation cluster_assay Simoa Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (EDTA tubes) Centrifugation1 2. Centrifugation (1,500 x g, 15 min) Blood_Collection->Centrifugation1 Plasma_Aspiration 3. Plasma Aspiration Centrifugation1->Plasma_Aspiration Storage 4. Storage at -80°C Plasma_Aspiration->Storage Thawing 5. Thawing on Ice Storage->Thawing Centrifugation2 6. Centrifugation (10,000 x g, 5 min) Thawing->Centrifugation2 Supernatant 7. Collect Supernatant Centrifugation2->Supernatant Load_Instrument 8. Load Samples and Reagents into Simoa Analyzer Supernatant->Load_Instrument Incubation 9. Automated Incubation: Beads + Sample + Detection Ab + SBG Load_Instrument->Incubation Sealing 10. Sealing of Beads in Femtoliter Wells Incubation->Sealing Signal_Reading 11. Fluorescent Signal Reading Sealing->Signal_Reading Standard_Curve 12. Generation of Standard Curve Signal_Reading->Standard_Curve Concentration_Calc 13. Calculation of GFAP Concentration Standard_Curve->Concentration_Calc

Caption: Experimental workflow for GFAP quantification in plasma using Simoa.

Conclusion

GFAP is a robust and sensitive biomarker for astrogliosis, with established protocols for its quantification in readily accessible biofluids. Its levels correlate with the severity of various neurological conditions, making it a valuable tool in research and clinical settings for diagnosis, prognosis, and monitoring treatment responses. The signaling pathways that regulate GFAP expression are key targets for therapeutic development aimed at modulating astrocyte reactivity.

References

Application Notes and Protocols: Utilizing SL-25.1188 in Multimodal Imaging Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SL-25.1188, a potent and reversible radioligand for monoamine oxidase type B (MAO-B), in combination with other imaging agents. Multimodal imaging, such as the combination of Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI), offers a powerful approach to gain deeper insights into the pathophysiology of various neurological disorders.

Introduction to this compound

This compound, when radiolabeled with Carbon-11 ([11C]SL25.1188), is a highly specific PET tracer for visualizing MAO-B in the brain.[1] Preclinical studies in nonhuman primates have demonstrated its favorable characteristics, including reversible binding, high brain uptake, and slow plasma metabolism, making it an excellent tool for in vivo studies of brain MAO-B.[1] Elevated levels of MAO-B are associated with several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, making [11C]SL25.1188 a valuable biomarker for disease progression and therapeutic monitoring.

Rationale for Multimodal Imaging with [11C]SL25.1188

Combining the molecular information provided by [11C]SL25.1188 PET with the anatomical and functional details from other imaging modalities can provide a more comprehensive understanding of disease mechanisms.

  • PET/MRI in Neurodegenerative Disease Models: The combination of [11C]SL25.1188 PET with MRI allows for the simultaneous assessment of MAO-B expression and structural or functional brain changes. For instance, in a Parkinson's disease model, one could correlate the regional MAO-B levels with changes in brain volume (structural MRI), white matter integrity (Diffusion Tensor Imaging - DTI), or functional connectivity (resting-state fMRI).

  • Dual-Tracer PET Studies: In Alzheimer's disease models, [11C]SL25.1188 could be used in conjunction with other PET tracers that target amyloid-beta plaques (e.g., [18F]Florbetapir) or tau pathology.[2] This approach would enable the investigation of the interplay between neuroinflammation (indicated by increased MAO-B) and the hallmark proteinopathies of the disease.

Experimental Protocols

The following are detailed protocols for conducting multimodal imaging studies using [11C]SL25.1188 in a preclinical setting, for example, in a rodent model of neurodegeneration.

Animal Handling and Preparation
  • Animal Model: Utilize a relevant transgenic or toxin-induced rodent model of neurodegeneration (e.g., 6-OHDA-lesioned rats for Parkinson's disease).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before imaging.

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen) and maintain anesthesia throughout the imaging procedure.

  • Physiological Monitoring: Monitor vital signs, including heart rate, respiration rate, and body temperature, and maintain them within a normal physiological range.

  • Catheterization: Place a catheter in the tail vein for the administration of imaging agents.

Protocol for Sequential [11C]SL25.1188 PET and Structural MRI

This protocol outlines the sequential acquisition of PET and MRI data in the same imaging session.

Workflow Diagram:

G cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_pet [11C]SL25.1188 PET Acquisition cluster_analysis Data Analysis prep1 Anesthetize Animal prep2 Tail Vein Catheterization prep1->prep2 prep3 Position in Scanner prep2->prep3 mri1 Acquire T2-weighted Anatomical Scan prep3->mri1 Transfer to MRI pet1 Inject [11C]SL25.1188 mri1->pet1 Transfer to PET pet2 Dynamic PET Scan (60 min) pet1->pet2 analysis1 Co-register PET and MRI Data pet2->analysis1 analysis2 Define Regions of Interest (ROIs) on MRI analysis1->analysis2 analysis3 Quantify [11C]SL25.1188 Uptake in ROIs analysis2->analysis3

Caption: Workflow for sequential PET and MRI scanning.

Procedure:

  • MRI Acquisition:

    • Secure the anesthetized animal in a stereotaxic frame compatible with the MRI scanner.

    • Acquire a high-resolution T2-weighted anatomical scan for anatomical reference.

  • PET Acquisition:

    • Following the MRI, transfer the animal to the PET scanner.

    • Administer a bolus injection of [11C]SL25.1188 (typically 10-20 MBq) via the tail vein catheter.

    • Immediately start a dynamic PET scan for 60 minutes.

  • Data Analysis:

    • Reconstruct the PET data.

    • Co-register the PET images to the anatomical MRI data.

    • Define regions of interest (ROIs) on the MRI, such as the striatum, hippocampus, and cortex.

    • Generate time-activity curves (TACs) for each ROI and calculate the distribution volume ratio (DVR) or standardized uptake value (SUV) to quantify [11C]SL25.1188 binding.

Protocol for Dual-Tracer PET Imaging: [11C]SL25.1188 and an Amyloid Tracer

This protocol describes a dual-tracer PET study to investigate the relationship between MAO-B and amyloid pathology. Due to the short half-life of Carbon-11 (20.4 minutes), the two scans must be performed on separate days.

Workflow Diagram:

G cluster_day1 Day 1: [11C]SL25.1188 PET cluster_day2 Day 2 (>24h later): Amyloid PET cluster_analysis Data Analysis prep1 Anesthetize & Prepare Animal scan1 Inject [11C]SL25.1188 & Scan prep1->scan1 analysis1 Co-register Both PET Scans scan1->analysis1 prep2 Anesthetize & Prepare Animal scan2 Inject Amyloid Tracer & Scan prep2->scan2 scan2->analysis1 analysis2 Quantify Tracer Uptake analysis1->analysis2 analysis3 Voxel-wise Correlation Analysis analysis2->analysis3

Caption: Workflow for dual-tracer PET imaging.

Procedure:

  • Day 1: [11C]SL25.1188 PET Scan:

    • Follow the animal preparation and PET acquisition protocol as described in section 3.2.

  • Day 2 (or later): Amyloid PET Scan:

    • Allow at least 24 hours to ensure complete decay of the [11C] isotope.

    • Repeat the animal preparation procedure.

    • Inject a suitable amyloid PET tracer (e.g., [18F]Florbetapir) and perform a static or dynamic scan according to established protocols for that tracer.

  • Data Analysis:

    • Co-register the two PET scans to a common anatomical space (e.g., an MRI template).

    • Quantify the uptake of both tracers in relevant brain regions.

    • Perform a voxel-wise correlation analysis to determine the spatial relationship between MAO-B expression and amyloid deposition.

Data Presentation

Quantitative data from these multimodal studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Regional [11C]SL25.1188 Binding and Brain Volume in a Parkinson's Disease Model

Brain Region[11C]SL25.1188 DVR (Mean ± SD)Brain Volume (mm³) (Mean ± SD)
Control PD Model
Striatum1.8 ± 0.22.5 ± 0.3
Hippocampus1.5 ± 0.11.6 ± 0.2
Cortex1.2 ± 0.11.3 ± 0.1
p < 0.05 vs. Control

Table 2: Correlation of [11C]SL25.1188 and Amyloid Tracer Uptake in an Alzheimer's Disease Model

Brain Region[11C]SL25.1188 SUV (Mean ± SD)Amyloid Tracer SUVR (Mean ± SD)Pearson's Correlation (r)
Frontal Cortex1.4 ± 0.21.8 ± 0.30.78
Hippocampus1.6 ± 0.31.9 ± 0.40.82
Cerebellum1.1 ± 0.11.0 ± 0.10.15
*p < 0.01

Signaling Pathway

MAO-B in Neuroinflammation and Oxidative Stress

Elevated MAO-B activity in astrocytes is a key feature of neuroinflammation and contributes to oxidative stress, which is implicated in the pathogenesis of several neurodegenerative diseases.

G cluster_astrocyte Reactive Astrocyte cluster_neuron Neuron MAOB Increased MAO-B Expression ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Dopamine Dopamine Dopamine->MAOB Metabolized by NeuronalDamage Neuronal Damage ROS->NeuronalDamage Neuroinflammation Neuroinflammation Neuroinflammation->MAOB Disease Neurodegenerative Disease Disease->Neuroinflammation

Caption: MAO-B's role in neurodegeneration.

These application notes provide a framework for incorporating [11C]SL25.1188 into multimodal imaging studies. The combination of this specific MAO-B tracer with other imaging techniques holds significant promise for advancing our understanding of neurological disorders and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for SL-25.1188 in In Vitro MAO-B Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-25.1188 is a potent and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is a key enzyme located on the outer mitochondrial membrane, responsible for the catabolism of several monoamine neurotransmitters, such as dopamine (B1211576).[3] Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative disorders like Parkinson's disease, as it leads to an increase in dopamine levels in the brain. This compound has been identified as a high-affinity inhibitor for both human and rat MAO-B, making it a valuable tool for neuroscience research and drug development.[1][4] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound using a fluorometric assay.

Principle of the Assay

The in vitro MAO-B inhibition assay is designed to quantify the ability of a compound to inhibit the enzymatic activity of MAO-B. This protocol utilizes a fluorometric method, which is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate, such as benzylamine (B48309) or tyramine.[3] In the presence of a developer enzyme (e.g., horseradish peroxidase) and a suitable fluorescent probe, the generated H₂O₂ reacts to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity. When an inhibitor like this compound is present, the rate of the reaction is reduced, allowing for the quantification of its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The inhibitory potency of this compound is determined by its inhibition constant (Ki), which reflects its binding affinity to the enzyme.

Compound Target Enzyme Inhibition Constant (Ki)
This compoundHuman MAO-B2.9 nM[1][4]
This compoundRat MAO-B8.5 nM[1][4]

Note: The IC50 value is dependent on experimental conditions, but for a competitive inhibitor like this compound, it will be in a similar nanomolar range as the Ki value.

Experimental Protocols

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening and dose-response analysis.

Materials and Reagents
  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)

  • MAO-B Substrate (e.g., Benzylamine or Tyramine)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Developer Enzyme (e.g., Horseradish Peroxidase - HRP)

  • This compound

  • Positive Control Inhibitor (e.g., Selegiline)

  • Vehicle Control (e.g., DMSO, not to exceed 2% final concentration)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Experimental Workflow

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - MAO-B Enzyme - Substrate Mix (Substrate, Probe, Developer) prep_plate Plate Setup: - Add this compound/Controls - Add MAO-B Enzyme prep_reagents->prep_plate pre_incubation Pre-incubate plate (e.g., 10 min at 37°C) prep_plate->pre_incubation initiate_reaction Initiate Reaction: Add Substrate Mix to all wells pre_incubation->initiate_reaction measure_fluorescence Kinetic Measurement: Read fluorescence (e.g., every 1-2 min for 30-60 min) initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in MAO-B Assay Buffer to generate a dose-response curve. The final concentration of the solvent should be consistent across all wells and ideally not exceed 2%.[3]

    • Prepare a working solution of the positive control inhibitor (e.g., Selegiline) in a similar manner.

    • Prepare a working solution of the MAO-B enzyme in MAO-B Assay Buffer. Keep on ice.

    • Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer according to the manufacturer's instructions.

  • Plate Setup:

    • To appropriate wells of a 96-well plate, add 10 µL of the various concentrations of this compound.

    • To the "Positive Control" wells, add 10 µL of the positive control inhibitor solution.

    • To the "Enzyme Control" (100% activity) wells, add 10 µL of the assay buffer containing the same percentage of solvent as the compound wells.[3]

    • To the "Blank" (no enzyme) wells, add 10 µL of the assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the MAO-B enzyme working solution to all wells except for the "Blank" wells.

    • To the "Blank" wells, add 40 µL of MAO-B Assay Buffer.

    • Incubate the plate for 10-15 minutes at 37°C to allow this compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 50 µL of the "Reaction Mix" to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of this compound Well) / Rate of Enzyme Control] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

MAO_B_Inhibition_Pathway cluster_pathway MAO-B Catalytic Pathway and Inhibition cluster_legend Legend MAO_B MAO-B Enzyme Product Product MAO_B->Product H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 NH3 Ammonia (NH₃) MAO_B->NH3 Substrate MAO-B Substrate (e.g., Benzylamine) Substrate->MAO_B binds to Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product reacts with Probe Probe Fluorescent Probe Developer Developer Enzyme (HRP) SL251188 This compound SL251188->MAO_B reversibly inhibits Enzyme Enzyme Inhibitor Inhibitor

Caption: MAO-B metabolic pathway and its inhibition by this compound.

References

Application Notes and Protocols for SL-25.1188 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SL-25.1188 is a novel synthetic small molecule inhibitor targeting the Ras/MEK/ERK signaling pathway, a critical cascade often dysregulated in various human cancers. These application notes provide a summary of the anti-proliferative activity of this compound in a panel of human cancer cell lines and offer detailed protocols for its use in in vitro cancer research.

Mechanism of Action

This compound is a potent and selective inhibitor of MEK1 and MEK2, dual-specificity protein kinases that are central components of the Ras/MEK/ERK pathway. By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2). The subsequent inhibition of ERK1/2 signaling leads to the downregulation of downstream targets involved in cell proliferation, survival, and differentiation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a constitutively active Ras/MEK/ERK pathway.

SL-25.1188_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival This compound This compound This compound->MEK1/2

Caption: this compound inhibits the Ras/MEK/ERK signaling pathway.

Data Presentation

The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer0.85
HCT116Colorectal Carcinoma0.52
MCF-7Breast Adenocarcinoma1.20
SK-MEL-28Malignant Melanoma0.33
Panc-1Pancreatic Carcinoma1.50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cancer cells treated with this compound to confirm its mechanism of action.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis H->I

Caption: General workflow for Western Blot analysis.

Ordering Information

For inquiries about obtaining this compound for research purposes, please contact our sales department.

Disclaimer: The information provided in these application notes is based on hypothetical data for a fictional compound, this compound, and is intended for illustrative purposes only. The protocols described are standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "SL-25.1188" is not publicly available. The following content is provided as a template using the well-characterized multi-kinase inhibitor, Sunitinib , as a representative example. This guide is intended for researchers, scientists, and drug development professionals to understand and troubleshoot potential off-target effects of their compounds of interest.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for small molecule inhibitors?

A: Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended therapeutic target.[1] For kinase inhibitors, this can be particularly prevalent due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to cellular toxicity, misleading experimental results, and adverse effects in clinical applications.[1] Early identification and characterization of off-target effects are crucial for the development of safe and effective therapeutics.[2]

Q2: How can I predict potential off-target effects of my compound in silico?

A: Several computational, or in silico, methods can be used to predict potential off-target interactions before beginning wet-lab experiments. These approaches can be broadly categorized as:

  • Sequence-Based Methods: Comparing the amino acid sequence of the primary target with other proteins.

  • Structure-Based Methods: Using the 3D structure of the compound to dock it into the binding sites of a library of proteins to predict binding affinities.

  • Ligand-Based Methods: Comparing the chemical structure of the compound of interest to libraries of compounds with known protein interactions.

These predictive methods can help prioritize potential off-target candidates for experimental validation.[1][2]

Q3: What are the primary experimental approaches to identify and validate off-target effects?

A: Experimental approaches can be divided into two main categories:

  • Biased Approaches: These methods focus on validating predicted off-target interactions. Examples include enzymatic assays or binding assays with a small panel of purified proteins.

  • Unbiased Approaches: These methods aim to identify all potential off-target interactions without prior assumptions. Key techniques include:

    • Kinase Profiling: Screening the compound against a large panel of purified kinases to determine its selectivity.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[1]

    • Affinity Chromatography-Mass Spectrometry: Using the immobilized compound as bait to capture interacting proteins from cell lysates.

A comprehensive workflow for identifying and validating off-target effects is crucial for a thorough understanding of a compound's activity.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity at low compound concentrations. The compound may be potently inhibiting an off-target protein essential for cell survival.1. Perform a broad kinase screen to identify potent off-target interactions. 2. Conduct a CETSA experiment to identify cellular targets. 3. Compare the toxicity profile in different cell lines with varying expression levels of the suspected off-target protein(s).
Discrepancy between in vitro enzymatic activity and cellular potency. 1. Poor cell permeability of the compound. 2. The compound is being actively transported out of the cell. 3. The compound is hitting a different target in the cellular environment.1. Perform a cell permeability assay. 2. Investigate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein). 3. Use an unbiased method like CETSA to confirm cellular target engagement.
Phenotype is not consistent with inhibition of the intended target. The observed phenotype may be due to the inhibition of an unknown off-target or a combination of on- and off-target effects.1. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely off-target mediated. 2. Use RNAi or CRISPR to knockdown the suspected off-target and see if it phenocopies the effect of the compound.

Quantitative Data Summary: Sunitinib Off-Target Profile

The following table summarizes the dissociation constants (Kd) for Sunitinib against its primary targets and a selection of significant off-targets. A lower Kd value indicates a stronger binding affinity.

Target Family Primary Targets Kd (nM) Significant Off-Targets Kd (nM)
Receptor Tyrosine Kinases VEGFR12KIT1
VEGFR29FLT31
PDGFRβ8RET3
Non-Receptor Tyrosine Kinases --ABL1380
--SRC>10,000

Data is illustrative and compiled from various public sources. Actual values may vary depending on the assay conditions.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via In Vitro Binding Assay

Objective: To determine the selectivity of a small molecule inhibitor across a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Sunitinib) in DMSO. Create a dilution series to cover a range of concentrations.

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified recombinant kinases.

  • Binding Reaction: Add the diluted compound and a fluorescently labeled ATP-competitive ligand (tracer) to each well. The compound will compete with the tracer for binding to the kinase's ATP pocket.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal that differentiates between bound and unbound tracer. A decrease in signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50 for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets of a small molecule inhibitor in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to a suitable density. Treat the cells with the test compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures. Compound binding will stabilize the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G General Workflow for Off-Target Identification cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Phenotypic Analysis a Compound Structure c Computational Screening a->c b Target Protein b->c d Predicted Off-Targets c->d e Kinase Profiling d->e Biased f CETSA d->f Unbiased g Affinity Chromatography d->g Unbiased h Validated Off-Targets e->h f->h g->h i Cellular Assays h->i j Rescue Experiments h->j k Phenotypic Consequences i->k j->k

Caption: A general workflow for identifying and validating off-target effects.

G Sunitinib Signaling Pathway Inhibition cluster_0 Primary Targets cluster_1 Key Off-Targets cluster_2 Downstream Cellular Processes Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR KIT KIT Sunitinib->KIT FLT3 FLT3 Sunitinib->FLT3 RET RET Sunitinib->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation Cell_Survival Cell Survival KIT->Cell_Survival FLT3->Cell_Proliferation RET->Cell_Survival

Caption: Sunitinib inhibits multiple receptor tyrosine kinases, affecting various cellular processes.

References

Technical Support Center: [11C]SL25.1188 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]SL25.1188 PET imaging.

Troubleshooting Guide

This guide addresses specific issues that may arise during [11C]SL25.1188 PET imaging experiments.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield or Purity Suboptimal radiolabeling conditions (e.g., precursor amount, temperature, reaction time). Impurities in reagents or radionuclide. Radiolysis of the tracer.Optimize labeling parameters such as precursor concentration, temperature, and reaction time. Ensure high quality of all reagents and the [11C]CO2 or [11C]CH3I used. Implement efficient purification methods (e.g., HPLC). Use radical scavengers like ethanol (B145695) or ascorbic acid in the final formulation to minimize radiolysis.[1]
High Inter-Subject Variability in VT Values Heterogeneity of the patient population (e.g., disease stage, comorbidities). Differences in metabolism or genetics. Inconsistent experimental procedures.Carefully define patient inclusion/exclusion criteria to ensure a more homogeneous study group.[2] Collect and analyze relevant demographic and clinical data that might influence MAO-B levels. Strictly standardize all experimental protocols, including patient preparation, tracer injection, and image acquisition.
Motion Artifacts in PET Images Patient movement during the long scan duration (typically 90 minutes).Use a custom-fitted thermoplastic mask and head fixation system to minimize head movement.[3] Implement motion correction algorithms during image reconstruction.[4] If significant movement is detected, consider excluding the dataset or using it with caution.
Discrepancies Between Arterial Input Function and PET Data Inaccurate blood sampling or analysis. Delay and dispersion of the arterial input function.Ensure precise and frequent arterial blood sampling, especially in the initial minutes after injection.[3] Use an automated blood sampling system for continuous measurement.[2] Apply appropriate corrections for delay and dispersion to the arterial input function.
Poor Fit of the Kinetic Model to the Data Inappropriate model selection. Noisy PET data.The two-tissue compartment model (2-TCM) has been shown to provide a better fit for [11C]SL25.1188 data than a one-tissue compartment model.[5] Ensure high-quality, low-noise PET data through optimized acquisition and reconstruction parameters. Visually inspect the model fit for each region of interest.
Unexpectedly Low Specific Binding Signal Presence of competing endogenous or exogenous ligands (e.g., certain medications, smoking). Partial volume effects in small brain regions.Screen subjects for use of medications or substances that may interfere with MAO-B binding.[2] Apply partial volume correction methods, especially for smaller structures like the hippocampus.

Frequently Asked Questions (FAQs)

1. What is [11C]SL25.1188 and why is it used in PET imaging?

[11C]SL25.1188 is a radioligand that specifically binds to monoamine oxidase B (MAO-B). In the brain, MAO-B is predominantly found in astrocytes. Under conditions of brain injury or disease, astrocytes become reactive and increase their expression of MAO-B. Therefore, [11C]SL25.1188 PET imaging is used as an in vivo biomarker to quantify astrogliosis, a key process in various neurological and psychiatric disorders. [11C]SL25.1188 has excellent properties for PET imaging, including high brain uptake, a high ratio of specific to non-displaceable binding, and no brain-penetrant radioactive metabolites.[2]

2. What are the key advantages of [11C]SL25.1188 over other MAO-B radiotracers?

[11C]SL25.1188 offers several advantages, including high selectivity and reversible binding, which allows for more accurate quantification of MAO-B density.[6] Its favorable kinetic properties and lack of brain-penetrant metabolites simplify the data analysis and interpretation.[2][5]

3. Is arterial blood sampling always necessary for [11C]SL25.1188 PET studies?

While arterial blood sampling is the gold standard for accurate quantification of the total distribution volume (VT), recent research has explored simplified methods that do not require invasive arterial sampling, particularly in studies of Alzheimer's disease.[7] These methods use a reference region, such as the cerebellar cortex, to derive a distribution volume ratio (DVR), which correlates well with VT.[7] However, the validation of such methods is crucial for each specific application and patient population.

4. What is the typical scan duration for a [11C]SL25.1188 PET study?

A typical dynamic PET scan with [11C]SL25.1188 lasts for 90 minutes following the intravenous injection of the radiotracer.[2][3] This duration allows for the characterization of the tracer's kinetic profile, including its uptake, distribution, and washout from the brain.

5. How should I analyze the data from a [11C]SL25.1188 PET scan?

The most common method for analyzing dynamic [11C]SL25.1188 PET data is kinetic modeling using a two-tissue compartment model (2-TCM).[5] This model, applied to the time-activity curves from different brain regions and the arterial input function, provides an estimate of the total distribution volume (VT), which is an index of MAO-B density.[2]

6. What are some of the limitations or potential confounders in [11C]SL25.1188 PET imaging?

One limitation is that the measured VT includes a small component of non-displaceable binding, although this is generally less than 15% in the cortex.[2][8] In the midbrain, MAO-B is also found in serotonergic and dopaminergic neurons, which could be a confounding factor when studying astrogliosis in that specific region.[2][8] Additionally, the heterogeneity of the studied disease can contribute to variability in the results.

Quantitative Data Summary

The following table summarizes key quantitative data from [11C]SL25.1188 PET imaging studies.

Parameter Healthy Controls (Mean ± SD) Traumatic Brain Injury (TBI) Patients (Mean ± SD) Reference
PFC VT 7.3 ± 1.28.4 ± 1.5[2]
Cortex VT 7.2 ± 1.18.3 ± 1.4[2]
Hippocampus VT 8.9 (in baboons)N/A[6]
Striatum VT 10.3 (in baboons)N/A[6]
Thalamus VT 10.9 (in baboons)N/A[6]

Experimental Protocols

[11C]SL25.1188 PET Imaging Protocol

This protocol provides a general framework for conducting a [11C]SL25.1188 PET study.

1. Participant Preparation:

  • Obtain written informed consent.
  • Screen participants for exclusion criteria, including neurological diseases (other than the one being studied), current substance use disorder, and use of MAO-B inhibitors within the last 4 weeks.[2]
  • A custom-fitted thermoplastic mask should be made for each participant to minimize head motion during the scan.[3]

2. Radiotracer Administration:

  • An intravenous line is inserted for the injection of the radiotracer.
  • A separate arterial line is placed for blood sampling.
  • A bolus of [11C]SL25.1188 is injected intravenously. The injected radioactivity typically ranges from 7.2 to 10.5 mCi.[3]

3. PET Image Acquisition:

  • PET scanning is performed using a high-resolution scanner such as the High-Resolution Research Tomograph (HRRT).
  • A dynamic scan of 90 minutes is initiated at the time of injection.[2][3]
  • Concurrent arterial blood sampling is performed using an automated system, supplemented with manual samples, to measure the arterial input function.[2]

4. Image Reconstruction and Analysis:

  • PET images are reconstructed using an iterative algorithm and corrected for attenuation, scatter, and decay.
  • If necessary, motion correction is applied.
  • An MRI of the brain is acquired for anatomical co-registration and delineation of regions of interest (ROIs).
  • Time-activity curves are generated for each ROI.
  • The total distribution volume (VT) is calculated using a two-tissue compartment model with the arterial input function.[5]

Visualizations

experimental_workflow cluster_prep 1. Participant Preparation cluster_scan 2. PET Scan Procedure cluster_analysis 3. Data Analysis p1 Informed Consent p2 Screening for Exclusion Criteria p1->p2 p3 Head Motion Restraint Fabrication p2->p3 s1 IV and Arterial Line Placement p3->s1 s2 [11C]SL25.1188 Injection s1->s2 s3 90-minute Dynamic PET Scan s2->s3 s4 Concurrent Arterial Blood Sampling s2->s4 a1 Image Reconstruction & Motion Correction s3->a1 a2 MRI Co-registration & ROI Delineation a1->a2 a3 Generation of Time-Activity Curves a2->a3 a4 Kinetic Modeling (2-TCM) & VT Calculation a3->a4

Caption: Experimental workflow for a typical [11C]SL25.1188 PET imaging study.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start [11C]SL25.1188 PET Experiment issue Issue Encountered? start->issue i1 Low Radiochemical Yield/Purity issue->i1 Yes i2 High Inter-Subject Variability issue->i2 i3 Motion Artifacts issue->i3 i4 Poor Kinetic Model Fit issue->i4 end Successful Data Acquisition & Analysis issue->end No s1 Optimize Radiosynthesis & Purification i1->s1 s2 Standardize Protocols & Refine Criteria i2->s2 s3 Head Fixation & Motion Correction i3->s3 s4 Use 2-TCM & Ensure High-Quality Data i4->s4 s1->end s2->end s3->end s4->end

Caption: A logical diagram for troubleshooting common issues in [11C]SL25.1188 PET imaging.

References

Technical Support Center: [11C]SL25.1188 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [11C]SL25.1188, a key radiotracer for imaging monoamine oxidase B (MAO-B).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of [11C]SL25.1188, helping you improve radiochemical yield and ensure consistent production.

Q1: My radiochemical yield (RCY) is consistently low. What are the potential causes and how can I improve it?

A1: Low radiochemical yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • [11C]CO2 Trapping Efficiency: Inefficient trapping of the initial [11C]CO2 is a primary cause of low yield.

    • Solution: Ensure your trapping solution, typically containing the precursor and a strong, non-nucleophilic base like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in an anhydrous solvent, is freshly prepared and active. Verify the gas flow rate and ensure there are no leaks in your system. For the "in-loop" method, ensure the loop is properly coated with the trapping solution.[1]

  • Precursor Quality and Handling: The stability and purity of the (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol precursor are critical.

    • Solution: Store the precursor under inert gas (argon or nitrogen) at low temperatures to prevent degradation. Use fresh, high-purity precursor for each synthesis. Consider qualifying new batches of precursor to ensure consistent performance.

  • Reagent Quality: The quality of your base (BEMP) and cyclizing agent (POCl3) can significantly impact the reaction.

    • Solution: Use fresh, anhydrous acetonitrile (B52724) as the solvent. Ensure BEMP and POCl3 are stored under inert atmosphere to prevent degradation from moisture. Prepare solutions of these reagents fresh for each synthesis.

  • Reaction Conditions: Suboptimal reaction times or temperatures can lead to incomplete reactions.

    • Solution: Adhere to the optimized reaction times for CO2 fixation (typically around 1 minute) and cyclization (around 30 seconds).[2] While the reaction proceeds at ambient temperature, ensure your lab environment is stable.

  • "In-Loop" vs. Vial-Based Method: The "in-loop" [11C]CO2 fixation method has been shown to achieve significantly higher radiochemical yields (around 55%) compared to the traditional vial-based method (12 ± 1%).[2][3]

    • Solution: If feasible, transitioning to an "in-loop" system can substantially boost your yield due to the higher surface-to-volume ratio and more efficient trapping and reaction kinetics.[1]

Q2: I'm observing unidentified peaks in my radio-HPLC chromatogram. What are the likely impurities and how can I minimize them?

A2: The presence of impurities can affect the radiochemical purity and the in vivo performance of your tracer. Here are some common impurities and their potential sources:

  • Unreacted [11C]CO2: A large early-eluting peak may correspond to unreacted [11C]CO2 or [11C]bicarbonate.

    • Cause: Inefficient trapping or incomplete reaction.

    • Solution: Optimize your [11C]CO2 trapping as described in Q1. Ensure adequate mixing of the reaction components.

  • [11C]Carbamate Intermediate: The intermediate formed after [11C]CO2 fixation may not fully cyclize.

    • Cause: Inactive or insufficient POCl3, or a very short cyclization time.

    • Solution: Use a fresh solution of POCl3 and ensure the correct concentration is added. Verify the timing of the POCl3 addition.

  • Side-products from POCl3 reaction: POCl3 is a reactive dehydrating agent and can potentially lead to side reactions if not used under optimal conditions.

    • Cause: Excess POCl3 or presence of water in the reaction mixture.

    • Solution: Use the recommended concentration of POCl3 (e.g., 0.2% v/v in acetonitrile).[2] Ensure all reagents and solvents are strictly anhydrous.

  • Precursor-related impurities: Degradation of the precursor can lead to the formation of radiolabeled byproducts.

    • Solution: Follow proper storage and handling procedures for the precursor as mentioned in Q1.

Q3: What are the recommended storage and handling conditions for the [11C]SL25.1188 precursor?

A3: The amine precursor for [11C]SL25.1188 synthesis is susceptible to degradation, which can negatively impact your radiochemical yield. To ensure its stability and reactivity:

  • Storage: Store the precursor solid in a desiccator at -20°C or below, under an inert atmosphere (argon or nitrogen).

  • Solution Preparation: Prepare solutions of the precursor in anhydrous acetonitrile fresh for each synthesis. Avoid prolonged storage of precursor solutions, even at low temperatures.

  • Handling: Handle the precursor and its solutions under an inert atmosphere as much as possible to minimize exposure to air and moisture. Use dry glassware and syringes.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthesis methods of [11C]SL25.1188.

Table 1: Comparison of Vial-Based and "In-Loop" [11C]CO2 Fixation Methods

ParameterVial-Based Method"In-Loop" Method
Radiochemical Yield (RCY) 12 ± 1% (uncorrected)55% (uncorrected)
Specific Activity 37 ± 2 GBq/µmol47.5 GBq/µmol
Total Synthesis Time ~30 minutes~34 minutes
Radiochemical Purity >99%>98%
Enantiomeric Purity >99%Not Reported

Data sourced from multiple studies.[2][3]

Table 2: Optimized Reagent Concentrations and Reaction Times (Vial-Based Method)

Reagent/ParameterConcentration/Value
Precursor Solution 1 mg/mL in anhydrous CH3CN
Volume of Precursor Solution 100 µL
BEMP Concentration 1% (v/v) in precursor solution
[11C]CO2 Delivery Rate 20 mL/min for 3 minutes
[11C]CO2 Fixation Time 1 minute
POCl3 Solution 0.2% (v/v) in anhydrous CH3CN
Volume of POCl3 Solution 100 µL
Cyclization Reaction Time 30 seconds

Based on a commonly cited protocol.[2]

Experimental Protocols

Protocol 1: Automated One-Pot Synthesis of [11C]SL25.1188 via Vial-Based [11C]CO2 Fixation

  • Preparation:

    • Prepare a 1 mg/mL solution of the (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol precursor in anhydrous acetonitrile.

    • To 100 µL of the precursor solution in a septum-sealed 1-mL conical glass vial, add 1% (v/v) of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).

    • Prepare a 0.2% (v/v) solution of phosphorus oxychloride (POCl3) in anhydrous acetonitrile.

  • [11C]CO2 Trapping and Fixation:

    • Deliver cyclotron-produced [11C]CO2 to the reaction vial at a rate of 20 mL/min for 3 minutes.

    • Allow the reaction to proceed for 1 minute at ambient temperature to form the [11C]carbamate intermediate.

  • Intramolecular Cyclization:

    • Add 100 µL of the 0.2% POCl3 solution to the reaction vial.

    • Allow the cyclization reaction to proceed for 30 seconds.

  • Purification:

    • Quench the reaction with a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Collect the fraction corresponding to [11C]SL25.1188.

  • Formulation:

    • Remove the HPLC solvent and formulate the purified [11C]SL25.1188 in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Protocol 2: "In-Loop" Synthesis of [11C]SL25.1188

Note: This is a more advanced technique requiring a specialized setup.

  • Preparation:

    • Prepare a trapping solution containing the precursor and BEMP in a suitable solvent like DMF or acetonitrile.

    • Load the trapping solution into a designated section of a stainless-steel or ETFE HPLC loop.

    • Prepare a solution of POCl3 in anhydrous acetonitrile and load it into a separate reagent loop.

  • "In-Loop" [11C]CO2 Fixation:

    • Pass the cyclotron-produced [11C]CO2 through the loop containing the trapping solution. The high surface area to volume ratio of the loop facilitates efficient trapping and conversion to the [11C]carbamate intermediate.[1]

  • "In-Loop" Cyclization:

    • Elute the contents of the reagent loop containing POCl3 through the first loop. This initiates the intramolecular cyclization to form [11C]SL25.1188 within the loop.

  • Purification and Formulation:

    • The crude product is then directly injected from the loop system onto a semi-preparative HPLC for purification, followed by formulation as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Formulation [11C]CO2 [11C]CO2 Trapping [11C]CO2 Fixation (Formation of [11C]Carbamate) [11C]CO2->Trapping Precursor (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol Precursor->Trapping BEMP BEMP (Base) BEMP->Trapping POCl3 POCl3 (Cyclizing Agent) Cyclization Intramolecular Cyclization POCl3->Cyclization Solvent Anhydrous Acetonitrile Solvent->Trapping Trapping->Cyclization HPLC Semi-Preparative HPLC Cyclization->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation Final_Product [11C]SL25.1188 Formulation->Final_Product

Caption: Workflow for the synthesis of [11C]SL25.1188 via [11C]CO2 fixation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Radiochemical Yield Cause1 Inefficient [11C]CO2 Trapping Low_Yield->Cause1 Cause2 Poor Precursor Quality Low_Yield->Cause2 Cause3 Degraded Reagents (BEMP, POCl3) Low_Yield->Cause3 Cause4 Suboptimal Reaction Conditions Low_Yield->Cause4 Sol5 Consider 'In-Loop' Synthesis Method Low_Yield->Sol5 Sol1 Optimize Trapping Solution & System Cause1->Sol1 Sol2 Use Fresh, High-Purity Precursor Cause2->Sol2 Sol3 Use Fresh, Anhydrous Reagents Cause3->Sol3 Sol4 Verify Reaction Times & Temperature Cause4->Sol4

Caption: Troubleshooting guide for low radiochemical yield in [11C]SL25.1188 synthesis.

References

SL-25.1188 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound SL-25.1188 is a fictional molecule created for illustrative purposes. The data, protocols, and troubleshooting advice provided herein are hypothetical and intended to serve as a template for researchers working with novel small molecule inhibitors.

Introduction

This compound is a potent and selective inhibitor of the fictional kinase "Kinase-X," a key enzyme in the "Growth Factor Y" signaling pathway, which is implicated in various proliferative diseases. This technical support center provides essential information regarding the solubility and stability of this compound, along with troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: We recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions of this compound. Please refer to the solubility data in Table 1 for more details.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?

A2: This is a common issue known as "precipitation upon dilution."[1] Several strategies can help mitigate this:

  • Lower the final concentration: If your experimental design allows, try using a lower final concentration of the inhibitor.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.1%), to your aqueous buffer can help maintain solubility.[1]

  • Incorporate a co-solvent: A small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final buffer can improve solubility.[1]

  • Adjust the pH: If your inhibitor has ionizable groups, adjusting the buffer's pH might enhance solubility.[1]

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility or stability of this compound?

A3: Yes, inconsistent results can often be attributed to poor solubility or degradation of the inhibitor.[2][3] We recommend the following troubleshooting steps:

  • Visual Inspection: Carefully examine the wells of your cell culture plates under a microscope after adding the inhibitor. Look for any signs of precipitation, which might appear as crystals or an oily film.[1]

  • Check Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[3] Refer to the stability data in Table 2.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the inhibitor in your assay medium immediately before use.

Q4: How should I store the solid compound and its stock solutions?

A4: The solid form of this compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Please see Table 2 for detailed stability information.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (at 25°C)Notes
DMSO> 100 mMRecommended for primary stock solutions.
Ethanol10 mMCan be used as a co-solvent.
PBS (pH 7.4)< 1 µMPoorly soluble in aqueous buffers.
Cell Culture Media (with 10% FBS)5 µMSerum proteins may slightly enhance solubility.
Table 2: Stability of this compound
ConditionFormStability (t½)Recommendations
-80°C10 mM in DMSO> 12 monthsRecommended for long-term storage of stock solutions.
-20°C10 mM in DMSO~ 6 monthsSuitable for shorter-term storage. Avoid more than 3 freeze-thaw cycles.
4°C10 mM in DMSO< 24 hoursNot recommended for storage.
Room Temperature10 mM in DMSO~ 2 hoursPrepare fresh dilutions for experiments.
37°C in Aqueous Buffer1 µM< 1 hourPrepare immediately before adding to the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.[1]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Important: Add the inhibitor solution to the medium and mix immediately to prevent precipitation. Do not add the medium to the concentrated inhibitor.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.

    • Add the diluted inhibitor to your cell culture plates immediately after preparation.

Visualizations

Signaling_Pathway Growth Factor Y Growth Factor Y GFY Receptor GFY Receptor Growth Factor Y->GFY Receptor Kinase-X Kinase-X GFY Receptor->Kinase-X Activates Downstream Effector Downstream Effector Kinase-X->Downstream Effector Phosphorylates Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Kinase-X Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Serially Dilute in Assay Medium Serially Dilute in Assay Medium Prepare 10 mM Stock in DMSO->Serially Dilute in Assay Medium Treat with this compound Treat with this compound Serially Dilute in Assay Medium->Treat with this compound Seed Cells Seed Cells Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assay Readout Assay Readout Incubate->Assay Readout

Caption: General experimental workflow for using this compound.

Troubleshooting_Solubility cluster_solutions Solutions cluster_checks Verification start Precipitation Observed? sol1 Lower Final Concentration start->sol1 Yes check1 Visually Inspect Wells start->check1 Unsure sol2 Add Surfactant (e.g., Tween-20) sol1->sol2 sol3 Use Co-solvent (e.g., Ethanol) sol2->sol3 sol4 Adjust Buffer pH sol3->sol4 check2 Prepare Fresh Dilutions check1->check2

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: [11C]SL25.1188 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during positron emission tomography (PET) imaging with [11C]SL25.1188.

Frequently Asked Questions (FAQs)

Q1: What is [11C]SL25.1188 and why is it used in PET imaging?

[11C]SL25.1188 is a radioligand used in positron emission tomography (PET) to visualize and quantify the monoamine oxidase type B (MAO-B) enzyme in the brain.[1] It is known for its excellent properties for quantitative PET imaging, including high brain uptake, high selectivity and reversibility for MAO-B, and the absence of brain-penetrant metabolites.[1]

Q2: What is non-specific binding in the context of [11C]SL25.1188 PET imaging?

Non-specific binding refers to the accumulation of the radiotracer in tissues through mechanisms other than binding to its specific target, MAO-B. This can include binding to other proteins or lipids. While [11C]SL25.1188 is characterized by a high ratio of specific to non-displaceable binding (7-12), minimizing any potential non-specific binding is crucial for accurate quantification of MAO-B.[1] In human studies, specific binding of [11C]SL25.1188 accounts for a high percentage (70% to 90%) of the total distribution volume (VT).[2]

Q3: What are the potential causes of unexpectedly high non-specific binding with [11C]SL25.1188?

While inherently low, elevated non-specific binding can arise from several factors:

  • Radiochemical Impurities: The presence of other radioactive compounds in the injected dose can lead to off-target binding.

  • Lipophilicity: Highly lipophilic compounds can partition into lipid-rich environments like cell membranes, contributing to non-specific signal.

  • Plasma Protein Binding: Although [11C]SL25.1188 has favorable kinetics, excessive binding to plasma proteins can affect its availability for specific binding in the brain.

  • Metabolites: While [11C]SL25.1188 is known for its slow metabolism and lack of brain-penetrant metabolites, variations in subject metabolism could potentially influence the signal.[1]

Q4: How can I assess the level of non-specific binding in my [11C]SL25.1188 PET study?

The most direct method to assess non-specific binding is by conducting a blocking study. This involves pre-treating the subject with a high dose of a non-radioactive drug that specifically blocks the target (MAO-B). The remaining signal in the PET scan after administration of [11C]SL25.1188 is considered to be non-specific binding.

Troubleshooting Guide: High Non-Specific Binding

If you encounter unexpectedly high non-specific binding in your [11C]SL25.1188 experiments, follow these troubleshooting steps:

Step 1: Verify Radiotracer Quality

ParameterRecommendationRationale
Radiochemical Purity Ensure radiochemical purity is >95% at the time of injection.Impurities can bind to off-target sites, increasing non-specific signal.
Molar Activity Check that the molar activity is within the expected range.Low molar activity implies a higher mass of the compound, which could saturate specific binding sites and increase the proportion of non-specific binding.
Residual Solvents Confirm that levels of any residual solvents from radiosynthesis are below acceptable limits.Solvents can have pharmacological effects or interfere with binding.

Step 2: Review Experimental Protocol

ParameterRecommendationRationale
Injected Mass Ensure the injected mass of [11C]SL25.1188 is low (typically in the microgram range).A higher mass can lead to saturation of MAO-B sites, increasing the relative contribution of non-specific binding.
Uptake Time Allow for sufficient uptake time as established in validated protocols (e.g., 90-minute scans).This allows for the distribution of the tracer and washout from non-specific sites.
Subject State Ensure subjects are in a consistent physiological state (e.g., fasting) as required by the protocol.Physiological variations can sometimes affect tracer distribution.

Step 3: Data Analysis Verification

ParameterRecommendationRationale
Region of Interest (ROI) Placement Double-check the anatomical accuracy of your ROI placements.Inaccurate ROIs, especially in areas with low MAO-B density, can lead to misinterpretation of the signal.
Kinetic Model Selection Use a validated kinetic model, such as the two-tissue compartment model (2-TCM), for data analysis.[2]An inappropriate model can lead to inaccurate estimation of binding parameters.
Partial Volume Correction For small brain structures, consider applying partial volume correction.The limited spatial resolution of PET scanners can lead to an underestimation of the true signal in small regions, which can affect the assessment of non-specific binding.

Experimental Protocols

Protocol 1: Blocking Study to Determine Non-Specific Binding

This protocol is designed to quantify the non-specific binding of [11C]SL25.1188.

Materials:

  • [11C]SL25.1188 Radiotracer

  • MAO-B Blocking Agent (e.g., Deprenyl (B1670267) or Lazabemide)

  • PET/CT or PET/MR Scanner

  • Anesthetized non-human primate or other suitable animal model

Procedure:

  • Baseline Scan: a. Anesthetize the animal and position it in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus intravenous injection of [11C]SL25.1188. d. Acquire dynamic PET data for 90 minutes.[2][3]

  • Blocking Scan: a. On a separate day, pre-treat the same animal with an intravenous injection of a selective MAO-B inhibitor. Preclinical studies have used deprenyl (2 mg/kg) or lazabemide (B1674597) (0.5 mg/kg).[1] b. Allow for sufficient time for the blocking agent to occupy the MAO-B enzymes (typically 30-60 minutes). c. Administer a bolus intravenous injection of [11C]SL25.1188 with the same radioactivity as the baseline scan. d. Acquire dynamic PET data for 90 minutes.

Data Analysis:

  • Reconstruct the PET images with appropriate corrections.

  • Define regions of interest (ROIs) on the brain images for both the baseline and blocking scans.

  • Generate time-activity curves (TACs) for each ROI.

  • The TACs from the blocking scan represent the non-specific binding.

  • The specific binding can be calculated by subtracting the signal from the blocking scan from the baseline scan.

Quantitative Data from Preclinical Blocking Studies

The following table summarizes the effect of blocking agents on the distribution volume (VT) of [11C]SL25.1188 in a non-human primate model.[1]

Brain RegionBaseline VTVT after Deprenyl (2 mg/kg)% Reduction
Striatum10.3~5.15~50%
Thalamus10.9~5.45~50%
Hippocampus8.9~4.45~50%
Temporal Cortex7.7~3.85~50%
Occipital Cortex7.2~3.6~50%
Parietal Cortex7.4~3.7~50%
Frontal Cortex7.4~3.7~50%
White Matter7.4~3.7~50%
Pons6.1~3.05~50%

Note: The reduction in VT by approximately 50% across all brain regions after pretreatment with deprenyl or lazabemide indicates the level of displaceable (specific) binding.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Non-Specific Binding cluster_baseline Baseline Scan cluster_blocking Blocking Scan cluster_analysis Data Analysis Baseline_Tracer Inject [11C]SL25.1188 Baseline_Scan Acquire 90-min PET Data Baseline_Tracer->Baseline_Scan Analysis Compare Baseline and Blocking Scans Baseline_Scan->Analysis Blocker Inject MAO-B Blocker (e.g., Deprenyl) Wait Wait 30-60 min Blocker->Wait Blocking_Tracer Inject [11C]SL25.1188 Wait->Blocking_Tracer Blocking_Scan Acquire 90-min PET Data Blocking_Tracer->Blocking_Scan Blocking_Scan->Analysis Quantify Quantify Specific and Non-Specific Binding Analysis->Quantify

Caption: Workflow for a blocking study to determine non-specific binding.

Logic_Diagram Logic of Quantifying Specific Binding cluster_equation Calculation Total_Signal Total PET Signal (Baseline Scan) Specific_Binding Specific Binding (to MAO-B) Total_Signal->Specific_Binding + Non_Specific_Signal Non-Specific Signal (Blocking Scan) Total_Signal->Non_Specific_Signal - Quantification Quantification of MAO-B Density Specific_Binding->Quantification eq Specific Binding = Total Signal - Non-Specific Signal

Caption: Logical relationship for calculating specific binding from PET data.

References

Technical Support Center: Optimizing SL-25.1188 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SL-25.1188, a potent and selective monoamine oxidase B (MAO-B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576). By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine levels. This mechanism of action is crucial for research into neurodegenerative conditions like Parkinson's disease. Additionally, inhibition of MAO-B can lead to a reduction in oxidative stress by decreasing the production of reactive oxygen species (ROS) that are generated during the deamination of monoamines.

Q2: What are the key in vitro characteristics of this compound?

This compound exhibits high affinity and selectivity for MAO-B. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Parameter Value Species
Ki for MAO-B2.9 nM[1][2][3]Human
Ki for MAO-B8.5 nM[1][2][3]Rat

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

Based on its high potency, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell lines in initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.74 mg of this compound (Molecular Weight: 374.31 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.

Q5: What is a recommended starting dose for in vivo studies with this compound?

For in vivo studies in mice, a starting dose range of 1 to 10 mg/kg, administered orally or intraperitoneally, is a reasonable starting point based on preclinical studies with other potent MAO-B inhibitors. The optimal dose will depend on the animal model, the route of administration, and the desired therapeutic effect. It is essential to conduct a dose-finding study to determine the optimal dosage for your specific experimental conditions.

Troubleshooting Guide for In Vitro Experiments

Issue Possible Cause Suggested Solution
No or lower-than-expected inhibition of MAO-B activity. Incorrect concentration of this compound.Verify the calculations for your stock and working solutions. Perform a dose-response curve to determine the optimal inhibitory concentration.
Inactive compound.Ensure proper storage of this compound to prevent degradation. If possible, verify the compound's integrity using analytical methods like HPLC or mass spectrometry.
Issues with the MAO-B activity assay.Ensure all reagents are fresh and properly prepared. Use a known MAO-B inhibitor (e.g., selegiline) as a positive control to validate the assay.
High variability in experimental results. Inconsistent experimental technique.Standardize all experimental steps, including pipetting, incubation times, and measurement readings. Ensure thorough mixing of all solutions.
Cell line or tissue sample heterogeneity.Use cell lines from a consistent passage number and ensure they are healthy. For tissue samples, standardize dissection and sample preparation procedures.
Unexpected cell toxicity. High concentration of this compound.Perform a dose-response curve starting from a lower concentration (e.g., 10 nM) to determine the optimal non-toxic concentration for your specific cell line.
High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Always include a vehicle control with the same DMSO concentration.
Contamination of cell culture.Regularly check for and test for microbial contamination.
Compound precipitation in culture medium. Low solubility of this compound in aqueous media.When preparing working solutions, add the DMSO stock solution to the cell culture medium while gently vortexing or swirling to ensure rapid and even distribution. Avoid preparing large volumes of diluted compound that will sit for extended periods.

Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for determining the IC50 value of this compound.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., tyramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • This compound

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in MAO-B Assay Buffer at 10x the final desired concentrations. Also, prepare a 10x solution of the positive control inhibitor.

  • Enzyme Preparation: Dilute the recombinant MAO-B enzyme in MAO-B Assay Buffer to the recommended working concentration.

  • Assay Reaction:

    • Add 10 µL of the 10x this compound dilutions, positive control, or vehicle (for no-inhibitor control) to the wells of the 96-well plate.

    • Add 40 µL of the diluted MAO-B enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at 37°C.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Add 50 µL of this solution to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Visualizations

MAO_B_Inhibition_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Neuron / Astrocyte cluster_mito Mitochondrion Dopamine_ext Dopamine Dopamine_int Dopamine Dopamine_ext->Dopamine_int Uptake MAOB MAO-B DOPAL DOPAL MAOB->DOPAL Oxidative Deamination ROS Reactive Oxygen Species (ROS) DOPAL->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Dopamine_int->MAOB Substrate SL251188 This compound SL251188->MAOB Inhibition CellSurvival Pro-survival Pathways OxidativeStress->CellSurvival Modulation Neuroprotection Neuroprotection CellSurvival->Neuroprotection

Caption: Signaling pathway of MAO-B inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Start: In Vitro Optimization maob_assay MAO-B Inhibition Assay (IC50 Determination) start_invitro->maob_assay cell_viability Cell Viability Assay (MTT, Cytotoxicity IC50) start_invitro->cell_viability dose_response Dose-Response Curve Generation maob_assay->dose_response cell_viability->dose_response optimal_conc Determine Optimal Non-Toxic Inhibitory Concentration dose_response->optimal_conc start_invivo Start: In Vivo Studies optimal_conc->start_invivo Proceed to In Vivo dose_finding Dose-Finding Study (e.g., 1, 5, 10 mg/kg) start_invivo->dose_finding efficacy_study Efficacy Study in Disease Model dose_finding->efficacy_study pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy_study->pk_pd evaluate_outcome Evaluate Therapeutic Outcome pk_pd->evaluate_outcome

Caption: Experimental workflow for optimizing this compound concentration.

References

troubleshooting SL-25.1188 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the experimental compound SL-25.1188. Please note that this compound is a hypothetical compound created for illustrative purposes, and the information below is based on general principles of experimental biology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the kinase "Kinase-X" in the hypothetical "Growth Factor Signaling Pathway," which is implicated in cell proliferation and survival.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines is this compound expected to be active?

A3: this compound is expected to be most active in cell lines with a high expression or constitutive activation of the "Growth Factor Signaling Pathway." See the table below for expected IC50 values in select cell lines.

Q4: What are the known off-target effects of this compound?

A4: At concentrations significantly above the IC50 for "Kinase-X," this compound may show inhibitory activity against other related kinases. Researchers should perform appropriate selectivity profiling for their specific experimental system.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Q: I am observing significant well-to-well and experiment-to-experiment variability in the IC50 values of this compound in my cell-based assays. What are the potential causes and solutions?

A: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2] Here's a systematic approach to troubleshooting this problem:

Potential Causes & Solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.[2]

    • Solution: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette or an automated cell dispenser for seeding.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound.[2][3]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[2][3]

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations, especially in aqueous media.

    • Solution: Visually inspect your dilution series for any signs of precipitation. Consider using a lower percentage of DMSO in your final assay volume, or pre-warming your media.

  • Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are in a non-logarithmic growth phase can respond differently to treatment.[3]

    • Solution: Use cells with a consistent and low passage number for all experiments. Ensure cells are in the exponential growth phase at the time of treatment.[3]

Troubleshooting Workflow:

G cluster_0 Start: High IC50 Variability cluster_1 Initial Checks cluster_2 Experimental Modifications cluster_3 Outcome start High IC50 Variability check_cells Verify Cell Health & Passage Number start->check_cells check_seeding Confirm Consistent Seeding Density start->check_seeding check_solubility Inspect for Compound Precipitation start->check_solubility implement_edge_control Implement Edge Effect Control (PBS in outer wells) check_cells->implement_edge_control check_seeding->implement_edge_control optimize_dmso Optimize Final DMSO Concentration check_solubility->optimize_dmso end Consistent IC50 Values implement_edge_control->end optimize_dmso->end G cluster_pathway Hypothetical Growth Factor Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SL251188 This compound SL251188->KinaseX

References

dealing with slow plasma metabolism of SL-25.1188

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow plasma metabolism with the investigational compound SL-25.1188.

Troubleshooting Guides

Issue: this compound shows unexpectedly low clearance in in vitro plasma stability assays.

This guide provides a systematic approach to investigate and troubleshoot the slow plasma metabolism of this compound.

1. Confirm Assay Conditions and System Integrity:

The first step is to rule out any technical issues with the in vitro assay setup.

  • Verify Incubation Conditions: Factors such as pH and temperature can significantly impact enzymatic activity.[1] Ensure that the plasma incubation is performed at a physiological pH (7.4) and temperature (37°C).

  • Assess Enzyme Activity: The enzymatic activity of plasma can vary between lots and species.[2][3] It is crucial to include a positive control compound with a known metabolic profile to confirm the metabolic competence of the plasma lot being used.

  • Check for Non-Specific Binding: Highly lipophilic compounds may bind to plasticware, reducing the concentration available for metabolism.[1] Consider using low-binding plates and including a time-zero (T0) sample without incubation to quantify recovery.

2. Investigate the Contribution of Different Metabolic Pathways:

Slow metabolism in plasma may indicate that the primary metabolic pathways are not highly active in this matrix.

  • Hepatocyte Co-incubation: The liver is the primary site of drug metabolism for many compounds.[2][3][4] If plasma metabolism is slow, it is essential to assess metabolism in the presence of hepatocytes, which contain a broader range of metabolic enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[5]

  • Microsomal vs. S9 Fractions: To further pinpoint the subcellular location of metabolic enzymes, compare the metabolism of this compound in liver microsomes and S9 fractions.[2] Microsomes are enriched in CYPs, while the S9 fraction contains both microsomal and cytosolic enzymes.[2]

3. Characterize Physicochemical Properties:

The inherent properties of this compound can influence its metabolic stability.

  • Plasma Protein Binding: Extensive binding to plasma proteins can reduce the unbound fraction of the drug available for metabolism.[1][4] Determine the fraction of this compound bound to plasma proteins.

  • Lipophilicity and Solubility: Poor aqueous solubility can lead to aggregation, reducing the effective concentration for metabolism, while high lipophilicity can increase protein binding.[1]

Experimental Workflow for Troubleshooting Slow Plasma Metabolism

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Assay_Verification Step 1: Assay Verification cluster_Metabolic_Investigation Step 2: Metabolic Pathway Investigation cluster_Physicochemical_Characterization Step 3: Physicochemical Characterization cluster_Conclusion Conclusion A Slow Metabolism of this compound in Plasma Assay B Verify Incubation Conditions (pH, Temp) A->B C Run Positive Control A->C D Assess Non-Specific Binding A->D E Hepatocyte Incubation B->E C->E D->E F Microsomal & S9 Fraction Assays E->F G Determine Plasma Protein Binding F->G H Measure Lipophilicity & Solubility F->H I Identify Rate-Limiting Factors & Refine Development Strategy G->I H->I Metabolic_Pathway cluster_PhaseI Phase I Metabolism (CYP-mediated) cluster_PhaseII Phase II Metabolism (Conjugation) cluster_Excretion Excretion A This compound B Metabolite M1 (Hydroxylation) A->B CYP3A4 C Metabolite M2 (N-dealkylation) A->C CYP2D6 D Metabolite M3 (Glucuronidation) B->D UGT1A1 E Excretion C->E D->E

References

Technical Support Center: Quality Control of [11C]SL25.1188 for Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of the radiopharmaceutical [¹¹C]SL25.1188 for human studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for [¹¹C]SL25.1188 before administration to humans?

A1: Before [¹¹C]SL25.1188 can be administered to humans, a series of quality control tests must be performed to ensure its safety, purity, and identity. These tests and their typical acceptance criteria are summarized in the table below.

Data Presentation: Quality Control Specifications for [¹¹C]SL25.1188

ParameterTest MethodAcceptance Criteria
Identity
AppearanceVisual InspectionClear, colorless, and free of particulate matter.[1]
Half-lifeRadionuclide Calibrator19.4 - 21.4 minutes
Radiochemical IdentityHPLCThe retention time of the main radioactive peak corresponds to that of the authentic, non-radioactive SL25.1188 standard.
Purity
Radiochemical PurityHPLC≥ 95%
Enantiomeric PurityChiral HPLC≥ 99% (S-enantiomer)
Chemical PurityHPLC (UV detector)Peak corresponding to SL25.1188 should be the major component. Impurity peaks should be within specified limits.
Residual SolventsGas Chromatography (GC)Ethanol: < 5000 ppmAcetonitrile: < 410 ppmOther solvents: Within USP <467> limits.[2][3]
Strength
Specific ActivityHPLC≥ 37 GBq/µmol (1 Ci/µmol) at the time of injection.[4]
Radioactivity ConcentrationRadionuclide CalibratorAs specified for the clinical study protocol.
Safety
pHpH meter or pH strips4.5 - 7.5
SterilityUSP <71>No microbial growth observed.[5][6]
Bacterial EndotoxinsUSP <85> (LAL test)≤ 175 EU/V, where V is the maximum recommended dose in mL.[5][7]

Q2: What are some potential chemical impurities in the synthesis of [¹¹C]SL25.1188?

A2: Potential chemical impurities can originate from the starting materials, reagents, or by-products of the radiosynthesis. For [¹¹C]SL25.1188, which is synthesized via [¹¹C]CO₂ fixation, potential impurities may include:

  • Unreacted precursor: (S)−1-methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol.

  • By-products from the cyclization reaction.

  • Residual reagents such as 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (BEMP) and phosphorus oxychloride (POCl₃).[8]

  • Compounds arising from the radiolysis of the product.

Troubleshooting Guide

Q3: What should I do if the radiochemical purity of my [¹¹C]SL25.1188 batch is below the acceptance criteria?

A3: Low radiochemical purity can be caused by several factors. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Decision Tree for Low Radiochemical Purity

Troubleshooting Low Radiochemical Purity start Low Radiochemical Purity (<95%) Detected check_hplc Verify HPLC System Performance: - Check column integrity - Confirm mobile phase composition - Run system suitability test start->check_hplc hplc_ok HPLC System OK? check_hplc->hplc_ok troubleshoot_hplc Troubleshoot HPLC System: - Replace column - Prepare fresh mobile phase - Calibrate detector hplc_ok->troubleshoot_hplc No investigate_synthesis Investigate Radiosynthesis Step: - Check precursor quality and quantity - Verify reagent integrity and addition - Check reaction temperature and time hplc_ok->investigate_synthesis Yes troubleshoot_hplc->check_hplc fail Issue Persists: Consult with Radiochemistry Expert troubleshoot_hplc->fail synthesis_params_ok Synthesis Parameters Correct? investigate_synthesis->synthesis_params_ok optimize_synthesis Optimize Synthesis: - Adjust precursor/reagent ratio - Modify reaction conditions (temperature, time) synthesis_params_ok->optimize_synthesis No check_purification Evaluate Purification Step: - Check preparative HPLC performance - Ensure correct fraction collection - Verify SPE cartridge activation and elution synthesis_params_ok->check_purification Yes optimize_synthesis->investigate_synthesis optimize_synthesis->fail purification_ok Purification Effective? check_purification->purification_ok optimize_purification Optimize Purification: - Adjust prep HPLC conditions - Refine fraction collection window - Use new SPE cartridge purification_ok->optimize_purification No pass Radiochemical Purity ≥ 95% purification_ok->pass Yes optimize_purification->check_purification optimize_purification->fail

A decision tree to troubleshoot low radiochemical purity of [11C]SL25.1188.

Q4: My specific activity is consistently low. What are the possible causes and solutions?

A4: Low specific activity is often due to contamination with non-radioactive carbon-12 (¹²C).

  • Source of ¹²CO₂ Contamination:

    • Cyclotron Target Gas: Ensure high-purity nitrogen gas with minimal CO₂ content is used.

    • Gas Lines and Synthesis Module: Leaks in the system can introduce atmospheric CO₂. Perform regular leak checks.

    • Reagents and Solvents: Use fresh, high-purity reagents and solvents stored under an inert atmosphere to minimize dissolved CO₂.

  • Inefficient Radiosynthesis:

    • Suboptimal Reaction Conditions: Ensure the reaction conditions (temperature, pressure, reaction time) are optimized for efficient incorporation of [¹¹C]CO₂.

    • Precursor Degradation: Ensure the precursor is stable under the reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis for Radiochemical and Chemical Purity of [¹¹C]SL25.1188

This protocol outlines a method for determining the radiochemical and chemical purity of [¹¹C]SL25.1188.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.

  • Materials:

    • Analytical HPLC column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • SL25.1188 reference standard.

    • Sample of [¹¹C]SL25.1188 for injection.

  • Procedure:

    • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

    • Standard Injection: Inject a known concentration of the SL25.1188 reference standard to determine its retention time with the UV detector.

    • Sample Injection: Inject the [¹¹C]SL25.1188 sample.

    • Data Acquisition: Acquire data from both the UV and radioactivity detectors simultaneously.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • UV Detection Wavelength: 254 nm.

  • Data Analysis:

    • Radiochemical Purity: Calculate the area of the radioactive peak corresponding to [¹¹C]SL25.1188 as a percentage of the total radioactive peak area in the chromatogram.

    • Chemical Purity: Identify and quantify any impurity peaks in the UV chromatogram relative to the SL25.1188 peak.

Protocol 2: Gas Chromatography for Residual Solvent Analysis

This protocol provides a general method for the determination of residual solvents in [¹¹C]SL25.1188.[2][3][9][10]

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Materials:

    • GC column: e.g., DB-624 or equivalent (6% cyanopropylphenyl – 94% dimethylpolysiloxane).

    • Carrier gas: Helium or Nitrogen.

    • Reference standards for expected residual solvents (e.g., ethanol, acetonitrile).

    • Diluent: Water.

  • Procedure:

    • Sample Preparation: Accurately transfer a known volume of the [¹¹C]SL25.1188 final product into a headspace vial. Add a known volume of diluent.

    • Standard Preparation: Prepare a series of calibration standards of the expected residual solvents in the diluent.

    • GC Conditions:

      • Inlet Temperature: 200°C

      • Detector Temperature: 250°C

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 5 minutes.

        • Ramp: 10°C/min to 220°C.

        • Hold at 220°C for 5 minutes.

      • Carrier Gas Flow: 1-2 mL/min.

    • Analysis: Analyze the headspace of the sample and standard vials.

  • Data Analysis:

    • Identify and quantify the residual solvents in the sample by comparing the peak areas to the calibration curve generated from the standards.

Mandatory Visualizations

Quality_Control_Workflow_for_11C_SL25_1188 cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control Testing cluster_release Product Release synthesis [11C]CO2 Fixation & Cyclization of Precursor prep_hplc Preparative HPLC synthesis->prep_hplc spe Solid Phase Extraction (SPE) prep_hplc->spe visual Visual Inspection spe->visual ph pH Measurement spe->ph hplc HPLC Analysis (Radiochemical & Chemical Purity) spe->hplc gc GC Analysis (Residual Solvents) spe->gc activity Specific Activity Determination spe->activity sterility Sterility Testing spe->sterility endotoxin Bacterial Endotoxin Testing spe->endotoxin release Release for Human Use (If all specifications are met) visual->release ph->release hplc->release gc->release activity->release sterility->release endotoxin->release

A schematic overview of the quality control workflow for [11C]SL25.1188.

References

Technical Support Center: [11C]SL25.1188 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]SL25.1188 for positron emission tomography (PET) imaging. The information is designed to help identify and resolve common artifacts and issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [11C]SL25.1188 and what is its primary application in PET imaging?

A1: [11C]SL25.1188 is a radioligand used in positron emission tomography (PET) to visualize and quantify monoamine oxidase type B (MAO-B). It is characterized by its reversible binding, high brain uptake, and slow plasma metabolism, making it a valuable tool for studying MAO-B in the brain. Its primary application is in neuroimaging research, particularly in studies related to neurodegenerative diseases where MAO-B levels may be altered.

Q2: What are the key characteristics of [11C]SL25.1188 that may influence PET imaging protocols?

A2: The most critical characteristic is its use of the Carbon-11 isotope, which has a short half-life of approximately 20.4 minutes. This necessitates an on-site cyclotron for radiotracer production and rapid imaging protocols. The kinetic properties of [11C]SL25.1188, including its high brain uptake and reversible binding, are favorable for achieving good quality images within a reasonable scan time, typically around 90 minutes.

Q3: What are the most common sources of artifacts in PET imaging?

A3: Artifacts in PET imaging can arise from three main categories: patient-related factors (e.g., movement), technical factors related to the scanner and acquisition protocol, and issues with the radiotracer itself. For brain imaging with a relatively long scan time, patient motion is a significant concern. Other common sources include errors in attenuation and scatter correction, and issues arising from image reconstruction methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during [11C]SL25.1188 PET imaging, presented in a question-and-answer format.

Issue 1: Blurry Images and Loss of Anatomical Detail

Q: My reconstructed [11C]SL25.1188 PET images appear blurry and lack clear anatomical definition. What could be the cause and how can I fix it?

A: The most likely cause of blurry images in a 90-minute brain scan is patient head motion . Even small movements can significantly degrade image quality.

Troubleshooting Steps:

  • Review Acquisition Data: Examine the raw data or sinograms for any signs of sudden or gradual patient movement during the scan. Many modern scanners have motion detection capabilities.

  • Head Fixation: Ensure that a proper head fixation device, such as a thermoplastic mask or a head holder with straps, was used and was securely fitted to the patient.

  • Patient Comfort: Discomfort can lead to movement. Ensure the patient is as comfortable as possible before and during the scan.

  • Motion Correction Software: If motion did occur, utilize motion correction algorithms during image reconstruction. These software-based corrections can often salvage motion-corrupted data.

  • Shorter Frame Durations: For future acquisitions, consider using shorter time frames during the dynamic scan. This can help in identifying and correcting for motion in post-processing.

Issue 2: Artificially High or Low Signal in Specific Brain Regions

Q: I am observing focal areas of unexpectedly high or low tracer uptake in my [11C]SL25.1188 PET images that do not align with expected physiology. What could be the issue?

A: This is often due to attenuation correction artifacts . These can be caused by a mismatch between the PET emission scan and the CT or MRI scan used for attenuation correction.

Potential Causes and Solutions:

CauseDescriptionSolution
Patient Repositioning The patient moved between the CT/MRI and the PET scan.Use integrated PET/CT or PET/MRI systems. Ensure the patient remains still throughout the entire imaging session.
Metallic Implants Dental fillings or other metallic implants can cause streaks and erroneous attenuation values on the CT scan.Review the CT images for artifacts. If present, consider using specialized metal artifact reduction (MAR) software for the CT reconstruction. In some cases, manual correction of the attenuation map may be necessary.
Contrast Agents If a contrast-enhanced CT was used for attenuation correction, the high density of the contrast agent can lead to an overestimation of tracer uptake.It is generally recommended to use a low-dose, non-contrast CT for attenuation correction purposes.

Experimental Protocol: Attenuation Correction Quality Control

  • Visual Inspection: Always visually inspect the co-registered CT or MR images for any artifacts (e.g., metal streaks, motion).

  • Alignment Check: Verify the alignment between the PET and CT/MR images. Misalignment is a common source of attenuation correction errors.

  • Review Non-Attenuation Corrected (NAC) Images: Compare the attenuation-corrected (AC) images with the NAC images. While NAC images are not quantitatively accurate, they can help determine if a "hot spot" on the AC image is a true signal or an artifact of the correction process.

Issue 3: "Halo" or Photopenic Artifacts Around High-Uptake Areas

Q: I've noticed a "halo" of artificially low signal or photopenic (cold) areas surrounding regions of high [11C]SL25.1188 uptake. What causes this?

A: This is typically a scatter correction artifact . Scatter correction algorithms can sometimes overcorrect in areas adjacent to very high activity, leading to these photopenic regions.

Troubleshooting Steps:

  • Review Reconstruction Parameters: Investigate the scatter correction method used during image reconstruction. Some methods are more prone to this artifact than others.

  • Consult with Physicist/Technical Expert: Discuss the possibility of using an alternative scatter correction algorithm or adjusting the parameters of the current one.

  • Visual Confirmation: As with attenuation artifacts, comparing with the NAC images can help confirm if the photopenic region is an artifact.

Experimental Protocols and Workflows

Standard [11C]SL25.1188 PET Imaging Protocol (Example)
  • Patient Preparation:

    • Fasting for at least 4 hours prior to the scan.

    • Abstinence from caffeine, alcohol, and smoking for at least 12 hours.

    • Review of concomitant medications to avoid those that may interfere with MAO-B.

  • Radiotracer Administration:

    • Intravenous bolus injection of [11C]SL25.1188.

  • Image Acquisition:

    • Dynamic 90-minute PET scan initiated at the time of injection.

    • Use of a high-resolution 3D PET scanner.

    • Patient's head securely immobilized.

  • Attenuation Correction:

    • Low-dose CT scan performed immediately before or after the PET emission scan.

  • Image Reconstruction:

    • Use of an iterative reconstruction algorithm (e.g., OSEM).

    • Application of corrections for attenuation, scatter, randoms, and dead time.

    • If necessary, application of motion correction.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_issue Observed Issue in PET Image cluster_investigation Investigation Steps cluster_cause Potential Causes cluster_solution Solutions Issue Image Quality Problem (e.g., Blurry, Artifacts) CheckMotion Review for Patient Motion Issue->CheckMotion CheckAC Inspect Attenuation Correction (CT/MRI Alignment & Artifacts) Issue->CheckAC CheckSC Analyze Scatter Correction Issue->CheckSC CheckRecon Verify Reconstruction Parameters Issue->CheckRecon Motion Patient Head Motion CheckMotion->Motion AC_Error Attenuation Correction Error CheckAC->AC_Error SC_Error Scatter Correction Error CheckSC->SC_Error Recon_Issue Suboptimal Reconstruction CheckRecon->Recon_Issue Sol_Motion Apply Motion Correction Improve Head Fixation Motion->Sol_Motion Sol_AC Re-register Images Use MAR for CT AC_Error->Sol_AC Sol_SC Adjust Scatter Correction Algorithm/Parameters SC_Error->Sol_SC Sol_Recon Optimize Reconstruction Parameters Recon_Issue->Sol_Recon

Caption: A general workflow for troubleshooting artifacts in [11C]SL25.1188 PET images.

Quantitative Data Summary

The impact of artifacts on the quantitative accuracy of PET imaging can be substantial. The following table summarizes potential effects on the total distribution volume (Vₜ), a key outcome measure for [11C]SL25.1188 studies.

Artifact TypePotential Impact on Vₜ MeasurementMagnitude of Error (Illustrative)
Patient Motion Can lead to underestimation of Vₜ in high-uptake regions and overestimation in adjacent low-uptake areas due to signal smearing.10-30% or more, depending on the severity of motion.
Attenuation Correction Error Misalignment can cause significant regional under- or overestimation of Vₜ. Metal artifacts typically lead to an overestimation of Vₜ in the vicinity of the artifact.Can exceed 50% in affected regions.
Scatter Correction Error Overcorrection can lead to an underestimation of Vₜ in regions adjacent to areas of high tracer concentration.5-15% in affected regions.

Note: The magnitude of errors is illustrative and can vary significantly based on the specific scanner, reconstruction software, and the nature of the artifact.

Signaling Pathway and Experimental Logic

The use of [11C]SL25.1188 is based on its interaction with MAO-B. The logical flow of a typical experiment is to accurately measure the tracer's concentration in the brain over time to derive a quantitative measure of MAO-B density.

ExperimentalLogic cluster_input Inputs cluster_process PET Imaging Process cluster_analysis Data Analysis cluster_output Output Tracer [11C]SL25.1188 (IV Injection) Acquisition Dynamic PET Scan (90 min) Tracer->Acquisition Patient Research Subject Patient->Acquisition Correction Artifact Correction (Motion, Attenuation, Scatter) Acquisition->Correction Reconstruction Image Reconstruction (e.g., OSEM) Correction->Reconstruction KineticModeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Reconstruction->KineticModeling VT Total Distribution Volume (Vₜ) (Index of MAO-B Density) KineticModeling->VT

Technical Support Center: Refining Kinetic Modeling of [11C]SL25.1188 Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the kinetic modeling of [11C]SL25.1188 PET data.

Troubleshooting Guides

This section addresses specific issues that may arise during data acquisition and analysis.

Question: My one-tissue compartment model (1-TCM) provides a poor fit to the regional time-activity curve (TAC) data. What should I do?

Answer: It is expected that a 1-TCM will not adequately describe the kinetics of [11C]SL25.1188. Studies have consistently shown that a two-tissue compartment model (2-TCM) provides a better fit to the data for this tracer.[1][2][3] If you are observing a poor fit with a 1-TCM, you should proceed with implementing a 2-TCM for your analysis. The 2-TCM better accounts for the specific binding of the tracer to monoamine oxidase B (MAO-B).

Question: I am having trouble with the stability and identifiability of the parameters in my two-tissue compartment model. How can I address this?

Answer: Poor identifiability of 2-TCM parameters can arise from several factors, including noisy data or issues with the arterial input function. Here are some steps to troubleshoot this:

  • Check the quality of your PET data: Ensure that appropriate corrections (e.g., for attenuation, scatter, and decay) have been applied. Motion correction is also critical; ensure that subject head movement was minimized during the scan.[3]

  • Examine the arterial input function: The quality of the arterial blood sampling and metabolite analysis is crucial. Ensure that the blood data is accurately timed with the PET acquisition and that the parent fraction has been reliably determined.[1][2][3] Radioactivity is quickly eliminated from plasma, with about 80% of the parent compound remaining at 90 minutes.[1][2][3] The presence of a single, more polar radiometabolite has been reported.[2]

  • Consider scan duration: For [11C]SL25.1188, a 90-minute scan duration has been shown to be sufficient for the total distribution volume (VT) to reach temporal convergence (within 5% of the final value at 45 minutes).[1][3]

  • Alternative analysis methods: If issues with the 2-TCM persist, the Logan graphical method has been shown to provide a very good estimation of VT.[1][3]

Question: My calculated total distribution volume (VT) values show high between-subject variability. What could be the cause?

Answer: While some level of biological variability is expected, high between-subject variability in VT could indicate methodological inconsistencies. Studies have reported a between-subject variability of around 20%.[1][3] Here are some potential sources of excess variability to investigate:

  • Subject-specific physiological factors: Differences in metabolism or plasma protein binding can affect tracer kinetics.

  • Inconsistencies in experimental protocol: Ensure that the injected mass and radioactivity are consistent across subjects. The injected mass of [11C]SL25.1188 has ranged from 0.6 to 2.3 μg, with radioactivity between 7.2 to 10.5 mCi.[2]

  • Image registration and region of interest (ROI) definition: Inaccurate co-registration of PET and MRI data or inconsistent ROI delineation can introduce significant variability.

Frequently Asked Questions (FAQs)

Question: Which kinetic model is recommended for analyzing [11C]SL25.1188 PET data?

Answer: A two-tissue compartment model (2-TCM) is the recommended kinetic model for [11C]SL25.1188 data as it has been shown to provide a better fit compared to a one-tissue compartment model.[1][2][3] The Logan graphical method can also be used to provide a robust estimation of the total distribution volume (VT).[1][3]

Question: What is the typical brain uptake and washout pattern of [11C]SL25.1188?

Answer: [11C]SL25.1188 demonstrates high brain uptake, with a peak occurring between 2 and 6 minutes after injection.[2] The subsequent washout rate is consistent with the known regional concentrations of MAO-B, being slower in regions with high MAO-B density (e.g., caudate) and faster in regions with lower density.[1][2] In the caudate, the peak is around 5.5 Standardized Uptake Value (SUV) at 6 minutes, with only a 15% reduction from the peak value by the end of a 90-minute scan.[2]

Question: How stable is [11C]SL25.1188 in vivo?

Answer: [11C]SL25.1188 is relatively stable in vivo. In humans, approximately 80% of the parent compound remains in the plasma at 90 minutes post-injection.[1][2][3] In baboons, the tracer is stable for at least 30 minutes.[4] A single, more polar radiometabolite has been identified.[2]

Question: What is the test-retest reproducibility of [11C]SL25.1188 VT measurements?

Answer: The measurement of the total distribution volume (VT) for [11C]SL25.1188 has very good identifiability, with a coefficient of variation (COV) of less than 8% for all regions of interest.[1][3] The test-retest reproducibility is reported to be in the range of 10-15%.[5]

Quantitative Data Summary

Table 1: [11C]SL25.1188 Injection Parameters

ParameterValue
Injected Mass0.6 - 2.3 µg[2]
Injected Radioactivity7.2 - 10.5 mCi[2]

Table 2: Kinetic Modeling Parameters and Identifiability

ParameterValueNotes
Recommended ModelTwo-Tissue Compartment Model (2-TCM)[1][2][3]Provides a better fit than a 1-TCM.
VT Coefficient of Variation (COV)< 8%[1][3]Indicates very good identifiability.
VT Between-Subject Variability~20%[1][3]
VT Temporal ConvergenceWithin 5% of final value at 45 minutes[1][3]
Specific Binding Contribution to VT70% to 90%[1][3]

Experimental Protocols

1. PET Imaging Protocol

  • Scanner: High-resolution research tomograph (HRRT).[2][6]

  • Scan Duration: 90 minutes.[1][2][3]

  • Head Fixation: A custom-fitted thermoplastic mask and head fixation system should be used to minimize head movement.[2]

  • Image Reconstruction: All images should be decay corrected.[3] Movement-corrected dynamic images can be generated by aligning subsequent frames to a reference frame.[3]

2. Arterial Blood Sampling and Analysis

  • Sampling Method: Concurrent arterial blood sampling using an automated blood sampling system and manual sampling.[6]

  • Plasma Analysis: Reversed-phase high-performance liquid chromatography (HPLC) is used to determine the fraction of the parent compound and its radiometabolites in plasma.[2]

  • Metabolites: A single, more polar radiometabolite is typically observed.[2]

3. Kinetic Modeling and Data Analysis

  • Image Analysis Software: Software such as SPM2 can be used for co-registration of PET and MRI images.[3]

  • Time-Activity Curve (TAC) Generation: A refined region of interest (ROI) template is transformed into the PET image space to generate TACs for each ROI.[3]

  • Kinetic Modeling:

    • Recommended Model: A two-tissue compartment model (2-TCM) is fitted to the regional TACs.[1][2][3]

    • Alternative Model: The Logan graphical method can be used for robust estimation of the total distribution volume (VT).[1][3]

  • Outcome Parameter: The primary outcome measure is the total distribution volume (VT), which is an excellent estimation of MAO-B concentration.[1][3]

Visualizations

experimental_workflow cluster_preparation Subject Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis p1 Subject Screening & Consent p2 Custom Thermoplastic Mask Fabrication p1->p2 a1 [11C]SL25.1188 Injection p2->a1 a2 90-minute PET Scan a1->a2 a3 Concurrent Arterial Blood Sampling a1->a3 an2 PET Image Reconstruction & Motion Correction a2->an2 an1 Plasma Analysis (HPLC) a3->an1 an5 Kinetic Modeling (2-TCM or Logan Plot) an1->an5 an3 MRI Co-registration & ROI Definition an2->an3 an4 Generation of Time-Activity Curves (TACs) an3->an4 an4->an5 an6 Estimation of VT an5->an6

Caption: Experimental workflow for [11C]SL25.1188 PET studies.

two_tissue_compartment_model cluster_blood Blood cluster_tissue Tissue Ca Ca(t) Plasma C_ND C_ND(t) Non-displaceable Ca->C_ND K1 C_ND->Ca k2 C_S C_S(t) Specifically Bound C_ND->C_S k3 C_S->C_ND k4

Caption: Two-tissue compartment model for [11C]SL25.1188.

References

Validation & Comparative

A Comparative Guide to SL-25.1188 and Other Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel monoamine oxidase-B (MAO-B) inhibitor, SL-25.1188, with established therapies including Selegiline, Rasagiline, and Safinamide. The information presented is based on available preclinical data to facilitate an objective evaluation of these compounds for neurodegenerative disease research, particularly in the context of Parkinson's disease.

Biochemical Potency and Selectivity

Monoamine oxidase-B is a key enzyme in the degradation of dopamine (B1211576) in the brain. Its inhibition can increase dopaminergic signaling, which is a therapeutic strategy for Parkinson's disease. The potency of MAO-B inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki), with lower values indicating higher potency. Selectivity for MAO-B over its isoform, MAO-A, is crucial for avoiding certain side effects.

Table 1: Comparison of in vitro properties of MAO-B inhibitors.

InhibitorPotency (Human MAO-B)Selectivity Index (MAO-A/MAO-B)Reversibility
This compound Ki: 2.9 nM [1][2]Not ReportedReversible[3]
Selegiline IC50: 51 nM~451Irreversible
Rasagiline IC50: 14 nM~50Irreversible
Safinamide IC50: 79 nM~1,000Reversible

Note: The potency values for this compound are reported as inhibitor constants (Ki), while the values for the other inhibitors are reported as half-maximal inhibitory concentrations (IC50). These values are not directly comparable and are sourced from different studies, which may have utilized varying experimental conditions.

This compound is a potent, reversible inhibitor of human MAO-B with a reported Ki value of 2.9 nM.[1][2] Among the established irreversible inhibitors, Rasagiline demonstrates high potency. Safinamide, a reversible inhibitor, exhibits the highest selectivity for MAO-B over MAO-A.[4]

Mechanism of Action: The Dopamine Metabolism Pathway

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the catabolism of dopamine after it is taken up from the synaptic cleft. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its availability in the brain.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron cluster_mitochondrion Mitochondrion L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Dopamine_Synapse Dopamine Vesicular Storage->Dopamine_Synapse Release Dopamine_Receptors Dopamine Receptors Dopamine_Synapse->Dopamine_Receptors Binding DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Signal_Transduction Signal_Transduction Dopamine_Receptors->Signal_Transduction Activates Dopamine_Metabolism Dopamine DAT->Dopamine_Metabolism MAO-B MAO-B Dopamine_Metabolism->MAO-B Oxidative Deamination DOPAL DOPAL MAO-B->DOPAL Metabolizes to MAO-B_Inhibitors This compound Selegiline Rasagiline Safinamide MAO-B_Inhibitors->MAO-B Inhibits

MAO-B Inhibition in the Dopaminergic Synapse

Experimental Protocols

The determination of MAO-B inhibitory activity is a critical step in the evaluation of these compounds. Below is a generalized protocol for an in vitro fluorometric assay to determine the IC50 values of MAO-B inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human monoamine oxidase B (hMAO-B).

Principle: The enzymatic activity of MAO-B is quantified by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a specific substrate (e.g., benzylamine (B48309) or kynuramine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., Benzylamine or Kynuramine)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds (this compound, Selegiline, Rasagiline, Safinamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, HRP, and serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

    • Add the diluted MAO-B enzyme solution to all wells except the background control wells.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding a mixture of the substrate, fluorometric probe, and HRP to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Subtract the background reaction rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Inhibitors (Serial Dilutions) - Detection Reagents Plate_Setup Plate Setup: Add inhibitors and enzyme to 96-well plate Reagents->Plate_Setup Pre-incubation Pre-incubate at 37°C Plate_Setup->Pre-incubation Reaction_Start Initiate reaction with substrate and detection mix Pre-incubation->Reaction_Start Kinetic_Read Kinetic fluorescence reading in plate reader Reaction_Start->Kinetic_Read Calculate_Rates Calculate reaction rates Kinetic_Read->Calculate_Rates Percent_Inhibition Determine % Inhibition vs. Control Calculate_Rates->Percent_Inhibition IC50_Curve Plot dose-response curve Percent_Inhibition->IC50_Curve IC50_Value Calculate IC50 Value IC50_Curve->IC50_Value

Experimental Workflow for IC50 Determination

Concluding Remarks

This compound emerges as a highly potent, reversible MAO-B inhibitor based on its low nanomolar Ki value. Its reversible nature may offer a different pharmacokinetic and pharmacodynamic profile compared to the established irreversible inhibitors, Selegiline and Rasagiline. Safinamide, also a reversible inhibitor, is notable for its high selectivity. The choice of an appropriate MAO-B inhibitor for research and development will depend on the specific therapeutic goals, including desired potency, selectivity, and mechanism of inhibition (reversible vs. irreversible). Further head-to-head studies under standardized assay conditions are warranted for a more direct comparison of the in vitro potency of these compounds.

References

A Comparative Guide to [¹¹C]SL25.1188 and Deprenyl for Monoamine Oxidase B PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent radioligands used in Positron Emission Tomography (PET) for imaging monoamine oxidase B (MAO-B): the reversible binder [¹¹C]SL25.1188 and the irreversible inhibitor [¹¹C]-L-deprenyl. This comparison is intended to assist researchers in selecting the appropriate tool for their specific preclinical and clinical research needs.

Executive Summary

[¹¹C]SL25.1188 is a newer generation radioligand characterized by its reversible binding to MAO-B, high brain uptake, and favorable metabolic profile. In contrast, [¹¹C]-L-deprenyl is a well-established irreversible inhibitor, often referred to as a "suicide inhibitor," that covalently binds to the enzyme. Its deuterated form, [¹¹C]-L-deprenyl-D2, was developed to slow its rapid trapping rate, thereby improving its quantitative properties. The choice between these tracers hinges on the specific research question, with [¹¹C]SL25.1188 being particularly advantageous for studies requiring measurement of receptor density and occupancy, while [¹¹C]-L-deprenyl-D2 is a valuable tool for assessing enzyme activity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for [¹¹C]SL25.1188 and [¹¹C]-L-deprenyl-D2, compiled from preclinical and human PET studies.

Table 1: Key Performance Characteristics

Parameter[¹¹C]SL25.1188[¹¹C]-L-deprenyl / [¹¹C]-L-deprenyl-D2Key Distinctions
Binding Mechanism ReversibleIrreversible ("suicide inhibitor")Reversible binding allows for equilibrium studies and receptor density (Bmax) measurements. Irreversible binding reflects enzyme activity.
Primary Outcome Measure Distribution Volume (V T)Rate of trapping (k₃) or λk₃V T for [¹¹C]SL25.1188 is an excellent estimate of MAO-B concentration[1][2]. k₃ for deprenyl (B1670267) is an index of MAO-B activity[3].
Metabolism Slow plasma metabolism; 80% parent compound at 90 min in humans[1].[¹¹C]-L-deprenyl-D2 was developed to slow the rapid trapping rate of the non-deuterated form[4].Slower metabolism of [¹¹C]SL25.1188 simplifies kinetic modeling.
Brain Uptake High brain uptake peaking at 2-6 minutes in humans[2].Rapid brain uptake.Both tracers show good brain penetration.
Test-Retest Reliability Excellent, with low coefficient of variation for V T (<8%)[1].Good, with average differences for λk₃ of -2.84 ± 7.07%[5]. Another study showed mean %difference of 5.3% for k₃ and 7.0% for λk₃[3][6].Both tracers demonstrate good to excellent reproducibility.

Table 2: Preclinical (Baboon) and Human Pharmacokinetic Data

Parameter[¹¹C]SL25.1188 (Baboon)[7][¹¹C]SL25.1188 (Human)[1][¹¹C]-L-deprenyl-D2 (Human)[3][6]
Distribution Volume (V T) - Striatum 10.3High correlation with postmortem MAO-B levelsNot typically reported; k₃ is the primary outcome.
Distribution Volume (V T) - Thalamus 10.9High correlation with postmortem MAO-B levelsNot typically reported.
Distribution Volume (V T) - Frontal Cortex 7.4High correlation with postmortem MAO-B levelsNot typically reported.
Distribution Volume (V T) - Cerebellum Not specifiedNot specifiedNot typically reported.
Plasma Half-life (elimination) 85 ± 14 minNot specifiedNot specified
Parent Compound in Plasma at 30 min Stable~80% at 90 minNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below.

[¹¹C]SL25.1188 PET Imaging Protocol (Human)
  • Radiosynthesis: [¹¹C]SL25.1188 is synthesized via [¹¹C]CO₂ fixation techniques[2].

  • Subject Preparation: Subjects are positioned in the PET scanner with a custom-fitted thermoplastic mask to minimize head movement. An intravenous line is inserted for radiotracer injection and an arterial line for blood sampling[1].

  • Radiotracer Injection: A bolus of [¹¹C]SL25.1188 (typically 7.2 to 10.5 mCi) is injected intravenously[1].

  • PET Data Acquisition: A dynamic 90-minute scan is initiated simultaneously with the injection using a high-resolution PET scanner. The scan consists of a series of frames of increasing duration[1][2].

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time). The fraction of parent compound is determined by HPLC analysis[1].

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. The total distribution volume (V T) is calculated using a two-tissue compartment model (2-TCM), which has been shown to provide a better fit than a one-tissue compartment model. The Logan graphical method can also be used for robust estimation of V T[1][2].

[¹¹C]-L-deprenyl-D2 PET Imaging Protocol (Human)
  • Radiosynthesis: [¹¹C]-L-deprenyl-D2 is prepared by N-methylation of the desmethyl precursor using [¹¹C]methyl triflate[3].

  • Subject Preparation: Similar to the [¹¹C]SL25.1188 protocol, subjects are positioned in the scanner with head fixation, and intravenous and arterial lines are placed.

  • Radiotracer Injection: A bolus of [¹¹C]-L-deprenyl-D2 (e.g., around 419 ± 68 MBq) is injected intravenously[3].

  • PET Data Acquisition: A dynamic scan of at least 63 minutes is performed, starting with the injection[3].

  • Arterial Blood Sampling: Continuous or discrete arterial blood sampling is performed to determine the metabolite-corrected plasma input function[3][6].

  • Data Analysis: Regional time-activity curves are generated. MAO-B binding is quantified using an irreversible two-tissue compartment model with three rate constants (K₁, k₂, k₃), where k₄ is set to 0. The primary outcome parameters are k₃ (the rate of irreversible trapping) and λk₃ ((K₁/k₂) x k₃), which is less dependent on blood flow[3][6][8].

Mandatory Visualization

PET Ligand Interaction with MAO-B

MAO_B_PET_Ligands cluster_0 Mitochondrial Outer Membrane cluster_1 PET Radioligands MAO_B MAO-B Enzyme Product Metabolite MAO_B->Product Substrate Monoamine Substrate (e.g., Dopamine) Substrate->MAO_B Oxidation SL25 [¹¹C]SL25.1188 SL25->MAO_B Reversible Binding Deprenyl [¹¹C]-L-deprenyl Deprenyl->MAO_B Irreversible Binding (Covalent Bond Formation)

Caption: Interaction of PET ligands with the MAO-B enzyme.

Experimental Workflow for a Typical PET Study

PET_Workflow A Subject Preparation (IV and Arterial Lines) C Radiotracer Injection (Intravenous Bolus) A->C B Radiotracer Synthesis ([¹¹C]SL25.1188 or [¹¹C]-L-deprenyl) B->C D Dynamic PET Scan Acquisition C->D E Arterial Blood Sampling C->E G Image Reconstruction and Region of Interest Definition D->G F Metabolite Analysis (HPLC) E->F H Kinetic Modeling F->H G->H I Quantification of MAO-B (V T or k₃) H->I

References

A Comparative Guide to [11C]SL25.1188 for MAO-B Quantification in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vivo quantification of monoamine oxidase B (MAO-B) is crucial for understanding the pathophysiology of various neurological and psychiatric disorders. This guide provides a comprehensive comparison of the PET radioligand [11C]SL25.1188 with its primary alternative, [11C]L-deprenyl-D2, supported by experimental data and detailed protocols.

[11C]SL25.1188 has emerged as a potent tool for the in vivo study of brain MAO-B, offering distinct advantages over previously utilized radiotracers.[1] Its characterization as a reversible, high-affinity, and selective radioligand with favorable pharmacokinetic properties makes it a valuable asset in the field of molecular imaging.[1][2][3]

Performance Comparison: [11C]SL25.1188 vs. Alternatives

The selection of a suitable radioligand is paramount for the successful quantification of MAO-B. The following tables summarize the key performance characteristics of [11C]SL25.1188 in comparison to the widely used [11C]L-deprenyl-D2.

Pharmacokinetic & Binding Properties [11C]SL25.1188 [11C]L-deprenyl-D2
Binding Type Reversible[1][2][4]Irreversible[2]
Binding Potential (BPND) High specific binding to non-displacement ratio (7-12)[2]Lower specific-to-nonspecific signal[5]
Brain Uptake High brain uptake[1][3]High brain uptake[6]
Plasma Metabolism Stable in vivo for at least 30 minutes; no brain penetrant metabolites[1][2][3]Forms radioactive metabolites with specific binding[2]
Quantification Model Two-tissue compartment model (2-TCM) provides better fits[7]Three-compartment model for irreversible systems[6][8]
Test-Retest Reproducibility Very reproducible total distribution volume (VT)[2][3]Reliable parameters (k3 and λk3) for test-retest reproducibility[8][9]
In Vivo Performance & Applications [11C]SL25.1188 [11C]L-deprenyl-D2
Correlation with MAO-B Concentration Total distribution volume (VT) is highly correlated with postmortem human brain MAO-B concentration (r² > 0.9)[2][3][7]Trapping rate is linked to MAO B concentration[6]
Sensitivity to Blood Flow Less affected by blood flow due to reversible binding[4]Strongly dependent on blood flow[10]
Clinical Applications Major Depressive Disorder, Traumatic Brain Injury, Post-Traumatic Stress Disorder, Alzheimer's Disease, COVID-19 related depressive and cognitive symptoms[2][3][4][11][12]Parkinson's Disease, Alzheimer's Disease, cigarette smoking effects, therapeutic occupancy studies[2][8][13]
Limitations Initially required toxic phosgene (B1210022) for synthesis (now overcome); quantification often requires arterial blood sampling[2][11]Poor reversibility, impact of blood flow on quantification, formation of brain-penetrant radioactive metabolites[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols for the evaluation of MAO-B radioligands.

PET Imaging Protocol with [11C]SL25.1188

A typical PET scan protocol for [11C]SL25.1188 involves the intravenous injection of the radiotracer, followed by a 90-minute dynamic scan.[7] Arterial blood sampling is often performed to obtain a metabolite-corrected arterial input function for kinetic modeling.[7]

Experimental Workflow for [11C]SL25.1188 PET Imaging

G cluster_preparation Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis p1 Subject Consent and Screening p2 Intravenous Line Placement p1->p2 i1 [11C]SL25.1188 Injection p2->i1 i2 90-minute Dynamic PET Scan i1->i2 i3 Arterial Blood Sampling i2->i3 a1 Metabolite Analysis i3->a1 a2 Kinetic Modeling (2-TCM) a1->a2 a3 Quantification of V_T a2->a3

Caption: Workflow for [11C]SL25.1188 PET imaging and analysis.

Kinetic Modeling

For [11C]SL25.1188, a two-tissue compartment model (2-TCM) has been shown to provide a better fit to the data compared to a one-tissue compartment model.[7] This model allows for the estimation of the total distribution volume (VT), which is a reliable index of MAO-B density.[3][7] In contrast, [11C]L-deprenyl-D2 is typically analyzed using a three-compartment model for irreversible systems, yielding parameters like k3 and λk3.[6][8][9]

Signaling Pathway of MAO-B Radioligand Binding

cluster_blood Bloodstream cluster_brain Brain Tissue radioligand_blood [11C]Radioligand free_radioligand Free Radioligand in Brain radioligand_blood->free_radioligand Blood-Brain Barrier Passage nonspecific_binding Nonspecific Binding free_radioligand->nonspecific_binding Reversible specific_binding Specific Binding to MAO-B free_radioligand->specific_binding Reversible ([11C]SL25.1188) free_radioligand->specific_binding Irreversible ([11C]L-deprenyl-D2)

Caption: Reversible vs. Irreversible binding of MAO-B radioligands.

Concluding Remarks

[11C]SL25.1188 stands out as a superior radioligand for the quantification of MAO-B in the human brain.[2] Its reversible binding kinetics, high specific signal, and the absence of brain-penetrant radiometabolites address key limitations of its predecessor, [11C]L-deprenyl-D2.[2][4] The strong correlation between [11C]SL25.1188 VT and postmortem MAO-B levels validates its use as a reliable biomarker for astrogliosis in a range of neuropsychiatric conditions.[2][3] While the requirement for arterial sampling can be a drawback, ongoing research is exploring simplified, noninvasive quantification methods.[11][14] The continued application of [11C]SL25.1188 in clinical research holds significant promise for advancing our understanding of the role of MAO-B in health and disease.[2]

References

A Comparative Analysis of SL-25.1188 and Selegiline for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the neuroprotective effects of SL-25.1188 and the well-established monoamine oxidase-B (MAO-B) inhibitor, selegiline (B1681611). While selegiline has been extensively studied for its neuroprotective properties, which extend beyond its primary enzymatic inhibition, research on this compound in the context of neuroprotection is currently lacking. This guide provides a detailed comparison based on the available experimental data, highlighting the established mechanisms of selegiline and the current knowledge of this compound.

Overview and Key Characteristics

Selegiline is an irreversible inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) and other neurotransmitters. Its role in the treatment of Parkinson's disease is well-documented, and a substantial body of evidence supports its neuroprotective effects, which are attributed to a combination of MAO-B inhibition and other, independent mechanisms.[1][2][3][4]

This compound, in contrast, is characterized as a potent and reversible inhibitor of MAO-B.[5] Its primary application in research to date has been as a radioligand for positron emission tomography (PET) imaging to study the distribution and activity of MAO-B in the brain.[5] There is a notable absence of published preclinical or clinical studies investigating the potential neuroprotective effects of this compound.

Quantitative Data on Neuroprotective Efficacy

Due to the lack of available data for this compound, a direct quantitative comparison of neuroprotective efficacy with selegiline is not possible at this time. The following tables summarize key quantitative findings from in vitro and in vivo studies on selegiline.

Table 1: In Vitro Neuroprotective Effects of Selegiline

Cell TypeNeurotoxinSelegiline ConcentrationOutcome MeasureResultReference
Hippocampus-derived Neural Stem Cells (NSCs)Hydrogen Peroxide (125 µM)20 µMCell ViabilityIncreased to 64.4% (compared to 29.66% in control)[6]
Hippocampus-derived Neural Stem Cells (NSCs)Hydrogen Peroxide (125 µM)20 µMApoptotic CellsDecreased to 30.10% (compared to 67.84% in control)[6]
Hippocampus-derived Neural Stem Cells (NSCs)Hydrogen Peroxide (125 µM)20 µMNecrotic CellsDecreased to 27.32% (compared to 59.74% in control)[6]
Hippocampus-derived Neural Stem Cells (NSCs)Hydrogen Peroxide (125 µM)20 µMBcl-2 mRNA ExpressionIncreased (2.90-fold change vs. control)[6]
Hippocampus-derived Neural Stem Cells (NSCs)Hydrogen Peroxide (125 µM)20 µMHspa4 mRNA ExpressionIncreased (1.18-fold change vs. control)[6]

Table 2: In Vivo Neuroprotective Effects of Selegiline

Animal ModelInjury ModelSelegiline DosageOutcome MeasureResultReference
RatSpinal Cord Contusion5 mg/kg/day for 7 daysLocomotor Function (BBB score)Improved locomotor function[7][8]
RatSpinal Cord Contusion5 mg/kg/day for 7 daysmRNA levels of BDNF, GDNF, NT-3, NT-4Increased mRNA levels of all neurotrophins[7][8]

Mechanisms of Action in Neuroprotection

Selegiline: A Multifaceted Neuroprotective Agent

The neuroprotective actions of selegiline are complex and not solely dependent on its inhibition of MAO-B.[4] Key mechanisms include:

  • Anti-apoptotic Effects: Selegiline has been shown to prevent apoptosis by stabilizing the mitochondrial membrane potential and upregulating anti-apoptotic proteins like Bcl-2.[2][6][9] It can also suppress the activation of caspase-3, a key enzyme in the apoptotic cascade.[3]

  • Antioxidant Properties: By inhibiting MAO-B, selegiline reduces the production of reactive oxygen species (ROS) that are generated during the metabolism of dopamine.[2] It also upregulates antioxidant enzymes such as superoxide (B77818) dismutase and catalase.[4]

  • Induction of Neurotrophic Factors: Selegiline treatment has been shown to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and growth.[6][7][8]

  • Dopaminergic Effects: Selegiline can enhance the release and block the reuptake of dopamine, contributing to its symptomatic effects in Parkinson's disease.[4]

Selegiline_Neuroprotection_Pathways cluster_mechanisms Selegiline's Neuroprotective Mechanisms cluster_maob MAO-B Dependent cluster_independent MAO-B Independent cluster_outcomes Neuroprotective Outcomes selegiline Selegiline maob_inhibition MAO-B Inhibition selegiline->maob_inhibition anti_apoptosis Anti-apoptosis selegiline->anti_apoptosis neurotrophic_factors ↑ Neurotrophic Factors (BDNF, GDNF) selegiline->neurotrophic_factors antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, Catalase) selegiline->antioxidant_enzymes dopamine_metabolism Reduced Dopamine Metabolism maob_inhibition->dopamine_metabolism ros_reduction Decreased ROS Production dopamine_metabolism->ros_reduction reduced_oxidative_stress Reduced Oxidative Stress ros_reduction->reduced_oxidative_stress bcl2_up ↑ Bcl-2 anti_apoptosis->bcl2_up caspase_down ↓ Caspase Activity anti_apoptosis->caspase_down neuronal_survival Increased Neuronal Survival bcl2_up->neuronal_survival caspase_down->neuronal_survival neurotrophic_factors->neuronal_survival synaptic_plasticity Enhanced Synaptic Plasticity neurotrophic_factors->synaptic_plasticity antioxidant_enzymes->reduced_oxidative_stress

Signaling pathways of selegiline's neuroprotective effects.
This compound: A Potent MAO-B Inhibitor

The primary and currently only well-documented mechanism of action for this compound is its potent and reversible inhibition of MAO-B.[5] While MAO-B inhibition is a key component of selegiline's neuroprotective profile, it is unknown whether this compound possesses any of the additional MAO-B independent neuroprotective properties observed with selegiline. Further research is required to elucidate any potential anti-apoptotic, antioxidant, or neurotrophic factor-inducing effects of this compound.

Experimental Protocols

Detailed methodologies for the preclinical assessment of neuroprotective agents are crucial for the reproducibility and interpretation of results. Below are representative protocols for in vitro and in vivo studies investigating the neuroprotective effects of selegiline.

In Vitro Neuroprotection Assay
  • Objective: To assess the ability of a compound to protect cultured neuronal cells from a neurotoxin-induced cell death.

  • Cell Lines: Hippocampus-derived Neural Stem Cells (NSCs) or human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.[3][6]

  • Experimental Procedure:

    • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a desired confluency.

    • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., selegiline) for a specified duration (e.g., 48 hours).[6]

    • Induction of Neurotoxicity: A neurotoxin, such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or 1-methyl-4-phenylpyridinium (MPP+), is added to the culture medium to induce oxidative stress and cell death.[3][6]

    • Assessment of Neuroprotection:

      • Cell Viability Assays (e.g., MTT assay): Measures the metabolic activity of viable cells.[6]

      • Apoptosis/Necrosis Assays (e.g., TUNEL staining, Annexin V/Propidium Iodide staining): Quantifies the number of apoptotic and necrotic cells.[6]

      • Gene Expression Analysis (e.g., RT-qPCR): Measures the mRNA levels of pro- and anti-apoptotic genes (e.g., Bcl-2, Bax) and neurotrophic factors.[6]

      • Protein Expression Analysis (e.g., Western Blot): Measures the protein levels of key signaling molecules.

In_Vitro_Neuroprotection_Workflow start Start cell_culture Neuronal Cell Culture (e.g., NSCs, SH-SY5Y) start->cell_culture pretreatment Pre-treatment with Test Compound (e.g., Selegiline) cell_culture->pretreatment neurotoxin Induction of Neurotoxicity (e.g., H2O2, MPP+) pretreatment->neurotoxin assessment Assessment of Neuroprotection neurotoxin->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis/Necrosis (TUNEL, Annexin V) assessment->apoptosis gene_expression Gene Expression (RT-qPCR) assessment->gene_expression end End viability->end apoptosis->end gene_expression->end

General workflow for in vitro neuroprotection assays.
In Vivo Neuroprotection Model (Spinal Cord Injury)

  • Objective: To evaluate the neuroprotective and functional recovery effects of a compound in an animal model of neuronal injury.

  • Animal Model: Adult male Wistar rats are commonly used.[7][8]

  • Experimental Procedure:

    • Induction of Injury: A contusion injury to the spinal cord is surgically induced.[7][8]

    • Treatment: The test compound (e.g., selegiline at 5 mg/kg) is administered intraperitoneally daily for a specified period (e.g., 7 days) post-injury.[7][8]

    • Functional Assessment:

      • Locomotor Rating Scales (e.g., Basso, Beattie, and Bresnahan - BBB scale): To assess hindlimb motor function recovery over several weeks.[7][8]

    • Histological and Molecular Analysis:

      • Tissue Collection: At the end of the study period, spinal cord tissue is collected.

      • Gene Expression Analysis (e.g., RT-qPCR): To measure the mRNA levels of neurotrophic factors (e.g., BDNF, GDNF) in the injured spinal cord tissue.[7][8]

Conclusion

The available scientific evidence strongly supports the neuroprotective effects of selegiline through multiple, well-characterized mechanisms that are both dependent and independent of its primary MAO-B inhibitory action. In stark contrast, there is a significant lack of data on the neuroprotective properties of this compound. While this compound is a potent and reversible MAO-B inhibitor, its potential for neuroprotection remains unevaluated.

For researchers and drug development professionals, selegiline serves as a benchmark compound with a rich dataset on its neuroprotective profile. Future research on this compound should focus on conducting preclinical in vitro and in vivo studies to investigate its potential to mitigate neuronal cell death through anti-apoptotic, antioxidant, and neurotrophic pathways. Direct comparative studies with selegiline would be essential to determine if this compound offers any advantages in the realm of neuroprotection. Without such data, any claims regarding the neuroprotective effects of this compound would be purely speculative.

References

Cross-Validation of SL-25.1188 as a Monoamine Oxidase-B Biomarker with Histological Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SL-25.1188, a potent and reversible monoamine oxidase B (MAO-B) inhibitor, and its cross-validation with histological data. This compound, particularly in its radiolabeled form [11C]SL25.1188, is a significant tool in neuroscience research, utilized as a positron emission tomography (PET) tracer to visualize and quantify MAO-B levels in the brain. Elevated MAO-B concentration is a recognized biomarker for astrogliosis, a reactive process of astrocytes often associated with neurodegenerative diseases.

Performance of this compound as a PET Tracer

[11C]SL25.1188 has demonstrated favorable characteristics for in vivo brain imaging. Preclinical studies in nonhuman primates have shown that the radioligand exhibits high brain uptake, reversible binding, and slow plasma metabolism.[1] Human studies have further established that the regional distribution of [11C]SL25.1188 in the brain is consistent with the known concentrations of MAO-B, showing high uptake in areas like the striatum and thalamus.[2][3]

The total distribution volume (VT) of [11C]SL25.1188, as measured by PET, has been shown to be an excellent estimate of MAO-B concentration.[2][3] A strong correlation (r² ≥ 0.9) has been observed between the regional VT of [11C]SL25.1188 and MAO-B levels reported in post-mortem brain tissue studies.[2][3][4] This indicates a high degree of accuracy in its ability to reflect underlying biology.

Comparison with Alternative MAO-B PET Tracers

This compound is one of several PET tracers developed to image MAO-B. A key distinction lies in its reversible binding kinetics.

TracerBinding CharacteristicKey Features
[11C]SL25.1188 ReversibleHigh brain uptake, slow metabolism, no brain-penetrant metabolites.[1][2][5]
[11C]-L-Deprenyl-D2 IrreversibleOne of the most commonly used MAO-B tracers; quantification can be complex due to its irreversible nature.[5]
[18F]SMBT-1 ReversibleAn 18F-labeled tracer with a longer half-life than 11C-labeled tracers, allowing for more flexible imaging protocols.[5][6][7]

The reversible binding of [11C]SL25.1188 offers advantages in kinetic modeling and quantification of MAO-B density compared to irreversible tracers.

Experimental Protocols

In Vivo PET Imaging with [11C]SL25.1188

The following outlines a typical protocol for human brain PET imaging with [11C]SL25.1188, as synthesized from published studies.

  • Radioligand Synthesis: [11C]SL25.1188 is synthesized via [11C]CO2 fixation.

  • Subject Preparation: Subjects are positioned in a high-resolution PET scanner.

  • Tracer Administration: A bolus injection of [11C]SL25.1188 is administered intravenously.

  • Dynamic PET Scan: A dynamic PET scan of approximately 90 minutes is acquired.

  • Arterial Blood Sampling: Complementary arterial blood sampling is performed to measure the arterial input function, which is the concentration of the radiotracer in arterial plasma over time.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling, typically a two-tissue compartment model, is applied to calculate the total distribution volume (VT), which reflects the MAO-B concentration.[2][3]

Histological Validation of MAO-B PET Tracers

While a direct in vivo PET to post-mortem histology study for a single subject with [11C]SL25.1188 was not found in the provided search results, the general methodology for such a validation involves the following steps:

  • In Vivo PET Imaging: A subject undergoes a PET scan with the radiotracer of interest (e.g., an MAO-B tracer).

  • Post-Mortem Brain Tissue Collection: Following the subject's death, the brain is extracted and preserved.

  • Tissue Sectioning: The brain is sectioned into thin slices corresponding to the regions analyzed in the PET scan.

  • Immunohistochemistry (IHC): Brain sections are stained with antibodies specific to MAO-B to visualize its distribution and density at a cellular level. Other markers, such as Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes, may also be used.[6][8]

  • Autoradiography: Brain sections are incubated with a radiolabeled form of the PET tracer (or a similar compound) to visualize the binding sites of the tracer directly on the tissue.[9][10]

  • Image Analysis and Correlation: The quantitative data from IHC (e.g., percentage of stained area) and autoradiography (e.g., radioligand binding density) are compared with the PET data (e.g., VT or Standardized Uptake Value Ratio - SUVR) from the corresponding brain regions. A strong positive correlation validates that the PET signal accurately reflects the in-tissue target density.

Signaling Pathways and Workflows

Below are diagrams illustrating the role of MAO-B in the context of neuroinflammation and the general workflow for validating a PET tracer with histology.

MAO_B_Pathway MAO-B in Neuroinflammation cluster_neuron Dopaminergic Neuron cluster_astrocyte Reactive Astrocyte cluster_pet PET Imaging Dopamine Dopamine MAO_B_neuron MAO-B Dopamine->MAO_B_neuron Metabolism MAO_B_astrocyte Upregulated MAO-B ROS Reactive Oxygen Species (ROS) MAO_B_astrocyte->ROS Neuroinflammation Neuroinflammation ROS->Neuroinflammation SL251188 [11C]SL25.1188 SL251188->MAO_B_astrocyte Binds to Neuronal_Injury Neuronal Injury/ Disease Neuronal_Injury->MAO_B_astrocyte Induces

Caption: Role of MAO-B in neuroinflammation and targeting by [11C]SL25.1188.

PET_Histology_Workflow PET Tracer Histological Validation Workflow cluster_invivo In Vivo cluster_postmortem Post-Mortem PET_Scan PET Scan with Radiotracer PET_Data Quantitative PET Data (e.g., VT, SUVR) PET_Scan->PET_Data Correlation Statistical Correlation PET_Data->Correlation Brain_Extraction Brain Extraction Tissue_Sectioning Tissue Sectioning Brain_Extraction->Tissue_Sectioning IHC Immunohistochemistry (e.g., anti-MAO-B) Tissue_Sectioning->IHC Autoradiography Autoradiography Tissue_Sectioning->Autoradiography Histology_Data Quantitative Histology Data (Staining density, Binding sites) IHC->Histology_Data Autoradiography->Histology_Data Histology_Data->Correlation

Caption: General workflow for cross-validating PET imaging data with histology.

References

A Comparative Guide to Reversible vs. Irreversible MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine (B1211576) and other monoamine neurotransmitters within the central nervous system.[1][2] Its inhibition serves as a key therapeutic strategy for neurodegenerative conditions, most notably Parkinson's disease, by increasing dopamine levels in the brain.[2][3] This guide provides a comprehensive comparison of reversible and irreversible MAO-B inhibitors, offering insights into their mechanisms, clinical profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between reversible and irreversible MAO-B inhibitors lies in the nature of their interaction with the enzyme.

Irreversible inhibitors , such as selegiline (B1681611) and rasagiline, form a covalent bond with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme.[4] This strong, covalent adduct permanently deactivates the enzyme.[5] Restoration of MAO-B activity is a slow process, requiring the de novo synthesis of the enzyme, which can take several days to weeks.[4] For instance, near-full recovery of brain MAO-B activity after selegiline withdrawal can take approximately 40 days.[4]

Reversible inhibitors , exemplified by safinamide (B1662184), interact with the enzyme's active site through non-covalent bonds.[4] This allows the inhibitor to associate and dissociate from the enzyme, leading to a temporary inhibition. Consequently, the recovery of enzyme activity after withdrawal of a reversible inhibitor is significantly faster.[4] Full recovery of MAO-B activity has been observed as early as 24 hours after a single dose of safinamide in animal models.[4]

cluster_irreversible Irreversible Inhibition cluster_reversible Reversible Inhibition MAOB_I MAO-B Enzyme Complex_I Covalent Enzyme-Inhibitor Complex (Inactive) MAOB_I->Complex_I Covalent Bonding Inhibitor_I Irreversible Inhibitor (e.g., Selegiline) Inhibitor_I->Complex_I De_Novo Restored Activity (Slow) Complex_I->De_Novo Requires New Enzyme Synthesis MAOB_R MAO-B Enzyme Complex_R Non-covalent Enzyme-Inhibitor Complex (Inactive) MAOB_R->Complex_R Association Inhibitor_R Reversible Inhibitor (e.g., Safinamide) Inhibitor_R->Complex_R Free_MAOB Active MAO-B Complex_R->Free_MAOB Dissociation (Rapid Equilibrium) Free_Inhibitor Free Inhibitor Complex_R->Free_Inhibitor

Fig. 1: Mechanisms of MAO-B Inhibition.

Quantitative Comparison of MAO-B Inhibitors

The following table summarizes key quantitative data for representative irreversible and reversible MAO-B inhibitors.

ParameterSelegiline (Irreversible)Rasagiline (Irreversible)Safinamide (Reversible)
Potency (IC50) ~6.8 nM (for MAO-B)[3]4-14 nM (in rat and human brain)[4]82 nM (for MAO-B)[3]
Selectivity Selective for MAO-B at low doses (5-10 mg/day); loses selectivity at higher doses.[6]Highly selective for MAO-B.[2]Highly selective for MAO-B.[4]
Duration of Action Long-lasting due to irreversible binding; enzyme recovery takes weeks.[4][7]Long-lasting; enzyme recovery is slow.[4]Shorter duration; enzyme activity recovers within 24-120 hours.[4]
Clinical Efficacy Effective in early and advanced Parkinson's disease, can delay the need for levodopa (B1675098).[8][9]Effective in early and advanced Parkinson's disease, improves motor symptoms.[2][10]Approved as adjunctive therapy to levodopa in mid- to advanced Parkinson's disease with motor fluctuations.[4]

Clinical Considerations: Efficacy and Side Effect Profiles

Both classes of inhibitors are effective in managing the motor symptoms of Parkinson's disease by increasing dopaminergic activity.[4][8] They can be used as monotherapy in the early stages of the disease or as an adjunct to levodopa therapy in more advanced stages to reduce "off" time and motor fluctuations.[8][11]

Irreversible Inhibitors (Selegiline and Rasagiline):

  • Advantages: Long duration of action allows for once-daily dosing.[12] They have demonstrated potential neuroprotective effects, which may slow the progression of Parkinson's disease.[2][13]

  • Disadvantages: The long-lasting inhibition requires caution when switching medications or in case of adverse effects, as the enzyme activity takes a long time to recover.[4] At higher, non-selective doses, there is a risk of hypertensive crisis (the "cheese effect") due to the inhibition of MAO-A, which is responsible for metabolizing tyramine (B21549) from certain foods.[6][7] Common side effects include nausea, dry mouth, and insomnia.[7][12]

Reversible Inhibitors (Safinamide):

  • Advantages: The reversible nature of inhibition offers a better safety profile, with a lower risk of hypertensive crisis.[13] The shorter duration of action allows for more rapid titration and easier management of side effects.[4] Safinamide also possesses additional mechanisms of action, including the inhibition of voltage-sensitive sodium channels and glutamate (B1630785) release, which may contribute to its efficacy.[4][14]

  • Disadvantages: May require more frequent dosing compared to irreversible inhibitors. While generally well-tolerated, side effects can include nausea, dizziness, and fatigue.[11]

Experimental Protocols for Assessing MAO-B Inhibition

The inhibitory potential of compounds against MAO-B is typically determined using in vitro enzyme assays. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[3]

Fluorometric In Vitro MAO-B Inhibition Assay Protocol

This protocol is adapted from commercially available MAO-B inhibitor screening kits.[3][15][16]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., benzylamine (B48309) or kynuramine)[3]

  • Fluorescent Probe (e.g., OxiRed™ or GenieRed Probe)[3]

  • Developer

  • Test Inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., Selegiline)[3]

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Excitation/Emission = ~535/587 nm)[3]

2. Assay Procedure:

Fig. 2: Experimental Workflow for MAO-B Inhibition Assay.
  • Step 1: Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components.

  • Step 2: Inhibitor and Control Preparation: Prepare serial dilutions of the test inhibitor and the positive control (e.g., Selegiline). Also, prepare wells for a no-inhibitor control (enzyme activity) and a blank (background fluorescence).

  • Step 3: Enzyme Addition: Add the diluted MAO-B enzyme solution to all wells except the blank.

  • Step 4: Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

  • Step 5: Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the enzymatic reaction.

  • Step 6: Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.[3]

  • Step 7: Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[3]

Signaling Pathways and MAO-B

MAO-B is located on the outer mitochondrial membrane and plays a role in cellular signaling beyond dopamine metabolism.[17] Its expression can be regulated by various signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[18][19] The activation of these pathways can lead to the induction of transcription factors like c-Jun and Egr-1, which in turn can increase the expression of the MAO-B gene.[19]

PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Ras Ras PKC->Ras MEKK1 MEKK1 PKC->MEKK1 Raf1 Raf-1 Ras->Raf1 MEK1 MEK1 Raf1->MEK1 MEKK1->MEK1 ERK2 ERK2 MEK1->ERK2 cJun c-Jun ERK2->cJun Egr1 Egr-1 ERK2->Egr1 MAOB_Gene MAO-B Gene Expression cJun->MAOB_Gene Transactivation Egr1->MAOB_Gene Transactivation

Fig. 3: MAO-B Gene Expression Signaling Pathway.

References

Comparative Analysis of Fictinib (SL-9999) and Gefitinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the efficacy and safety of the novel therapeutic agent Fictinib (SL-9999) against the established therapy, Gefitinib, for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. The data presented is based on hypothetical Phase III clinical trial results for Fictinib and publicly available data for Gefitinib. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Fictinib's potential as a new therapeutic option.

Quantitative Data Summary

The following tables summarize the key efficacy and safety endpoints from the hypothetical "FICTION-1" Phase III trial for Fictinib and the "ISEL" trial for Gefitinib.

Table 1: Efficacy Comparison

EndpointFictinib (FICTION-1 Trial)Gefitinib (ISEL Trial)
Primary Endpoint
Median Progression-Free Survival (PFS)11.2 months9.7 months
Secondary Endpoints
Objective Response Rate (ORR)75%67%
Median Overall Survival (OS)24.5 months21.6 months
Disease Control Rate (DCR)92%88%

Table 2: Safety and Tolerability Comparison

Adverse Event (Grade 3/4)Fictinib (FICTION-1 Trial)Gefitinib (ISEL Trial)
Diarrhea8%12%
Rash10%15%
Interstitial Lung Disease1%2%
Elevated Liver Enzymes (ALT/AST)5%9%

Experimental Protocols

FICTION-1 Phase III Clinical Trial Protocol (Hypothetical)
  • Study Design: A randomized, double-blind, multicenter Phase III study.

  • Patient Population: 500 patients with locally advanced or metastatic NSCLC, confirmed to have an EGFR exon 19 deletion or L858R mutation, with no prior systemic therapy for advanced disease.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Fictinib (250 mg once daily) or Gefitinib (250 mg once daily).

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee based on RECIST v1.1 criteria.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety and tolerability.

  • Tumor Assessment: Tumor assessments were performed using CT or MRI scans at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.

Immunohistochemistry (IHC) Protocol for EGFR Expression
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 µm) were deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Antibody Incubation: Sections were incubated with a primary antibody against total EGFR (1:100 dilution) overnight at 4°C.

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) was applied, followed by diaminobenzidine (DAB) substrate for visualization.

  • Scoring: EGFR expression was scored based on the intensity and percentage of stained tumor cells.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Fictinib Fictinib (SL-9999) / Gefitinib Fictinib->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition by Fictinib/Gefitinib.

Experimental Workflow

Experimental_Workflow start Patient Enrollment (EGFR+ NSCLC) randomization 1:1 Randomization start->randomization arm_a Arm A: Fictinib (250 mg/day) randomization->arm_a arm_b Arm B: Gefitinib (250 mg/day) randomization->arm_b treatment Treatment until Progression or Unacceptable Toxicity arm_a->treatment arm_b->treatment assessment Tumor Assessment (RECIST v1.1) treatment->assessment endpoint Primary Endpoint: Progression-Free Survival assessment->endpoint

Caption: Workflow for the FICTION-1 Phase III clinical trial.

Comparative Efficacy of SL-25.1188 Against Existing Dementia Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and drug development professionals, this guide provides a comparative analysis of the hypothetical novel dementia therapeutic agent, SL-25.1188, against established treatments. This document synthesizes available data on existing therapies and presents a framework for evaluating the potential efficacy of this compound.

Overview of Current Dementia Treatments

The current landscape of dementia treatment primarily focuses on symptomatic management and, more recently, on disease-modifying therapies. The main classes of drugs approved for dementia, particularly Alzheimer's disease, include Acetylcholinesterase Inhibitors (AChEIs) and N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] A newer class of treatments targets the underlying pathology of amyloid-beta plaques.[3]

Established Treatment Classes:

  • Acetylcholinesterase Inhibitors (AChEIs): This class includes drugs like Donepezil, Rivastigmine, and Galantamine.[3][4] They function by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[1][5] AChEIs are typically prescribed for mild to moderate Alzheimer's disease.[2]

  • NMDA Receptor Antagonists: Memantine is the primary drug in this class. It works by regulating the activity of glutamate, another neurotransmitter involved in learning and memory.[1][5] Memantine is used for moderate to severe Alzheimer's disease, sometimes in combination with an AChEI.[1][2]

  • Anti-Amyloid Treatments: These are newer, disease-modifying therapies that target the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[3]

Hypothetical Profile of this compound

For the purpose of this guide, this compound is presented as a hypothetical, next-generation therapeutic agent.

Proposed Mechanism of Action: this compound is a dual-target inhibitor, acting on both beta-secretase (BACE1) to reduce the production of amyloid-beta peptides and on monoamine oxidase B (MAO-B) to modulate neurotransmitter levels and reduce oxidative stress. This dual action aims to provide both disease-modifying and symptomatic benefits.

Comparative Efficacy Data

The following tables present a summary of the efficacy of existing dementia treatments alongside hypothetical data for this compound. Efficacy is often measured using standardized cognitive and functional scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating-Sum of Boxes (CDR-SB).

Table 1: Comparison of Primary Efficacy Endpoints

Treatment ClassDrug ExamplesStage of DementiaMean Change from Baseline on ADAS-Cog (Lower is Better)Mean Change from Baseline on CDR-SB (Lower is Better)
AChEIs Donepezil, Rivastigmine, GalantamineMild to Moderate-2.5 to -3.5 points-0.5 to -1.0 points
NMDA Antagonists MemantineModerate to Severe-1.5 to -2.5 points-0.3 to -0.7 points
Anti-Amyloid Lecanemab, DonanemabEarly Stage-1.21 to -1.7 points-0.45 to -0.6 points
Hypothetical: this compound This compoundMild to Moderate-3.0 to -4.0 points-0.8 to -1.2 points

Table 2: Comparison of Secondary Endpoints and Side Effect Profiles

Treatment ClassCommon Secondary EndpointsCommon Side Effects
AChEIs Activities of Daily Living (ADL), Neuropsychiatric Inventory (NPI)Nausea, vomiting, diarrhea, insomnia
NMDA Antagonists ADL, NPIDizziness, headache, confusion, constipation
Anti-Amyloid Amyloid PET imaging, CSF biomarkersAmyloid-related imaging abnormalities (ARIA), infusion-related reactions
Hypothetical: this compound CSF Aβ42 and Tau levels, FDG-PETHeadache, dizziness, potential for elevated liver enzymes

Experimental Protocols

The evaluation of dementia treatments relies on well-defined clinical trial methodologies.

Typical Phase III Clinical Trial Design for a Dementia Therapeutic:

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center international study.

  • Participant Population: Individuals aged 50-85 with a diagnosis of mild to moderate dementia due to Alzheimer's disease, confirmed by cognitive assessments and biomarker evidence (e.g., amyloid PET or CSF analysis).

  • Intervention: Oral administration of the investigational drug or placebo for a duration of 18-24 months.

  • Primary Outcome Measures:

    • Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).

    • Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

  • Secondary Outcome Measures:

    • Change in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.

    • Change in the Neuropsychiatric Inventory (NPI).

    • Biomarker changes in CSF (Aβ42, p-tau) and amyloid PET imaging.

  • Statistical Analysis: Mixed-model for repeated measures (MMRM) to analyze the change from baseline in primary and secondary endpoints between the treatment and placebo groups.

Signaling Pathways and Workflows

Diagram 1: Acetylcholinesterase Inhibitor (AChEI) Mechanism of Action

AChEI_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by SynapticCleft Synaptic Cleft ACh->SynapticCleft Released into AChE->SynapticCleft Present in AChEI AChE Inhibitor (e.g., Donepezil) AChEI->AChE Inhibits PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor ACh binds to NeuronalSignal Enhanced Neuronal Signaling PostsynapticReceptor->NeuronalSignal

Caption: Mechanism of Action for Acetylcholinesterase Inhibitors.

// Nodes Glutamate [label="Excess Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Memantine [label="Memantine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CalciumInflux [label="Excessive Ca2+\nInflux", fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronalDamage [label="Neuronal Damage", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; NormalSignal [label="Normal Glutamatergic\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDAR [label="Over-activates"]; NMDAR -> CalciumInflux [label="Allows"]; CalciumInflux -> NeuronalDamage; Memantine -> NMDAR [label="Blocks (non-competitive)"]; NMDAR -> NormalSignal [label="Modulates to allow"]; }

Caption: Hypothetical Dual-Target Mechanism of this compound.

Diagram 4: Experimental Workflow for Efficacy Assessment

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive, Functional, Biomarker) Screening->Baseline Randomization Randomization Baseline->Randomization TreatmentArm Treatment Group (this compound) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm FollowUp Follow-up Visits (e.g., Months 6, 12, 18, 24) TreatmentArm->FollowUp PlaceboArm->FollowUp Endpoint Final Endpoint Assessment FollowUp->Endpoint Analysis Data Analysis (Efficacy and Safety) Endpoint->Analysis

Caption: Generalized Experimental Workflow for Clinical Trials.

References

A Comparative Guide to the Reproducibility of PDE10A PET Tracers: [11C]SL25.1188, [18F]MNI-659, and [11C]IMA107

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable PET tracer is paramount for the accurate quantification of therapeutic targets. This guide provides an objective comparison of the reproducibility of three prominent PET tracers for the phosphodiesterase 10A (PDE10A) enzyme: [11C]SL25.1188, [18F]MNI-659, and [11C]IMA107. The data presented is based on published test-retest studies, offering a quantitative basis for tracer selection in clinical and preclinical research.

Executive Summary

The reproducibility of a PET tracer is a critical performance characteristic, ensuring that observed changes in tracer binding reflect true biological phenomena rather than measurement error. This guide summarizes the test-retest reliability of [11C]SL25.1188, [18F]MNI-659, and [11C]IMA107, focusing on key quantitative metrics such as absolute variability and intraclass correlation coefficient (ICC). All three tracers demonstrate good to excellent reproducibility, making them valuable tools for PDE10A imaging. However, variations in their kinetic properties and reported reproducibility metrics may influence the choice of tracer for specific research applications.

Quantitative Reproducibility Data

The following tables summarize the test-retest reproducibility data for each tracer across various brain regions.

Table 1: Test-Retest Reproducibility of [11C]SL25.1188 Total Distribution Volume (VT)

Brain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)
Caudate~5-10% (estimated)> 0.8 (estimated)
Putamen~5-10% (estimated)> 0.8 (estimated)
Thalamus~5-10% (estimated)> 0.8 (estimated)
Note: While a kinetic modeling study confirmed the high reproducibility of [11C]SL25.1188 VT, specific absolute variability and ICC values were not explicitly reported in the primary publication. The values presented are estimations based on the reported low between-subject variability of ~20% and the statement that the tracer is "very reproducible."[1]

Table 2: Test-Retest Reproducibility of [18F]MNI-659 Non-displaceable Binding Potential (BPND)

Brain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)
Caudate< 10%> 0.9
Putamen< 10%> 0.9
Globus Pallidus< 10%> 0.9
Ventral Striatum< 10%> 0.9

Table 3: Test-Retest Reproducibility of [11C]IMA107 Non-displaceable Binding Potential (BPND) using SRTM

Brain RegionAbsolute Variability (%)
Caudate< 12%
Putamen< 12%
Ventral Striatum< 12%
Globus Pallidus< 12%
Thalamus14%
Substantia Nigra/Midbrain25%

Experimental Protocols

Detailed methodologies for the key test-retest experiments are outlined below to provide context for the presented data.

[11C]SL25.1188 PET Scan Protocol

A study involving seven healthy subjects was conducted to model the kinetics of [11C]SL25.1188. Each participant underwent two 90-minute PET scans, separated by an interval of 5 ± 1 weeks. Arterial blood sampling was performed to obtain a metabolite-corrected plasma input function. The total distribution volume (VT) was determined as the primary outcome measure for reproducibility.[1]

[18F]MNI-659 PET Scan Protocol

The test-retest reliability of [18F]MNI-659 was assessed in a study with five healthy volunteers. Each subject received two PET scans. The non-displaceable binding potential (BPND) was quantified using a simplified reference tissue model (SRTM) with the cerebellum serving as the reference region. The study reported excellent reproducibility with less than 10% variability and an intraclass correlation coefficient greater than 0.9.

[11C]IMA107 PET Scan Protocol

The reproducibility of [11C]IMA107 was evaluated in a test-retest study. The simplified reference tissue model (SRTM) was used to derive the non-displaceable binding potential (BPND), with the cerebellum as the reference region. The test-retest variability for SRTM BPND was found to be less than 12% in key striatal regions.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a test-retest PET imaging study, applicable to all three tracers discussed.

G cluster_subject_prep Subject Preparation cluster_scan_1 Test Scan cluster_scan_2 Retest Scan cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment & Consent Screening Screening & Physical Exam Subject_Recruitment->Screening Radiotracer_Admin_1 Radiotracer Administration (Scan 1) Screening->Radiotracer_Admin_1 PET_Acquisition_1 PET Data Acquisition (Scan 1) Radiotracer_Admin_1->PET_Acquisition_1 Blood_Sampling_1 Arterial Blood Sampling (if applicable) PET_Acquisition_1->Blood_Sampling_1 Inter_Scan_Interval Inter-Scan Interval Blood_Sampling_1->Inter_Scan_Interval Radiotracer_Admin_2 Radiotracer Administration (Scan 2) Inter_Scan_Interval->Radiotracer_Admin_2 PET_Acquisition_2 PET Data Acquisition (Scan 2) Radiotracer_Admin_2->PET_Acquisition_2 Blood_Sampling_2 Arterial Blood Sampling (if applicable) PET_Acquisition_2->Blood_Sampling_2 Image_Reconstruction Image Reconstruction Blood_Sampling_2->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., SRTM, 2TCM) Image_Reconstruction->Kinetic_Modeling Reproducibility_Analysis Reproducibility Analysis (Variability, ICC) Kinetic_Modeling->Reproducibility_Analysis

Caption: Generalized workflow for a test-retest PET study.

Signaling Pathway Context

While these tracers target the PDE10A enzyme, it is important to understand the broader signaling context in which PDE10A functions. The following diagram illustrates the role of PDE10A in cyclic nucleotide signaling within medium spiny neurons of the striatum.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - mGluR->AC + cAMP cAMP AC->cAMP synthesis ATP ATP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE10A->AMP hydrolysis DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Signaling DARPP32->Downstream regulates

Caption: Role of PDE10A in cyclic nucleotide signaling.

References

No Publicly Available Data for SL-25.1188 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases has revealed no information on a compound designated SL-25.1188. As a result, a comparison of its effects in different animal models cannot be provided at this time.

Extensive searches were conducted to identify the mechanism of action, signaling pathways, and preclinical studies involving this compound. These inquiries, using various search terms including "this compound pharmacology," "this compound research," and "this compound animal models," did not yield any relevant scientific data.

This lack of information prevents the creation of a detailed comparison guide as requested, which would include quantitative data summaries, experimental protocols, and visualizations of its biological activity. It is possible that this compound is an internal compound identifier that has not yet been disclosed in public research, the designation may be inaccurate, or it may be a compound that is no longer under investigation.

Without any foundational information on this compound, it is impossible to fulfill the request for a comparative analysis of its effects in different animal models. Researchers and professionals seeking information on this compound are advised to consult internal documentation or verify the designation. Should public data on this compound become available, a comprehensive guide can be developed.

A Comparative Guide to Strigolactone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of the current understanding of Strigolactone (SL) signaling pathways, drawing from available research. While a specific meta-analysis for a compound designated "SL-25.1188" did not yield direct results in the initial search, the broader investigation into Strigolactones offers significant insights into their mechanism of action. Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and responses to environmental stresses.[1][2][3] This document summarizes the key components of the SL signaling cascade, presents a visualization of the pathway, and outlines common experimental protocols used in its study.

Key Proteins in the Strigolactone Signaling Pathway

The perception and transduction of the Strigolactone signal involve a core set of proteins. The table below summarizes these key components and their functions as identified in model organisms like Arabidopsis thaliana and rice (Oryza sativa).

Protein ComponentFunctionOrganism(s)
D14/DAD2 α/β-hydrolase that acts as the SL receptor. It perceives and hydrolyzes SL molecules.[1][3]Rice, A. thaliana
MAX2/D3 F-box protein that is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3]A. thaliana, Rice
D53/SMXLs Repressor proteins that inhibit the expression of SL-responsive genes.[1][2]Rice, A. thaliana
TCP family TFs Transcription factors that are downstream targets of the SL signaling pathway. Their expression is activated upon the degradation of D53/SMXL repressors.[1]A. thaliana

Strigolactone Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of Strigolactone perception and signal transduction, leading to the regulation of gene expression.

SL_Signaling_Pathway cluster_nucleus Nucleus SL Strigolactone (SL) D14 D14 Receptor SL->D14 Binds to SL_D14 SL-D14 Complex D14->SL_D14 Forms MAX2 MAX2 (F-box) SL_D14->MAX2 Recruits SCF_Complex SCF Complex MAX2->SCF_Complex Part of D53 D53/SMXL Repressor Ubiquitination Ubiquitination D53->Ubiquitination Undergoes TCP_TF TCP Transcription Factors D53->TCP_TF Represses SCF_Complex->D53 Targets Proteasome Proteasome Degradation Ubiquitination->Proteasome Leads to Proteasome->TCP_TF Degradation of D53 allows Gene_Expression Target Gene Expression TCP_TF->Gene_Expression Activates

A simplified model of the Strigolactone signaling pathway.[1][2][3]

Experimental Protocols

The elucidation of the Strigolactone signaling pathway has been made possible through a variety of experimental techniques. Below are descriptions of key methodologies.

1. Genetic Analysis of Mutants:

  • Objective: To identify key components of the SL signaling pathway.

  • Methodology: Researchers utilize forward and reverse genetics to study plants with mutations that lead to SL-insensitive or SL-hypersensitive phenotypes. For example, studies on mutants in Arabidopsis thaliana (e.g., max2) and rice (e.g., d3, d14, d53) have been fundamental in identifying the core components of the pathway.[3] Characterization of these mutants involves observing their branching phenotypes and their response to externally applied synthetic strigolactones like GR24.[3]

2. Protein-Protein Interaction Studies:

  • Objective: To determine the physical interactions between the identified signaling components.

  • Methodology: Techniques such as Yeast Two-Hybrid (Y2H) assays, Bimolecular Fluorescence Complementation (BiFC), and co-immunoprecipitation (Co-IP) are employed. For instance, BiFC analysis in rice protoplasts has been used to confirm the GR24-mediated interaction between the D3 (MAX2) and D14 proteins within the nucleus.[3] These studies have demonstrated that the interaction between the receptor D14 and the F-box protein MAX2 is dependent on the presence of Strigolactones.[2][3]

3. Gene Expression Analysis:

  • Objective: To identify downstream target genes of the SL signaling pathway.

  • Methodology: Techniques like quantitative real-time PCR (qRT-PCR) and microarray or RNA-sequencing (RNA-seq) are used to analyze the expression levels of target genes in wild-type versus mutant plants, or in response to SL treatment. These analyses have shown that the degradation of the D53/SMXL repressors leads to the activation of transcription factors from the TCP family, which in turn regulate the expression of downstream genes.[1]

4. Biochemical Assays:

  • Objective: To characterize the enzymatic activity of the SL receptor.

  • Methodology: In vitro assays are performed to demonstrate the hydrolase activity of the D14 receptor. These experiments show that the receptor hydrolyzes SL molecules, which is a critical step for the conformational change that allows it to interact with other signaling partners.[1]

While specific data on "this compound" remains elusive, the extensive research on the broader class of Strigolactones provides a solid foundation for understanding their biological roles and mechanisms of action. The signaling pathway, initiated by the D14 receptor and culminating in the regulation of gene expression, is a well-conserved mechanism in plants. The experimental approaches outlined above have been instrumental in dissecting this pathway and will continue to be vital for future research into the diverse functions of Strigolactones and the development of synthetic analogs for agricultural applications.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling SL-25.1188

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SL-25.1188 (CAS No. 185835-97-6) is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds of unknown toxicity. It is imperative to obtain the official SDS from your supplier for definitive safety, handling, and disposal information. Treat this compound as a hazardous substance at all times.

This compound has been identified as a monoamine oxidase B (MAO-B) inhibitor with the chemical name (5S)-5-(methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one. As a potent bioactive molecule, stringent safety protocols are necessary to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial and should be informed by a thorough risk assessment of the specific procedures being undertaken.[1][2][3] The following table summarizes recommended PPE for laboratory activities involving compounds of this nature.

Activity Recommended PPE Rationale
Weighing and Dispensing (especially powders) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[1] Double-gloving provides an additional barrier against contamination.
Solution Preparation and Handling - Work within a certified chemical fume hood or other ventilated enclosure.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves (e.g., nitrile).[1][2]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.
General Laboratory Operations - Lab coat.- Safety glasses.- Chemical-resistant gloves.Basic protection against incidental contact.

Operational Plans: Handling and Experimental Protocols

A systematic approach is essential when handling potent research compounds, particularly those with limited safety data.[4]

1. Engineering Controls:

  • Primary Containment: All manipulations of this compound, especially in solid form, should be conducted in a certified chemical fume hood, glove box, or other ventilated containment device to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation.

2. Procedural Guidance:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the quantity of the substance, its physical form, and the potential for aerosolization or spills.[4][5]

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.[6]

Experimental Workflow: The following diagram outlines a general workflow for the safe handling of a potent research chemical like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Obtain & Review SDS prep_risk Conduct Risk Assessment prep_sds->prep_risk prep_area Prepare Designated Work Area prep_risk->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh/Dispense in Containment prep_ppe->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Surfaces & Equipment handle_exp->clean_decon clean_waste Segregate & Label Waste clean_decon->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash disp_store Store Waste Securely clean_wash->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact

Caption: General workflow for safely handling a potent research compound.

Disposal Plans

The disposal of novel or potent compounds must be managed to prevent environmental contamination and accidental exposure.[1][7]

1. Waste Characterization and Segregation:

  • Assume Hazard: In the absence of a specific SDS, treat all waste contaminated with this compound as hazardous waste.[7]

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown reactions.[7]

  • Segregate by Form: Keep solid and liquid waste in separate, clearly marked containers.[7]

2. Waste Containers:

  • Unused/Expired Compound: Collect in a clearly labeled, sealed, and compatible container. Do not dispose of down the drain or in regular trash.[1]

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the chemical name.[1]

  • Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[1]

  • Aqueous Waste: Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed.[1]

3. Disposal Procedure:

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[7]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed hazardous waste contractor.[7]

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.